molecular formula C11H11NO2S B1331306 Ethyl 3-aminobenzo[b]thiophene-2-carboxylate CAS No. 34761-09-6

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Cat. No.: B1331306
CAS No.: 34761-09-6
M. Wt: 221.28 g/mol
InChI Key: XZSFZYVMRZLUOJ-UHFFFAOYSA-N
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Description

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-amino-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSFZYVMRZLUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352658
Record name ethyl 3-aminobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34761-09-6
Record name ethyl 3-aminobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ein umfassender technischer Leitfaden zur Gewald-Synthese von Aminobenzothiophenen

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine detaillierte Untersuchung der Gewald-Synthese, einer leistungsstarken Mehrkomponentenreaktion zur Herstellung von hochsubstituierten 2-Aminothiophenen. Diese Thiophen-Derivate sind entscheidende Bausteine in der medizinischen Chemie und Materialwissenschaft. Wir werden den Kernmechanismus, detaillierte experimentelle Protokolle, quantitative Leistungsdaten und die logischen Zusammenhänge zwischen Reaktanten und Produkten untersuchen.

Einführung in die Gewald-Reaktion

Die Gewald-Reaktion, benannt nach ihrem Entdecker Karl Gewald, ist eine organisch-chemische Namensreaktion, die die Kondensation eines Ketons (oder Aldehyds) mit einem α-Cyanoester in Gegenwart von elementarem Schwefel und einer Base zur Synthese eines polysubstituierten 2-Aminothiophens ermöglicht.[1][2] Diese Eintopf-Reaktion ist aufgrund ihrer Effizienz, der leichten Verfügbarkeit der Ausgangsmaterialien und der milden Reaktionsbedingungen zu einer weit verbreiteten Methode in der heterocyclischen Chemie geworden.[3] Die resultierenden 2-Aminothiophen-Strukturen sind wichtige Zwischenprodukte für die Synthese einer Vielzahl von Farbstoffen, Agrochemikalien und pharmakologisch aktiven Verbindungen, einschließlich entzündungshemmender Medikamente und antipsychotischer Wirkstoffe.[4]

Detaillierter Reaktionsmechanismus

Der Mechanismus der Gewald-Reaktion wurde erst Jahre nach ihrer Entdeckung vollständig aufgeklärt.[1][2] Er verläuft über mehrere Schlüsselschritte, die mit einer Knoevenagel-Kondensation beginnen.

  • Knoevenagel-Kondensation: Der erste Schritt ist eine basenkatalysierte Knoevenagel-Kondensation zwischen dem Keton (oder Aldehyd) und dem α-Cyanoester.[2][5] Die Base, oft ein sekundäres Amin wie Morpholin oder Piperidin, deprotoniert den α-Cyanoester und erzeugt ein reaktives Anion.[1][6] Dieses Anion greift die Carbonylgruppe des Ketons an, was nach Wasserabspaltung zu einem stabilen α,β-ungesättigten Nitril-Zwischenprodukt führt.[1][2]

  • Schwefel-Addition: Im nächsten Schritt addiert sich elementarer Schwefel an das α,β-ungesättigte Nitril. Der genaue Mechanismus dieser Addition ist noch nicht vollständig geklärt, es wird jedoch angenommen, dass er über ein Thiolat-Intermediat verläuft.[1][2][6]

  • Cyclisierung und Tautomerisierung: Das schwefelhaltige Zwischenprodukt cyclisiert anschließend.[6] Durch eine abschließende Tautomerisierung entsteht das aromatische 2-Aminothiophen-Endprodukt.[1][2][6]

Der folgende Graph veranschaulicht den schrittweisen Reaktionsablauf.

Gewald_Mechanism Abbildung 1: Mechanismus der Gewald-Reaktion Start Keton/Aldehyd + α-Cyanoester + Base Knoevenagel Knoevenagel- Kondensation Start->Knoevenagel Intermediate1 Stabiles Zwischenprodukt (α-Alkylidennitril) Knoevenagel->Intermediate1 Sulfur_Addition Addition von elementarem Schwefel Intermediate1->Sulfur_Addition Intermediate2 Schwefel-Addukt (Mechanismus unklar) Sulfur_Addition->Intermediate2 Cyclization Cyclisierung Intermediate2->Cyclization Intermediate3 Nicht-aromatisches Thiophen-Intermediat Cyclization->Intermediate3 Tautomerization Tautomerisierung Intermediate3->Tautomerization Product Substituiertes 2-Aminothiophen Tautomerization->Product

Abbildung 1: Mechanismus der Gewald-Reaktion

Quantitative Daten zur Synthese

Die Ausbeute und Effizienz der Gewald-Reaktion hängen stark von den gewählten Substraten, der Base, dem Lösungsmittel und den Reaktionsbedingungen ab. Die Verwendung von Mikrowellenbestrahlung kann die Reaktionszeiten erheblich verkürzen und gleichzeitig die Ausbeuten verbessern.[2][6][7] Die folgende Tabelle fasst repräsentative quantitative Daten aus verschiedenen Studien zusammen.

EintragCarbonyl-VerbindungAktive Methylen-VerbindungBase/KatalysatorLösungsmittelTemp. (°C)ZeitAusbeute (%)Referenz
1CyclohexanonEthylcyanoacetatMorpholinEthanolRT2 h81Sabnis et al.
2CyclopentanonMalononitrilPiperidinEthanol5030 min87[4]
3AcetonEthylcyanoacetatPiperidiniumborat (20 mol%)EtOH/H₂O (9:1)10025 min96[4]
44-ChloracetophenonMalononitrilPiperidiniumborat (20 mol%)EtOH/H₂O (9:1)1001 h85[4]
5CyclohexanonMalononitrilPiperidiniumborat (20 mol%)EtOH/H₂O (9:1)10030 min87[4]
61,3-IndandionMalononitrilPiperidinDMF803 h75El-Kashef et al.
7Cyclohexanono-Anisidin / Ethylcyanoacetat--Mikrowelle5 min69[7]
83-Acetyl-2,5-dimethylthiophenCyanoacetamidPiperidinEthanolRückfluss6 h78Shaker et al.

Tabelle 1: Zusammenfassung quantitativer Daten für verschiedene Gewald-Synthesen. RT = Raumtemperatur.

Detailliertes experimentelles Protokoll

Dieses Protokoll beschreibt eine typische Gewald-Synthese zur Herstellung von Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat.

Materialien:

  • Cyclohexanon

  • Ethylcyanoacetat

  • Elementarer Schwefel

  • Morpholin (oder Piperidin)

  • Ethanol

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte, Eisbad

  • Ausrüstung zur Dünnschichtchromatographie (DC)

  • Ausrüstung zur Säulenchromatographie oder Umkristallisation

Prozedur:

  • Reaktionsansatz: In einem 250-ml-Rundkolben, der mit einem Magnetrührstab ausgestattet ist, werden Cyclohexanon (z.B. 0,1 mol), Ethylcyanoacetat (0,1 mol) und Ethanol (50 ml) vorgelegt.

  • Zugabe der Base: Unter Rühren wird langsam Morpholin (0,1 mol) zugetropft. Die Mischung wird bei Raumtemperatur für 30 Minuten gerührt, um die Knoevenagel-Kondensation zu initiieren.

  • Schwefel-Zugabe: Elementarer Schwefel (0,1 mol) wird portionsweise zu der Reaktionsmischung gegeben.

  • Reaktion unter Rückfluss: Der Kolben wird mit einem Rückflusskühler versehen und die Mischung wird unter Rühren für 2-3 Stunden zum leichten Sieden erhitzt. Der Fortschritt der Reaktion wird mittels DC überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und anschließend in einem Eisbad gekühlt, um das Produkt auszufällen.

  • Isolierung: Der feste Niederschlag wird durch Vakuumfiltration abgetrennt und mit kaltem Ethanol gewaschen, um Verunreinigungen zu entfernen.

  • Reinigung: Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol oder Methanol) oder durch Säulenchromatographie weiter gereinigt werden, um das hochreine 2-Aminothiophen-Derivat zu erhalten.

Das folgende Diagramm visualisiert den experimentellen Arbeitsablauf.

Experimental_Workflow Abbildung 2: Experimenteller Arbeitsablauf der Gewald-Synthese Setup 1. Reaktionsansatz (Keton, Cyanoester, Ethanol) Base_Add 2. Zugabe der Base (z.B. Morpholin) Setup->Base_Add Sulfur_Add 3. Zugabe von Schwefel Base_Add->Sulfur_Add Reflux 4. Erhitzen unter Rückfluss (Reaktionsüberwachung via DC) Sulfur_Add->Reflux Cooldown 5. Abkühlen und Ausfällen (Eisbad) Reflux->Cooldown Filter 6. Filtration und Waschen Cooldown->Filter Purify 7. Reinigung (Umkristallisation / Chromatographie) Filter->Purify Product Reines 2-Aminothiophen Purify->Product

Abbildung 2: Experimenteller Arbeitsablauf

Logische Zusammenhänge und Variationen

Die große Stärke der Gewald-Reaktion liegt in ihrer Vielseitigkeit. Durch die Variation der drei Hauptkomponenten (Carbonyl-Verbindung, aktive Methylen-Verbindung und Schwefel) kann eine breite Bibliothek von substituierten 2-Aminothiophenen synthetisiert werden.

  • Carbonyl-Komponente: Die Verwendung von Aldehyden anstelle von Ketonen führt zu 2-Aminothiophenen, die am C5-Atom unsubstituiert sind. Cyclische Ketone wie Cyclohexanon oder Cyclopentanon ergeben anellierte Thiophen-Systeme (Tetrahydrobenzothiophene).[4]

  • Aktive Methylen-Komponente: Der Austausch von Ethylcyanoacetat durch Malononitril führt zur Bildung von 3-Cyano-2-aminothiophenen.[8] Cyanoacetamid ergibt entsprechend 2-Amino-3-carbamoylthiophene. Die Verwendung von Cyanoaceton wurde ebenfalls für die Synthese von 3-Acetyl-2-aminothiophenen beschrieben.[8]

  • Katalysatoren und Bedingungen: Während traditionell stöchiometrische Mengen an Basen wie Morpholin oder Piperidin verwendet werden, wurden neuere Protokolle entwickelt, die katalytische Mengen an effizienteren Katalysatoren wie Piperidiniumborat verwenden, was die Nachhaltigkeit des Prozesses verbessert.[4]

Das nachstehende Diagramm zeigt, wie die Wahl der Ausgangsmaterialien die Struktur des Endprodukts bestimmt.

Logical_Relationships Abbildung 3: Einfluss der Ausgangsmaterialien auf die Produktstruktur cluster_start Ausgangsmaterialien cluster_product Produkte (2-Aminothiophene) Ketone Keton (z.B. Cyclohexanon) Gewald Gewald-Synthese (+ Schwefel, + Base) Ketone->Gewald R1, R2 = Alkyl/Cycloalkyl Aldehyde Aldehyd Aldehyde->Gewald R1 = Alkyl, R2 = H Cyanoester α-Cyanoester (z.B. Ethylcyanoacetat) Cyanoester->Gewald R3 = COOR Malononitrile Malononitril Malononitrile->Gewald R3 = CN Cyanoacetamide Cyanoacetamid Cyanoacetamide->Gewald R3 = CONH2 Product1 3-Ester-substituiert, 4,5-Alkyl-substituiert Gewald->Product1 aus Keton + Cyanoester Product2 3-Cyano-substituiert, 4,5-Alkyl-substituiert Gewald->Product2 aus Keton + Malononitril Product3 3-Amid-substituiert, 5-H-substituiert Gewald->Product3 aus Aldehyd + Cyanoacetamid

Abbildung 3: Einfluss der Ausgangsmaterialien

Schlussfolgerung

Die Gewald-Synthese bleibt eine der wichtigsten und vielseitigsten Methoden zur Herstellung von 2-Aminothiophenen. Ihre hohe Konvergenz, die einfache Durchführung und die Toleranz gegenüber einer breiten Palette von funktionellen Gruppen machen sie zu einem unverzichtbaren Werkzeug für Chemiker in der akademischen Forschung und der pharmazeutischen Industrie.[4] Kontinuierliche Verbesserungen, wie die Entwicklung katalytischer Systeme und die Anwendung von Mikrowellentechnologie, steigern weiterhin ihre Effizienz und Umweltfreundlichkeit und sichern ihre Relevanz für die zukünftige Entwicklung neuer Wirkstoffe und Materialien.

References

Spectroscopic and Structural Elucidation of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-aminobenzo[b]thiophene-2-carboxylate. Due to the limited availability of direct experimental data for the ethyl ester in published literature, this document presents a detailed analysis based on the closely related analogue, Mthis compound. The provided data for the methyl analogue, sourced from peer-reviewed research, serves as a robust reference for predicting the spectroscopic characteristics of the ethyl ester. This guide also outlines the standard experimental protocols for acquiring such data and includes a workflow for spectroscopic analysis.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound, based on the data obtained for its methyl analogue.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0d1HAr-H
~7.3-7.5m3HAr-H
~5.8s (br)2H-NH₂
~4.3q2H-OCH₂CH₃
~1.3t3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~167C=O (ester)
~148C-NH₂
~137Quaternary C
~132Quaternary C
~129Ar-CH
~125Ar-CH
~123Ar-CH
~122Ar-CH
~100Quaternary C
~61-OCH₂CH₃
~14-OCH₂CH₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3450-3300Strong, BroadN-H stretch (amine)
~3000-3100MediumC-H stretch (aromatic)
~2980MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (ester)
~1600MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
Table 4: Predicted Mass Spectrometry Data
m/zAssignment
221[M]⁺ (Molecular Ion)
192[M - C₂H₅]⁺
176[M - OC₂H₅]⁺
148[M - COOC₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid using the KBr pellet method or as a thin film. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS NMR_Analysis NMR Data Interpretation (Chemical Shifts, Coupling Constants) NMR->NMR_Analysis IR_Analysis IR Spectrum Analysis (Functional Group Identification) IR->IR_Analysis MS_Analysis Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Technical Guide: 1H NMR Spectrum of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for spectral interpretation, which is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.

Predicted 1H NMR Spectral Data

Table 1: Predicted 1H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.3Multiplet4HAr-H (Aromatic protons)
~5.9Broad Singlet2H-NH 2
~4.3Quartet2H-OCH 2CH3
~1.3Triplet3H-OCH2CH 3

Note: The chemical shifts for the aromatic protons are approximate and will exhibit complex splitting patterns due to mutual coupling.

Experimental Protocol for 1H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a high-quality 1H NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for similar compounds. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to prevent magnetic field inhomogeneities.

  • Transfer to NMR Tube: Carefully transfer the solution to the NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Parameters (Example for a 400 MHz Spectrometer)
  • Spectrometer Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Receiver Gain (RG): Adjust automatically.

    • Acquisition Time (AQ): Approximately 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation for quantitative analysis.

    • Spectral Width (SW): Typically 0-12 ppm.

    • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

Visualization of the 1H NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the 1H NMR spectrum of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference to TMS J->K L Integrate Peaks K->L M Analyze Chemical Shifts L->M N Analyze Splitting Patterns (Multiplicity) L->N O Analyze Integration Values L->O P Assign Signals to Protons M->P N->P O->P Q Structure Confirmation P->Q

Caption: Workflow for 1H NMR Analysis.

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate and its derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professionals. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of its solid-state properties is crucial for rational drug design and development. This document summarizes key crystallographic data, details experimental methodologies for their determination, and visualizes essential workflows and structural relationships.

Introduction to the Benzo[b]thiophene Core

The benzo[b]thiophene moiety is a bicyclic aromatic heterocycle that is a core component in a wide array of pharmacologically active compounds. Its rigid structure and potential for diverse functionalization make it an attractive scaffold for targeting various biological receptors and enzymes. The 3-amino-2-carboxylate substitution pattern, in particular, offers versatile handles for further chemical modification. The precise three-dimensional arrangement of atoms and molecules in the crystalline state, governed by factors such as hydrogen bonding and π-π stacking, dictates crucial physicochemical properties including solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for elucidating these solid-state structures.

Synthesis and Crystallization of Benzo[b]thiophene Derivatives

The synthesis of 3-aminobenzo[b]thiophene-2-carboxylate esters is most commonly achieved through the Gewald reaction. A contemporary and efficient approach involves the microwave-assisted reaction of 2-halobenzonitriles with a thioglycolate ester in the presence of a base.

General Microwave-Assisted Synthesis Protocol

A mixture of the appropriately substituted 2-halobenzonitrile (1.0 equivalent), a thioglycolate ester (e.g., methyl or ethyl thioglycolate, 1.05 equivalents), and a tertiary amine base such as triethylamine (3.1 equivalents) in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO) is subjected to microwave irradiation. The reaction is typically heated to temperatures around 130 °C for a short duration (e.g., 15-30 minutes). Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of water. The crude product can then be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol, to yield crystals suitable for X-ray diffraction analysis.

Below is a generalized workflow for the synthesis and crystallization of these derivatives.

G start 2-Halobenzonitrile + Thioglycolate Ester + Triethylamine in DMSO mw Microwave Irradiation (e.g., 130°C, 15-30 min) start->mw workup Cooling and Aqueous Workup mw->workup crude Crude Product (Precipitate) workup->crude recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization crystals Single Crystals recrystallization->crystals xrd Single-Crystal X-ray Diffraction Analysis crystals->xrd

Caption: Generalized workflow for the synthesis and crystallographic analysis.

Crystallographic Data of Benzo[b]thiophene and Related Thiophene Derivatives

Table 1: Crystallographic Data for a Substituted Benzo[b]thiophene Derivative

ParameterMethyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate
Chemical FormulaC₁₄H₁₄FNO₅S₂
Molecular Weight375.39 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.332(3)
b (Å)16.335(4)
c (Å)9.471(2)
α (°)90
β (°)102.57(3)
γ (°)90
Volume (ų)1559.8(7)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
DiffractometerBruker SMART APEX II CCD

Table 2: Comparative Crystallographic Data for Related Ethyl Aminothiophene-Carboxylate Derivatives

ParameterEthyl 2-amino-4,5-dimethylthiophene-3-carboxylate[1]Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate[2]Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate[3]
Chemical FormulaC₉H₁₃NO₂SC₁₄H₁₃N₃O₂SC₁₂H₁₇NO₂S
Molecular Weight199.26 g/mol 287.34 g/mol 239.33 g/mol
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/cP2₁/c
a (Å)7.9487(2)8.6121(15)9.998(5)
b (Å)9.8939(3)10.6579(15)8.234(5)
c (Å)13.4348(4)14.328(3)15.004(5)
α (°)909090
β (°)106.143(2)92.580(3)94.61(4)
γ (°)909090
Volume (ų)1014.90(5)1313.8(4)1234.3(6)
Z444
Temperature (K)296100290
RadiationCu Kα (λ = 1.54178 Å)Mo Kα (λ = 0.71075 Å)Mo Kα (λ = 0.71073 Å)
DiffractometerBruker SMART APEXII CCD[1]Rigaku AFC12 (Saturn724+)[2]Bruker SMART CCD

Key Structural Features and Intermolecular Interactions

The crystal packing of these aminothiophene derivatives is often dominated by a network of hydrogen bonds. The amino group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester and, where present, other heteroatoms serve as acceptors.

In the structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, an intramolecular N—H⋯O hydrogen bond forms an S(6) ring motif. Furthermore, intermolecular N—H⋯O hydrogen bonds link the molecules into infinite wave-like chains.[1] Similarly, the crystal structure of Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate features N—H⋯N and N—H⋯O hydrogen bonds that form centrosymmetric dimers, which are further linked into a two-dimensional network.[2] Additionally, π–π stacking interactions between the thiophene and adjacent phenyl rings contribute to the stability of the crystal lattice.[2]

The relationship between molecular structure and the resulting crystal packing is visualized in the diagram below.

G Mol Molecular Structure (Functional Groups, Substituents) HBond Hydrogen Bonding (e.g., N-H···O, N-H···N) Mol->HBond determines donors & acceptors PiStack π-π Stacking (Aromatic Ring Interactions) Mol->PiStack presence of aromatic rings Packing Crystal Packing Motif (Dimers, Chains, Sheets) HBond->Packing PiStack->Packing

Caption: Factors influencing the crystal packing of aminothiophene derivatives.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a small organic molecule like an this compound derivative follows a well-established experimental workflow.

Crystal Growth and Mounting

High-quality single crystals are essential for accurate X-ray diffraction analysis. A common method is the slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile). Once suitable crystals (typically 0.1-0.3 mm in dimension) are obtained, a single crystal is carefully selected and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

X-ray Data Collection

The mounted crystal is placed in a single-crystal X-ray diffractometer. To minimize thermal vibrations and improve data quality, the crystal is typically cooled to a low temperature (e.g., 100 K or 296 K) using a stream of cold nitrogen gas. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector, such as a CCD or CMOS detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In this process, atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. The final refined structure is then validated for its chemical and crystallographic integrity.

Conclusion

This technical guide has provided an overview of the crystal structure of this compound derivatives, drawing on data from closely related and substituted analogues. The synthesis is efficiently achieved via microwave-assisted methods, and the resulting crystal structures are characterized by extensive hydrogen bonding networks and, in some cases, π–π stacking interactions. The detailed crystallographic data and experimental protocols presented herein serve as a valuable resource for researchers in medicinal chemistry and materials science, aiding in the development of novel compounds with tailored solid-state properties. Further research to obtain the crystal structure of the parent ethyl ester would be a valuable addition to the field.

References

The Multifaceted Biological Activities of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Anticancer, Antimicrobial, and Enzyme Inhibitory Properties

The heterocyclic compound Ethyl 3-aminobenzo[b]thiophene-2-carboxylate and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory potential. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in their exploration of this promising class of molecules.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and modulation of key signaling pathways implicated in tumor growth and proliferation.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various benzo[b]thiophene derivatives, highlighting their potency against different cancer cell lines.

CompoundCancer Cell LineActivity MetricValueReference
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneVariousIC50Subnanomolar concentrations[1]
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylateMurine leukemia (L1210)IC500.75 µM[2]
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylateHuman T-lymphoblastoid leukemia (CEM)IC504.7 µM[2]
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylateCervical carcinoma (HeLa)IC504.7 µM[2]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)MDA-MB-231 (Breast Cancer)EC50126.67 µM[3]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)HepG2 (Liver Cancer)EC5067.04 µM[3]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)LNCaP (Prostate Cancer)EC50127.59 µM[3]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Caco-2 (Colon Cancer)EC5063.74 µM[3]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Panc-1 (Pancreatic Cancer)EC5076.72 µM[3]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)HeLa (Cervical Cancer)EC50146.75 µM[3]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Ishikawa (Endometrial Cancer)EC50110.84 µM[3]
Signaling Pathways in Anticancer Activity

STAT3 Signaling Pathway:

Several benzo[b]thiophene derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Inhibition of this pathway represents a key strategy in cancer therapy.

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression Induces Benzothiophene Ethyl 3-aminobenzo[b]thiophene -2-carboxylate Derivatives Benzothiophene->STAT3_active Inhibits Phosphorylation Benzothiophene->STAT3_dimer Inhibits Dimerization

STAT3 signaling pathway inhibition by benzothiophene derivatives.

RhoA/ROCK Signaling Pathway:

The RhoA/ROCK signaling pathway plays a crucial role in cell motility, invasion, and metastasis. Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit this pathway, suggesting their potential as antimetastatic agents.[5]

RhoA_ROCK_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLC->pMLC Stress_Fibers Stress Fiber Formation & Cell Contraction pMLC->Stress_Fibers Benzothiophene Benzo[b]thiophene Derivatives Benzothiophene->RhoA_GTP Inhibits

RhoA/ROCK pathway inhibition by benzothiophene derivatives.
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Harvest the cells and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in culture media to achieve the desired final concentrations.

  • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the test compound to the respective wells.

  • Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 4 hours at 37°C.

  • Aspirate the media and MTT solution from the wells.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Cell_Culture Cell Culture & Seeding (96-well plate) Start->Cell_Culture Compound_Treatment Compound Treatment (Serial Dilutions) Cell_Culture->Compound_Treatment Incubation_48_72h Incubation (48-72 hours) Compound_Treatment->Incubation_48_72h MTT_Addition MTT Addition Incubation_48_72h->MTT_Addition Incubation_4h Incubation (4 hours) MTT_Addition->Incubation_4h Formazan_Solubilization Formazan Solubilization (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro MTT anticancer assay.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of selected benzo[b]thiophene derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (MRSA)4[6]
Thiophene Derivative 9bFungi100% inhibition[7]
Thiophene Derivative 10Fungi100% inhibition[7]
Thiophene Derivative 7bBacteriaComparable to ampicillin and gentamicin[8]
Thiophene Derivative 8BacteriaComparable to ampicillin and gentamicin[8]
Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative 12E. coli12.5[9]
Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative 12P. vulgaris25[9]
Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative 12B. subtilis50[9]
Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative 12S. aureus50[9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.

1. Preparation of Materials:

  • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Culture the microbial strains overnight in the appropriate broth.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight microbial culture to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Broth Microdilution Assay:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well microtiter plate.

  • Add 100 µL of the stock solution of the test compound to the first well and perform serial twofold dilutions across the plate.

  • Add 100 µL of the prepared inoculum to each well.

  • Include a growth control (broth and inoculum), a sterility control (broth only), and a positive control (a known antimicrobial agent).

4. Incubation and MIC Determination:

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: A Targeted Approach to Disease Modification

The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. This targeted approach can lead to the development of drugs with high specificity and reduced side effects.

Quantitative Enzyme Inhibition Data

The following table summarizes the enzyme inhibitory activity of certain benzo[b]thiophene derivatives.

CompoundEnzymeActivity MetricValueReference
Benzo[b]thiophene-derived inhibitorsPIM1 KinaseKi2 nM[10]
Benzo[b]thiophene-derived inhibitorsPIM2 KinaseKi3 nM[10]
Benzo[b]thiophene-derived inhibitorsPIM3 KinaseKi0.5 nM[10]
PF-3644022 (aminobenzo[b]thiophene derivative)MK2 KinasePotencyNanomolar scale[10]
2-amino-4,5,6,7-tetrahydro-benzo(b)thiophene-3-carboxylic acid derivativesCOX-1 and COX-2Inhibition-[11]
Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme. The specific substrate and detection method will vary depending on the enzyme.

1. Reagent Preparation:

  • Prepare an assay buffer with the optimal pH and ionic strength for the target enzyme's activity.

  • Prepare a stock solution of the purified enzyme in the assay buffer.

  • Prepare a stock solution of the substrate in a suitable solvent.

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • In a 96-well plate, add a fixed amount of the enzyme to each well.

  • Add varying concentrations of the test inhibitor to the wells.

  • Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

3. Detection and Data Analysis:

  • Monitor the progress of the reaction over time by measuring the change in absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Enzyme_Inhibition_Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Setup (96-well plate) - Add Enzyme - Add Inhibitor Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (Absorbance/Fluorescence) Reaction_Initiation->Kinetic_Measurement Data_Analysis Data Analysis (Calculate Velocity, IC50) Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

General workflow for an enzyme inhibition assay.

Conclusion

The this compound scaffold represents a privileged structure in drug discovery, with its derivatives exhibiting a remarkable range of biological activities. The data and protocols presented in this guide underscore the potential of these compounds as anticancer, antimicrobial, and enzyme inhibitory agents. Further exploration of the structure-activity relationships and optimization of lead compounds are warranted to translate the promising in vitro findings into novel therapeutic interventions. The provided methodologies and pathway visualizations aim to facilitate and inspire continued research in this exciting and dynamic field.

References

The Therapeutic Potential of Aminobenzothiophenes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The aminobenzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of aminobenzothiophene derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Applications

Aminobenzothiophene derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit crucial cellular processes such as tubulin polymerization and kinase signaling pathways.

Inhibition of Tubulin Polymerization

Certain aminobenzothiophene derivatives act as potent inhibitors of tubulin polymerization, a critical process for cell division, making them attractive candidates for cancer therapy. These agents bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2]

A notable example is 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, which demonstrates potent inhibition of cancer cell growth at subnanomolar concentrations.[1] The 2-(3,4,5-trimethoxybenzoyl)-3-aminobenzo[b]thiophene skeleton is a key pharmacophore in this class of compounds.[2] Structure-activity relationship (SAR) studies have revealed that modifications at the 3-position of the benzo[b]thiophene ring significantly influence antiproliferative activity. For instance, replacing an amino group with a methyl group at this position can enhance activity.[2]

CompoundCell LineIC50 (µM)Reference
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneVariousSub-nM[1]
2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene (4e)HeLa<1
2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene (4e)Jurkat<1

This protocol is adapted from methodologies described for the evaluation of tubulin polymerization inhibitors.[2]

  • Preparation of Reagents:

    • Tubulin protein (purified from bovine brain)

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 1 mM EGTA, and 1 mM GTP.

    • Test compounds (dissolved in DMSO).

    • Glycerol (for promoting polymerization).

  • Assay Procedure:

    • A solution of tubulin in GTB is prepared.

    • The test compound or vehicle (DMSO) is added to the tubulin solution.

    • The mixture is incubated on ice.

    • Polymerization is initiated by warming the mixture to 37°C in a temperature-controlled spectrophotometer.

    • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

  • Data Analysis:

    • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curves.

Kinase Inhibition

Aminobenzothiophenes have been identified as potent inhibitors of various protein kinases implicated in cancer, including PIM kinases, Mitogen-activated protein kinase-activated protein kinase 2 (MK2), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B), and Signal Transducer and Activator of Transcription 3 (STAT3).[3][4][5][6]

  • PIM Kinases: Benzothienopyrimidinones, derived from aminobenzothiophene scaffolds, are effective inhibitors of PIM kinases (PIM1, PIM2, and PIM3), which are involved in tumorigenesis.[3]

  • MK2: Benzothiophene derivatives have been optimized to yield potent and selective inhibitors of MK2, a key enzyme in inflammatory signaling pathways also implicated in cancer.[3][6]

  • DYRK1A/DYRK1B: A benzothiophene scaffold has been utilized to develop narrow-spectrum dual inhibitors of DYRK1A and DYRK1B, kinases linked to chronic diseases.[5]

  • STAT3: 6-Nitrobenzo[b]thiophene 1,1-dioxide (Stattic) and its 6-aminobenzo[b]thiophene 1,1-dioxide derivatives are well-known inhibitors of STAT3, a transcription factor that plays a crucial role in cancer cell proliferation, survival, and metastasis.[4] The derivative K2071, for example, inhibits IL-6-stimulated STAT3 phosphorylation.[4]

CompoundTarget KinaseIC50/Ki (nM)Reference
Benzothiophene-derived inhibitor 3PIM12[3]
Benzothiophene-derived inhibitor 3PIM23[3]
Benzothiophene-derived inhibitor 3PIM30.5[3]
Benzothiophene analog (unspecified)MK2<500[6]
Benzothiophene derivative 3nDYRK1A/DYRK1BPotent[5]
6-Nitrobenzo[b]thiophene 1,1-dioxide (Stattic)STAT3Potent[4]

This protocol is a generalized procedure based on commercially available kinase assay kits.

  • Preparation of Reagents:

    • Recombinant PIM kinase.

    • Peptide substrate for PIM kinase.

    • ATP solution.

    • Test compounds (dissolved in DMSO).

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Assay Procedure:

    • In a 384-well plate, add the test compound, PIM kinase, and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

PIM_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer PIM PIM Kinase Substrate Downstream Substrates PIM->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrates Substrate->PhosphorylatedSubstrate Cell Proliferation &\nSurvival Cell Proliferation & Survival PhosphorylatedSubstrate->Cell Proliferation &\nSurvival PIM_gene PIM Gene STAT_dimer->PIM_gene Transcription PIM_gene->PIM Translation Cytokine Cytokine Cytokine->CytokineReceptor Aminobenzothiophene Aminobenzothiophene Inhibitor Aminobenzothiophene->PIM

PIM Kinase Signaling Pathway Inhibition.

Antimicrobial Applications

Aminobenzothiophene derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action in this context is still under investigation but may involve the disruption of microbial cell membranes or other essential cellular processes.[7][8][9]

Several studies have reported the synthesis and evaluation of novel benzothiophene derivatives with significant antibacterial activity, particularly against Staphylococcus aureus.[7][10] For example, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene has shown high antibacterial activity.[7]

CompoundMicroorganismActivity MetricValue (µg/mL)Reference
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E)S. aureusHigh Activity-[7]
3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene (12L)S. aureusHigh Activity-[10]
3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12J)S. aureusHigh Activity-[10]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (MRSA)MIC4[8]

This protocol describes a standard broth microdilution method for determining the MIC of a compound.[9]

  • Preparation of Reagents:

    • Test compounds (dissolved in a suitable solvent like DMSO).

    • Bacterial or fungal strains.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • 96-well microtiter plates.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the microorganism.

    • Inoculate each well with the microbial suspension.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Applications in Neurodegenerative Diseases

The therapeutic potential of thiophene derivatives, including aminobenzothiophenes, is also being explored for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[11][12] Their mechanisms of action in this context are multifaceted and may involve modulating protein aggregation (e.g., amyloid-β), reducing oxidative stress, and inhibiting key enzymes.[12] Thiophene-based fluorescent ligands have been developed for visualizing protein deposits in tissues with Alzheimer's disease pathology.[11]

Caenorhabditis elegans is a widely used model organism for studying neurodegenerative diseases due to its simple nervous system and conserved genetic pathways.

  • Model System:

    • Use a transgenic C. elegans strain that expresses a human disease-associated protein (e.g., amyloid-β or α-synuclein) in its neurons.

  • Compound Treatment:

    • Synchronize a population of worms to the L1 larval stage.

    • Grow the worms on nematode growth medium (NGM) plates containing the test aminobenzothiophene compound at various concentrations.

  • Phenotypic Analysis:

    • Motility Assays: Quantify the paralysis phenotype or measure the thrashing rate of the worms in liquid medium. A delay in the onset of paralysis or an improvement in motility indicates a potential therapeutic effect.

    • Lifespan Analysis: Monitor the survival of the worms over time to determine if the compound extends their lifespan.

    • Fluorescence Microscopy: If the disease-associated protein is tagged with a fluorescent marker (e.g., GFP), visualize and quantify the protein aggregates in the neurons.

  • Data Analysis:

    • Compare the phenotypes of the treated worms to those of the untreated control group. Statistical analysis is performed to determine the significance of any observed effects.

Synthesis and Experimental Workflows

The synthesis of aminobenzothiophene derivatives often involves multi-step reactions. A common strategy is the Gewald reaction, a multicomponent condensation that provides a versatile route to 2-aminothiophenes.[9]

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Chemical Synthesis of Aminobenzothiophene Library Purification Purification & Characterization (NMR, MS) Synthesis->Purification PrimaryScreening Primary Screening (e.g., Antiproliferative Assay) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SAR Structure-Activity Relationship (SAR) Studies HitIdentification->SAR SAR->Synthesis Iterative Design LeadOptimization Lead Optimization SAR->LeadOptimization InVivo In Vivo Efficacy & Toxicity Studies LeadOptimization->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

General Drug Discovery Workflow.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique benzo[b]thiophene scaffold, coupled with amino and carboxylate functional groups, makes it a versatile building block for the synthesis of a wide array of biologically active molecules and functional materials. This document provides a comprehensive overview of its chemical properties, supported by experimental data, detailed protocols, and visual diagrams to facilitate its application in research and development.

Core Chemical and Physical Properties

This compound is typically a solid at room temperature, with a notable boiling point suggesting good thermal stability.[1] Its structural attributes, including multiple hydrogen bond acceptors and a rotatable bond, contribute to its specific solubility and reactivity profiles.[2]

PropertyValueReference
CAS Number 34761-09-6[1]
Molecular Formula C₁₁H₁₁NO₂S[1][2]
Molecular Weight 221.28 g/mol [1]
Physical Form Solid[1]
Melting Point ~82 °C (sublimes)[3]
Boiling Point 373.4 ± 22.0 °C at 760 mmHg[1]
Purity Typically ≥98%[1]
Topological Polar Surface Area 80.6 Ų[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 3[2]
Storage Conditions 4°C, protect from light[1]

Spectral Data Analysis

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectral Data TypeKey Peaks and InformationReference
¹H NMR (in CDCl₃) δ 7.43 (1H, d, J = 8.1 Hz), 7.65 (1H, d, J = 8.1 Hz), 7.49-7.44 (1H, m), 7.39-7.34 (1H, m), 4.36 (2H, q, J = 7.1 Hz), 1.40 (3H, t, J = 7.1 Hz)[3]
¹³C NMR (in d₆-DMSO for a similar methyl ester) δ/ppm 164.6 (C=O), 148.7 (C), 137.3 (C), 132.7 (C), 129.1 (C), 128.4 (CH), 125.0 (CH), 122.7 (CH), 96.2 (C), 51.4 (CH₃)[4]
Mass Spectrometry (LCMS) [M + H]⁺ = 222[3]

Chemical Synthesis and Reactivity

The synthesis of this compound and its derivatives is well-established, with common methods leveraging cyclization reactions. Its amino and ester functionalities serve as handles for a variety of chemical transformations.

Reactivity Profile

The primary amine group at the 3-position is nucleophilic and readily undergoes reactions such as acylation, alkylation, and Schiff base formation. This reactivity is central to its use in building more complex molecules. For instance, it has been used to devise ratiometric Schiff base fluorescent sensors for the detection of indium (In³⁺) and lead (Pb²⁺) ions.[5][6] The mechanism of sensing often involves photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) processes upon metal ion coordination.[5][6]

Furthermore, the benzo[b]thiophene core is a key pharmacophore. Derivatives have been synthesized and evaluated as kinase inhibitors and as antimicrobial agents against multidrug-resistant bacteria.[4][7]

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing the title compound involves the reaction of a 2-halobenzonitrile with an α-mercaptoacetate ester.

Protocol 1: From 2-Fluorobenzonitrile and Ethyl Mercaptoacetate [3]

  • Reagents: 2-Fluorobenzonitrile (8.25 mmol), diisopropylethylamine (8.25 mmol), ethyl 2-mercaptoacetate (8.25 mmol), potassium carbonate (8.25 mmol), anhydrous N,N-dimethylformamide (5 mL).

  • Procedure:

    • Dissolve 2-fluorobenzonitrile, diisopropylethylamine, and ethyl 2-mercaptoacetate in anhydrous N,N-dimethylformamide.

    • Stir the solution for 30 minutes at room temperature.

    • Add potassium carbonate to the reaction mixture.

    • Heat the mixture to 80 °C and maintain for 20 hours.

    • After completion, quench the reaction by adding ice water.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water to afford the target product as a white solid (92% yield).

Protocol 2: Microwave-Assisted Synthesis [4]

  • Reagents: 2-Halobenzonitrile, methyl thioglycolate (can be adapted for ethyl ester), triethylamine, DMSO.

  • Procedure:

    • Combine the 2-halobenzonitrile, methyl thioglycolate, and triethylamine in DMSO.

    • Subject the mixture to microwave irradiation at 130 °C.

    • This method provides rapid access to the 3-aminobenzo[b]thiophene core in high yields (58–96%).

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes involving this compound.

Synthesis_Workflow Synthesis Workflow of this compound cluster_reagents Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification A 2-Fluorobenzonitrile D Dissolve in Anhydrous DMF A->D B Ethyl Mercaptoacetate B->D C Base (e.g., K₂CO₃) C->D E Heat at 80°C for 20 hours D->E F Quench with Ice Water E->F G Filter & Wash with Water F->G H Final Product: Ethyl 3-aminobenzo[b]thiophene- 2-carboxylate G->H

Caption: General workflow for the synthesis of the title compound.

Sensor_Mechanism Application as a Fluorescent Sensor Component A Ethyl 3-aminobenzo[b]thiophene- 2-carboxylate C Schiff Base Condensation A->C B Aldehyde B->C D Fluorescent Sensor 'R' C->D F Coordination / Complex Formation D->F E Metal Ion (e.g., In³⁺) E->F G [R - In³⁺] Complex F->G H Fluorescence Change (Ratiometric Response) G->H I Detection & Quantification H->I

Caption: Logical flow from starting material to ion detection.

Safety Information

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The versatile nature of this compound ensures its continued relevance as a scaffold for creating novel compounds with diverse applications.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The strategic positioning of the amino group at the 3-position, adjacent to an ester functionality on a fused thiophene ring system, imparts a unique reactivity profile that has been exploited for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the reactivity of this primary amino group, detailing key transformations such as acylation, Schiff base formation, diazotization, and cyclocondensation reactions. This document serves as a resource for researchers by consolidating quantitative data, providing detailed experimental protocols, and illustrating reaction pathways to facilitate the design and synthesis of novel therapeutic agents.

Introduction

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] this compound, in particular, has emerged as a crucial intermediate due to the synthetic amenability of its amino group. This primary aromatic amine can serve as a nucleophile or be readily converted into other functional groups, providing a gateway to a wide range of molecular architectures. Its derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[2][3] Understanding the chemical behavior of the amino group is paramount for leveraging this scaffold in drug discovery programs. This guide will systematically explore the principal reactions involving the amino group, supported by experimental data and procedural details.

Synthesis of this compound

The parent compound is commonly synthesized via the Fiesselmann thiophene synthesis or through cyclocondensation reactions. One prevalent method involves the reaction of 2-halobenzonitriles with methyl or ethyl thioglycolate in the presence of a base like triethylamine.[2][4] Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[2][4]

Reactivity of the 3-Amino Group

The amino group in this compound exhibits typical nucleophilic aromatic amine reactivity, enabling a variety of chemical transformations.

Acylation Reactions

The amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is fundamental for introducing diverse side chains and for the synthesis of precursors to more complex heterocyclic systems. For instance, reaction with anhydrides can yield amic acids, which may possess biological activity themselves or serve as intermediates.

Table 1: Representative Acylation Reactions

Acylating AgentSolventConditionsProductYield (%)Reference
Succinic anhydrideMicrowave (4 min)Solvent-freeN-(2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)succinamic acidNot specified[5]
Maleic anhydride1,4-DioxaneReflux (4 h)N-(2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)maleamic acidNot specified[5]
Chloroacetyl chlorideDMFStirringEthyl 3-(2-chloroacetamido)benzo[b]thiophene-2-carboxylateNot specified[6]
Schiff Base Formation

Condensation of the amino group with various aldehydes and ketones affords the corresponding Schiff bases (imines). This reaction is often catalyzed by a few drops of acid and proceeds under reflux conditions. These imines are valuable intermediates and have been utilized as fluorescent sensors and in the synthesis of biologically active molecules.[7][8][9][10][11]

Table 2: Synthesis of Schiff Bases

AldehydeSolventConditionsProductYield (%)Reference
SalicylaldehydeEthanolReflux (3-4 h), H₂SO₄ (cat.)Ethyl 3-((2-hydroxybenzylidene)amino)benzo[b]thiophene-2-carboxylate70-85[7]
2-MethoxybenzaldehydeEthanolReflux (2 h) at 50°CEthyl 3-((2-methoxybenzylidene)amino)benzo[b]thiophene-2-carboxylate71[8]
Diazotization and Subsequent Reactions

The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions. This provides a powerful method for introducing halides, cyano, and other functional groups at the 3-position.[1][12][13] A notable application is the deaminative bromination using tert-butyl nitrite and copper(II) bromide.[2]

Table 3: Diazotization-based Transformations

ReagentsSolventConditionsProductYield (%)Reference
t-BuONO, CuBr₂Acetonitrile0°C to RT, 2 hEthyl 3-bromobenzo[b]thiophene-2-carboxylateExcellent[2]
NaNO₂, HCl then KCN/CuCNWater/Toluene0-5°C then heatEthyl 3-cyanobenzo[b]thiophene-2-carboxylateNot specifiedGeneral Sandmeyer
Cyclocondensation Reactions for Heterocycle Synthesis

The juxtaposition of the amino and ester groups makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines, which are of significant interest in drug discovery as kinase inhibitors.[2] Reaction with reagents containing two electrophilic centers, or a one-carbon unit in a suitable oxidation state, leads to the formation of a new six-membered ring.

Table 4: Synthesis of Fused Heterocycles

ReagentSolventConditionsProductYield (%)Reference
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)EthanolMicrowave, 100°C, 30 minIntermediate for thieno[3,2-d]pyrimidin-4-one99[5]
FormamideNeatRefluxBenzo[b]thieno[3,2-d]pyrimidin-4(3H)-oneNot specified[14]
IsothiocyanatesTolueneRefluxN-(2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)thioureasGood[15]

Experimental Protocols

General Procedure for Schiff Base Formation

A solution of this compound (1 mmol) and the desired aldehyde (1 mmol) in absolute ethanol (10 mL) is prepared. A catalytic amount (2-3 drops) of concentrated sulfuric acid is added, and the mixture is refluxed for 3-4 hours.[7] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled in an ice bath. The resulting precipitate is collected by filtration, washed with cold water (5 mL), and recrystallized from ethanol to yield the pure Schiff base.[7]

Protocol for Deaminative Bromination via Diazotization

To a stirred solution of this compound (1.0 equiv.) in acetonitrile, copper(II) bromide (1.5 equiv.) is added. The mixture is cooled to 0°C, and tert-butyl nitrite (1.2 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. Upon completion, the reaction is quenched by the addition of aqueous HCl (1 M). The product is typically extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography.[2]

General Procedure for Thieno[3,2-d]pyrimidin-4-one Synthesis

A mixture of this compound (1.0 equiv.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv.) in ethanol is heated under microwave irradiation at 100°C for 30 minutes.[5] The solvent is removed under reduced pressure to yield the intermediate enaminone. This intermediate is then reacted with an amine (e.g., 3-methoxybenzylamine) in DMF under microwave irradiation at 100°C for 15 minutes to afford the corresponding thieno[3,2-d]pyrimidin-4-one.[5]

Visualizations

Reaction Pathways

Reactivity_of_Amino_Group cluster_acylation Acylation cluster_schiff Schiff Base Formation cluster_diazo Diazotization cluster_cyclization Cyclocondensation start This compound acyl_product Amide / Amic Acid start->acyl_product schiff_product Schiff Base (Imine) start->schiff_product diazo_intermediate Diazonium Salt start->diazo_intermediate cyclo_product Thieno[3,2-d]pyrimidine start->cyclo_product acyl_reagent R-CO-Cl or (RCO)2O acyl_reagent->acyl_product Acylation schiff_reagent R'-CHO schiff_reagent->schiff_product Condensation diazo_reagent NaNO2, H+ diazo_reagent->diazo_intermediate sandmeyer_product 3-Halo/Cyano Derivative diazo_intermediate->sandmeyer_product Sandmeyer Rxn sandmeyer_reagent CuX (X=Br, Cl, CN) cyclo_reagent DMF-DMA / Formamide cyclo_reagent->cyclo_product Cyclization

Caption: Key reaction pathways of the amino group.

Experimental Workflow for Derivatization

Experimental_Workflow start Start: this compound reaction Select Reaction: - Acylation - Schiff Base Formation - Diazotization - Cyclization start->reaction setup Reaction Setup: - Add Reagents & Solvents - Set Temperature/Microwave reaction->setup monitor Monitor Reaction (e.g., TLC) setup->monitor workup Work-up: - Quench Reaction - Extraction monitor->workup Reaction Complete purify Purification: - Recrystallization - Chromatography workup->purify analyze Analysis: - NMR, IR, MS purify->analyze product Final Derivative analyze->product

References

An In-depth Technical Guide on the Derivatization of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the derivatization of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, a versatile scaffold in medicinal chemistry. This document details synthetic protocols for key transformations, presents quantitative data for synthesized compounds, and illustrates relevant biological pathways and experimental workflows.

Introduction

This compound is a privileged heterocyclic building block utilized in the synthesis of a wide array of biologically active molecules. Its inherent structural features, including a reactive amino group and an ester functionality, allow for diverse chemical modifications. These modifications have led to the discovery of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide serves as a technical resource for researchers engaged in the exploration of novel therapeutics based on this core structure.

Key Derivatization Reactions

The primary sites for derivatization on this compound are the amino group at the C3 position and, to a lesser extent, the ester group at the C2 position, as well as the aromatic ring. Key transformations include the formation of Schiff bases, amides, and the construction of fused heterocyclic rings.

Schiff Base Formation

The reaction of the 3-amino group with various aldehydes yields Schiff bases (imines). These derivatives are valuable intermediates and have shown significant biological activities.

Experimental Protocol: Synthesis of Ethyl 3-((2-hydroxybenzylidene)amino)benzo[b]thiophene-2-carboxylate

A general method for the synthesis of Schiff bases from related 2-aminothiophenes involves the following procedure:

  • Materials: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 mmol), salicylaldehyde (1 mmol), ethanol (10 mL), and concentrated sulfuric acid (2-3 drops).

  • Procedure: A solution of salicylaldehyde (1 mmol), the corresponding 2-aminothiophene (1 mmol), and 2-3 drops of concentrated H₂SO₄ in ethanol (10 mL) is refluxed for 3-4 hours. The reaction mixture is then cooled in an ice bath to induce precipitation. The crude product is collected by filtration, washed with water (5 mL), and recrystallized from ethanol to yield the pure Schiff base.[1]

  • Characterization: The resulting products are typically characterized by melting point determination, IR and NMR spectroscopy, and elemental analysis.

Quantitative Data for Representative Schiff Base Derivatives

DerivativeAldehyde ReactantYield (%)Melting Point (°C)
Methyl 2-((2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateSalicylaldehyde70-85141.5-143.5
Ethyl 2-((2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateSalicylaldehyde70-85Not specified

Note: Data is for the analogous ethyl 2-aminothiophene-3-carboxylate derivatives.[1]

Amide and Acylhydrazone Formation

Acylation of the 3-amino group is a common strategy to introduce diverse functionalities. This can be achieved using acyl chlorides, anhydrides, or by forming acylhydrazones.

Experimental Protocol: Synthesis of Ethyl 3-acetamidobenzo[b]thiophene-2-carboxylate

While a specific protocol for the acetylation of this compound was not found in the searched literature, a general procedure for the acylation of aminothiophenes can be adapted:

  • Materials: this compound (1 mmol), acetic anhydride (1.2 mmol), and a suitable solvent such as pyridine or dichloromethane.

  • Procedure: To a solution of this compound in the chosen solvent, acetic anhydride is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). The product is then isolated by pouring the reaction mixture into water, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of Benzo[b]thiophene Acylhydrazone Derivatives

A multi-step synthesis is employed for the formation of acylhydrazones, starting from a substituted benzo[b]thiophene-2-carboxylate.

  • Step 1: Hydrazide Formation: A solution of the starting ester (e.g., ethyl 6-chlorobenzo[b]thiophene-2-carboxylate) and hydrazine hydrate in a suitable solvent like ethanol is refluxed. Upon cooling, the corresponding carbohydrazide precipitates and is collected by filtration.

  • Step 2: Acylhydrazone Synthesis: The synthesized carbohydrazide (1 mmol) is dissolved in a solvent such as methanol. The desired substituted benzaldehyde (1 mmol) is then added, and the mixture is refluxed for a specified period. The resulting acylhydrazone often precipitates upon cooling and can be purified by recrystallization.

Quantitative Data for Representative Acylhydrazone Derivatives

DerivativeAldehyde ReactantYield (%)
(E)-N'-(Benzo[d][2][3]dioxol-5-ylmethylene)benzo[b]thiophene-2-carbohydrazidePiperonal52
(E)-N'-(Pyridin-3-ylmethylene)benzo[b]thiophene-2-carbohydrazide3-Pyridinecarboxaldehyde67
(E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide3-Nitrobenzaldehyde36
(E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide4-Nitrobenzaldehyde30

Note: Data is for derivatives of benzo[b]thiophene-2-carbohydrazide.

Cyclization Reactions for Fused Heterocycles

The bifunctional nature of this compound allows for its use in cyclization reactions to form fused heterocyclic systems, such as pyrimidobenzothiophenes and thienopyridines, which are of significant interest in drug discovery.

Experimental Protocol: Synthesis of Thieno[3,2-b]thiophenes

A common route to thieno[3,2-b]thiophenes involves the reaction of a 3-nitrothiophene with a thiol-containing reactant. While not a direct derivatization of the title compound, this illustrates a relevant cyclization strategy in thiophene chemistry.

  • Procedure: The reaction of 3-nitrothiophene-2,5-dicarboxylates with thiols such as thiophenols or thioglycolates in the presence of a base like potassium carbonate leads to the nucleophilic substitution of the nitro group. Subsequent treatment of the resulting 3-sulfenylthiophene with a base like sodium ethoxide can induce a Dieckmann condensation to form the fused thieno[3,2-b]thiophene ring system.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for a range of biological activities. Of particular note is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key target in cancer therapy.

STAT3 Signaling Pathway and Inhibition

The STAT3 pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. The pathway is typically activated by cytokines and growth factors, leading to the phosphorylation of STAT3, its dimerization, and translocation to the nucleus where it acts as a transcription factor for pro-oncogenic genes.

dot

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Cytokine/Growth Factor Receptor Cytokine/Growth Factor->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Thiophene_Derivative Thiophene Derivative Inhibitor Thiophene_Derivative->STAT3_active Inhibition of Phosphorylation DNA DNA STAT3_dimer_nuc->DNA Binds to DNA Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression Transcription

Caption: STAT3 Signaling Pathway and Point of Inhibition.

Experimental and Drug Discovery Workflow

The development of novel drugs from the this compound scaffold follows a structured workflow from initial synthesis to biological evaluation.

Experimental_Workflow Start Starting Material: This compound Derivatization Derivatization Reactions (Schiff Base, Amide, Cyclization) Start->Derivatization Purification Purification & Characterization (Chromatography, Recrystallization, NMR, MS, IR) Derivatization->Purification Library Compound Library Purification->Library Bio_Screening Biological Screening (e.g., Antimicrobial, Anticancer Assays) Library->Bio_Screening Hit_ID Hit Identification Bio_Screening->Hit_ID Hit_ID->Derivatization Inactive Compounds (Further Modification) Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead_Opt->Preclinical End Candidate Drug Preclinical->End

References

Unraveling the Antimitotic Potential of Aminobenzothiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of aminobenzothiophene derivatives as a promising class of antimitotic agents. It delves into their mechanism of action, focusing on the inhibition of tubulin polymerization, and explores the structure-activity relationships that govern their potent anticancer activity. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area. Quantitative data from seminal studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz, offering a clear and concise understanding of the underlying biological processes and research methodologies.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.[1] The critical involvement of microtubules in mitosis makes them a well-established and highly attractive target for the development of anticancer drugs.[2] Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[3][4]

Among the diverse chemical scaffolds investigated for their antimitotic properties, aminobenzothiophene derivatives have emerged as a particularly potent class of tubulin polymerization inhibitors.[5] These compounds have been shown to interact with the colchicine-binding site on β-tubulin, disrupting microtubule formation and exhibiting significant antiproliferative activity against a broad range of cancer cell lines.[5][6][7] This guide will explore the core aspects of aminobenzothiophene-based antimitotic agents, providing the necessary technical details for researchers to advance the development of this promising class of therapeutic candidates.

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism by which aminobenzothiophene derivatives exert their antimitotic effects is through the inhibition of tubulin polymerization.[2] These compounds bind to the colchicine site on β-tubulin, a pocket distinct from the binding sites of other major classes of microtubule-targeting agents like taxanes and vinca alkaloids.[3] This interaction prevents the assembly of αβ-tubulin heterodimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[3][8]

Some aminobenzothiophene derivatives, such as K2071, which is derived from the STAT3 inhibitor Stattic, have been shown to possess dual mechanisms of action.[9][10] In addition to their antimitotic effects, they can also inhibit the STAT3 signaling pathway, which is often constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and angiogenesis.[9][10]

Signaling Pathway: Disruption of Microtubule Polymerization

The following diagram illustrates the mechanism of action of aminobenzothiophene derivatives on tubulin polymerization.

Mechanism of Tubulin Polymerization Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Aminobenzothiophene Derivatives Alpha-beta Tubulin Dimers Alpha-beta Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Alpha-beta Tubulin Dimers->Microtubule Polymerization GTP Binding to Colchicine Site Binding to Colchicine Site Alpha-beta Tubulin Dimers->Binding to Colchicine Site Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Aminobenzothiophene Derivative Aminobenzothiophene Derivative Aminobenzothiophene Derivative->Binding to Colchicine Site Inhibition of Polymerization Inhibition of Polymerization Binding to Colchicine Site->Inhibition of Polymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Inhibition of Polymerization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Inhibition of tubulin polymerization by aminobenzothiophene derivatives.

Signaling Pathway: STAT3 Inhibition

For derivatives like K2071, an additional mechanism involving the inhibition of the STAT3 signaling pathway has been identified.[9][10]

STAT3 Signaling Pathway Inhibition Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimerization STAT3 Dimerization p-STAT3->STAT3 Dimerization Nuclear Translocation Nuclear Translocation STAT3 Dimerization->Nuclear Translocation Gene Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nuclear Translocation->Gene Transcription Aminobenzothiophene Derivative (e.g., K2071) Aminobenzothiophene Derivative (e.g., K2071) Aminobenzothiophene Derivative (e.g., K2071)->STAT3 Inhibition

Caption: Inhibition of the STAT3 signaling pathway by certain aminobenzothiophene derivatives.

Structure-Activity Relationship (SAR)

The antiproliferative activity of aminobenzothiophene derivatives is significantly influenced by the nature and position of substituents on the benzothiophene core and the aroyl group. Key SAR findings include:

  • 2-Aroyl Group: The presence of a 3,4,5-trimethoxybenzoyl group at the 2-position of the benzothiophene scaffold is crucial for high potency, as it mimics the trimethoxyphenyl ring of colchicine.[8]

  • Amino Group at C5: An amino group at the 5-position of the benzothiophene ring is generally favorable for activity.

  • Substitution on the Benzothiophene Ring: The position of a methoxy group on the benzothiophene ring is important for maximizing antiproliferative activity, with the C7 and C6 positions being the most favorable.[2]

  • Substitution at C2 and C3: The nature of the substituent at the 2- and 3-positions of the benzothiophene ring can significantly impact activity. For instance, a 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene skeleton has shown promise.[5][6][7]

Quantitative Data Summary

The following tables summarize the in vitro antiproliferative activity of selected aminobenzothiophene derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophene Derivatives

CompoundSubstitutionCell LineIC50 (nM)Reference
3c 7-methoxyMNNG/HOS2.6
FM3A2.6
Molt/412
CEM12
HeLa12
L121012
3d 6-methoxyFM3A16
Molt/419
CEM18
HeLa18
L121017
3e 7-methoxy, 3-methylFM3A12
Molt/415
CEM14
HeLa14
L121013
2b 7-methoxyK5629.5-33

Table 2: Antiproliferative Activity of other Aminobenzothiophene Derivatives

CompoundStructureCell LineGI50 (µM)Reference
K2071 6-amino[b]benzothiophene 1,1-dioxide derivativeU-87 MG~1[9]
PC-3~1[9]
3e 2-amino-6-bromo-4-(4-nitrophenyl)-4H-benzothieno[3,2-b]pyran-3-carbonitrileHCT-1160.11[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of aminobenzothiophene derivatives as antimitotic agents.

Synthesis of 2-Aroyl-5-Aminobenzothiophene Derivatives

A general synthetic route to 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophene derivatives is outlined below.[12]

General Synthetic Workflow Substituted 5-nitrosalicylaldehyde Substituted 5-nitrosalicylaldehyde O-Arylthiocarbamate formation O-Arylthiocarbamate formation Substituted 5-nitrosalicylaldehyde->O-Arylthiocarbamate formation N,N-dimethyl thiocarbamoyl chloride, DABCO, DMF S-Arylthiocarbamate S-Arylthiocarbamate O-Arylthiocarbamate formation->S-Arylthiocarbamate Newman-Kwart rearrangement Newman-Kwart rearrangement Cyclization Cyclization Newman-Kwart rearrangement->Cyclization α-bromoacetophenone S-Arylthiocarbamate->Newman-Kwart rearrangement Refluxing toluene 2-Aroyl-5-nitrobenzothiophene 2-Aroyl-5-nitrobenzothiophene Cyclization->2-Aroyl-5-nitrobenzothiophene Nitro group reduction Nitro group reduction 2-Aroyl-5-nitrobenzothiophene->Nitro group reduction SnCl2, ethanol 2-Aroyl-5-aminobenzothiophene 2-Aroyl-5-aminobenzothiophene Nitro group reduction->2-Aroyl-5-aminobenzothiophene

Caption: General workflow for the synthesis of 2-aroyl-5-aminobenzothiophene derivatives.

Step-by-Step Protocol:

  • O-Arylthiocarbamate Formation: React the starting substituted 5-nitrosalicylaldehyde with N,N-dimethylthiocarbamoyl chloride in N,N-dimethylformamide (DMF) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield the corresponding O-arylthiocarbamate.[12]

  • Newman-Kwart Rearrangement: Subject the O-arylthiocarbamate to thermal rearrangement in refluxing toluene to obtain the S-arylthiocarbamate.[12]

  • Cyclization: Condense the S-arylthiocarbamate with an appropriate α-bromoacetophenone to form the 2-aroyl-5-nitrobenzothiophene.[12]

  • Nitro Group Reduction: Reduce the nitro group of the 2-aroyl-5-nitrobenzothiophene using a reducing agent such as tin(II) chloride (SnCl2) in refluxing ethanol to afford the final 2-aroyl-5-aminobenzothiophene derivative.[12]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter molecule that binds specifically to polymerized microtubules.[5]

Materials:

  • Purified tubulin (e.g., porcine brain tubulin)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and controls (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer)

  • 96-well microplate, black

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • On ice, prepare a tubulin solution (e.g., 2 mg/mL) in tubulin polymerization buffer supplemented with GTP and glycerol.

  • Add the fluorescent reporter to the tubulin solution.

  • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include vehicle (DMSO) and control compounds.

  • Initiate the polymerization by adding the tubulin/reporter mixture to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) at excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission for DAPI).

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Immunofluorescence Microscopy for Microtubule Analysis

This technique allows for the visualization of the microtubule network within cells to assess the effects of a compound.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Glass coverslips

  • Test compound

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified time.

  • Wash the cells with PBS and fix them with the chosen fixative.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary antibody against tubulin.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize the microtubule network and nuclei using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and treat them with the test compound for a specified time.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours for fixation.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • The DNA content of the cells is measured by the fluorescence intensity of PI.

  • Analyze the data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Aminobenzothiophene derivatives represent a robust and promising class of antimitotic agents with a well-defined mechanism of action targeting tubulin polymerization. The extensive structure-activity relationship studies have provided a clear roadmap for the rational design of new and more potent analogues. The detailed experimental protocols provided in this guide are intended to facilitate further research into this important class of compounds, with the ultimate goal of translating these promising preclinical findings into effective cancer therapies. The dual-targeting capabilities of some derivatives, inhibiting both microtubule dynamics and key oncogenic signaling pathways like STAT3, offer an exciting avenue for overcoming drug resistance and improving therapeutic outcomes. Continued investigation into the synthesis, biological evaluation, and in vivo efficacy of aminobenzothiophene derivatives is highly warranted.

References

The Benzothiophene Scaffold: A Versatile Core for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies in modern medicine has identified protein kinases as a pivotal class of enzymes in cellular signaling and, consequently, as prime targets for drug intervention. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds have proven to be particularly fruitful. Among these, the benzothiophene core has emerged as a privileged structure, capable of forming the foundation for potent and selective inhibitors against a variety of kinase targets. This technical guide provides a comprehensive overview of kinase inhibitor scaffolds derived from benzothiophenes, detailing their synthesis, biological activity, and the experimental methodologies used in their evaluation.

Benzothiophene-Based Kinase Inhibitor Scaffolds and their Biological Activity

The versatility of the benzothiophene ring system allows for the development of diverse inhibitor classes through substitution at various positions. Several key scaffolds have been identified and optimized, demonstrating significant inhibitory potential against a range of kinases. The following sections explore some of the most prominent examples.

5-Hydroxybenzothiophene Derivatives

The 5-hydroxybenzothiophene scaffold has been investigated for its potential as a multi-kinase inhibitor. Notably, derivatives of this core have shown potent activity against several members of the CMGC (CDK, MAPK, GSK3, CLK) family of kinases.

One notable example is a 5-hydroxybenzothiophene hydrazide derivative, compound 16b , which has demonstrated potent multi-target kinase inhibition.[1][2] This compound exhibited significant inhibitory activity against Cdc2-like kinase 4 (Clk4), Death-associated protein kinase 1 (DRAK1), Haspin, Clk1, and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (Dyrk1A/B).[1][2]

Benzothiophene-3-carboxamides

Derivatives of benzothiophene-3-carboxamide have been successfully developed as potent inhibitors of Aurora kinases, which are key regulators of cell division.[3] Optimization of this scaffold has led to compounds with nanomolar inhibitory activity in vitro and the ability to block cytokinesis and induce apoptosis in cancer cell lines.[3]

Thieno[3,2-d]pyrimidines

The fused thieno[3,2-d]pyrimidine scaffold has proven to be a valuable template for the design of inhibitors targeting several kinase families. These compounds have shown promise as inhibitors of Focal Adhesion Kinase (FAK), FMS-like tyrosine kinase 3 (FLT3), and Janus kinase 3 (JAK3).[4][5] Intensive structure-activity relationship (SAR) studies have led to the identification of highly potent dual FAK and FLT3 inhibitors.[4] Furthermore, the incorporation of an acrylamide pharmacophore onto the thieno[3,2-d]pyrimidine core has yielded potent covalent inhibitors of JAK3.[5]

Other Notable Benzothiophene-Based Scaffolds

Beyond the aforementioned examples, the benzothiophene core has been incorporated into a variety of other kinase inhibitor scaffolds, including:

  • Benzothiophene carboxylates as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[6]

  • Benzothiophene derivatives as narrow-spectrum dual inhibitors of DYRK1A and DYRK1B.[7]

  • Benzothiophene inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MK2).[8]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative benzothiophene-based kinase inhibitors.

ScaffoldCompound IDTarget KinaseIC50 (nM)Reference(s)
5-Hydroxybenzothiophene Hydrazide16bClk411[1][2]
DRAK187[1][2]
Haspin125.7[1][2]
Clk1163[1][2]
Dyrk1B284[1][2]
Dyrk1A353.3[1][2]
Thieno[3,2-d]pyrimidine26FAK9.7[4]
FLT3-D835Y0.5[4]
Thieno[3,2-d]pyrimidine-acrylamide9aJAK31.9[5]
9gJAK31.8[5]
3,6-dichlorobenzo[b]thiophene-2-carboxylic acidBT2BDK3190[6]
5-methoxybenzothiophene-2-carboxamide10bClk112.7[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key benzothiophene scaffolds and for performing kinase inhibition assays.

Synthesis of Benzothiophene Scaffolds

General Procedure for the Synthesis of 5-Hydroxy-N-substituted-benzo[b]thiophene-2-carboxamides: [1]

This synthesis typically involves a multi-step process starting from a protected 5-hydroxybenzo[b]thiophene-2-carboxylic acid.

  • Protection of the hydroxyl group: The starting 5-hydroxybenzo[b]thiophene-2-carboxylic acid is protected, for example, as a methoxymethyl (MOM) ether.

  • Amide coupling: The protected carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an inert solvent like N,N-dimethylformamide (DMF).

  • Deprotection: The protecting group on the 5-hydroxy functionality is removed under appropriate conditions (e.g., acidic conditions for a MOM group) to yield the final 5-hydroxy-N-substituted-benzo[b]thiophene-2-carboxamide.

Synthesis of N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: [10]

This synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

  • A mixture of 4-chlorothieno[3,2-d]pyrimidine, 4-(tert-butyl)phenethylamine, and a base such as potassium carbonate is heated in a suitable solvent like dimethyl sulfoxide (DMSO).

  • The reaction mixture is heated at a high temperature (e.g., 100 °C) for several hours.

  • After completion, the reaction is worked up by pouring into water and extracting the product with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Kinase Inhibition Assays

A variety of in vitro assay formats are available to determine the potency of kinase inhibitors. The choice of assay depends on the specific kinase, available reagents, and required throughput.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay):

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Kinase Reaction: In a multi-well plate, the kinase, a suitable substrate, ATP, and the test compound (at various concentrations) are incubated in a kinase reaction buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction.

  • Signal Detection: The luminescence is measured using a plate reader. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.

Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay):

This classic method measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP into a substrate.

  • Kinase Reaction: The kinase, substrate, [γ-33P]ATP, and the test compound are incubated in a kinase reaction buffer.

  • Reaction Termination and Filtration: The reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated substrate.

  • Washing: The filter is washed to remove unincorporated [γ-33P]ATP.

  • Scintillation Counting: The radioactivity retained on the filter is quantified using a scintillation counter. The IC50 value is calculated from the reduction in substrate phosphorylation at different inhibitor concentrations.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling molecules and the logical flow of experimental procedures is crucial for understanding the context and application of benzothiophene-based kinase inhibitors.

Key Signaling Pathways

The following diagrams illustrate the MAPK/ERK and PI3K/Akt signaling pathways, two critical cascades in which many of the targeted kinases play a role.

MAPK_Signaling_Pathway receptor receptor g_protein g_protein mapkkk mapkkk mapkk mapkk mapk mapk transcription_factor transcription_factor GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation PI3K_Akt_Signaling_Pathway receptor receptor lipid_kinase lipid_kinase ser_thr_kinase ser_thr_kinase downstream downstream GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth, Survival, Proliferation mTORC1->Cell_Growth Synthesis_Workflow start_material start_material reaction_step reaction_step purification purification final_product final_product Start Starting Materials (e.g., Substituted Benzonitrile) Cyclization Cyclization to form Benzothiophene Core Start->Cyclization Functionalization Functional Group Interconversion Cyclization->Functionalization Coupling Amide/Suzuki Coupling Functionalization->Coupling Purification1 Purification (Column Chromatography) Coupling->Purification1 Purification2 Purification (Recrystallization) Purification1->Purification2 Final Final Inhibitor Purification2->Final Kinase_Assay_Workflow reagent_prep reagent_prep assay_step assay_step data_analysis data_analysis Prep Prepare Reagents: Kinase, Substrate, ATP, Inhibitor Dilutions Incubate Incubate Kinase, Substrate, ATP, and Inhibitor Prep->Incubate Stop_Deplete Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->Stop_Deplete Detect Add Kinase Detection Reagent (Generate Luminescence) Stop_Deplete->Detect Read Read Luminescence on Plate Reader Detect->Read Analyze Analyze Data and Calculate IC50 Read->Analyze

References

The Antimicrobial Potential of Substituted Benzothiophenes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, the benzothiophene core has emerged as a promising framework. This technical guide provides an in-depth overview of the antimicrobial properties of substituted benzothiophenes, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows to facilitate further research and development in this critical area.

Quantitative Antimicrobial Activity of Substituted Benzothiophenes

The antimicrobial efficacy of substituted benzothiophenes is quantified through various metrics, primarily the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables compile data from multiple studies to provide a comparative overview of the activity of different derivatives against a range of microbial pathogens.

Table 1: Antibacterial Activity of Substituted Benzothiophene Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene>100>100>100>100[1]
2-(4-Fluorobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid1.11 (µM)-1.11 (µM)1.00 (µM)[1]
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiopheneHigh Activity---[2]
3-ethynyl-2-(thiophen-2-yl)benzo[b]thiopheneHigh Activity---[2]
Fluorinated Benzothiophene-Indole Hybrids1-8---[3]
Benzothiophene-substituted pyrimidinesModerate ActivityModerate ActivityModerate ActivityModerate Activity[4]
Benzothiophene-substituted pyrazolesModerate ActivityModerate ActivityModerate ActivityModerate Activity[4]

Table 2: Antifungal Activity of Substituted Benzothiophene Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference(s)
3-iodo-2-(thiophen-2-yl)benzo[b]thiophenePotential Activity-[2]
3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophenePotential Activity-[2]
Benzothiophene-substituted pyrimidinesModerate ActivityModerate Activity[4]
Benzothiophene-substituted pyrazolesModerate ActivityModerate Activity[4]

Table 3: Zone of Inhibition Data for Selected Benzothiophene Derivatives (Diameter in mm)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaConcentrationReference(s)
Benzothiophene-substituted coumarins12-1613-1711-1512-16100 µg/mL[4]
Benzothiophene-substituted pyrimidines13-1512-1612-1413-15100 µg/mL[4]
Benzothiophene-substituted pyrazoles14-1713-1813-1614-17100 µg/mL[4]

Experimental Protocols

This section details the methodologies for the synthesis of substituted benzothiophenes and the evaluation of their antimicrobial properties.

Synthesis of Substituted Benzothiophenes

A prevalent and versatile method for the synthesis of substituted benzothiophenes is the Gewald reaction.[5] Other significant methods include Sonogashira coupling and electrophilic cyclization reactions.[2]

2.1.1 Gewald Reaction for 2-Aminobenzothiophenes

This multicomponent reaction is a cornerstone for synthesizing 2-aminothiophenes, which can be further modified.

  • Materials:

    • An α-methylene-activated ketone or aldehyde (e.g., cyclohexanone)

    • An activated nitrile (e.g., malononitrile)

    • Elemental sulfur

    • A base catalyst (e.g., morpholine or triethylamine)

    • A suitable solvent (e.g., ethanol or dimethylformamide)

  • Procedure:

    • To a stirred solution of the ketone/aldehyde and nitrile in the chosen solvent, add elemental sulfur.

    • Slowly add a catalytic amount of the base to the reaction mixture.

    • The reaction is typically stirred at room temperature or slightly elevated temperatures.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates and can be collected by filtration.

    • The crude product is then purified, typically by recrystallization from a suitable solvent.[5]

2.1.2 Palladium-Catalyzed Sonogashira Coupling

This cross-coupling reaction is employed to introduce alkyne substituents onto the benzothiophene core.

  • Materials:

    • A halo-substituted benzothiophene (e.g., 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene)

    • A terminal alkyne

    • A palladium catalyst (e.g., PdCl2(PPh3)2)

    • A copper(I) co-catalyst (e.g., CuI)

    • A base (e.g., triethylamine)

    • An appropriate solvent (e.g., dimethylformamide)

  • Procedure:

    • Combine the halo-substituted benzothiophene, terminal alkyne, palladium catalyst, and copper(I) co-catalyst in the solvent under an inert atmosphere (e.g., argon).

    • Add the base to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

    • Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent.

    • The organic layer is then dried and the solvent removed under reduced pressure.

    • The crude product is purified by column chromatography.[2]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is primarily assessed using broth microdilution and agar diffusion methods.

2.2.1 Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Synthesized benzothiophene compounds

    • Microbial strains (bacterial or fungal)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Sterile solvent for compound dissolution (e.g., DMSO)

  • Procedure:

    • Prepare a stock solution of each test compound in the chosen solvent.

    • Perform serial two-fold dilutions of the compounds in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism and add it to each well.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][5]

2.2.2 Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Materials:

    • Synthesized benzothiophene compounds

    • Microbial strains

    • Appropriate agar medium (e.g., Mueller-Hinton Agar)

    • Petri dishes

    • Sterile cork borer

  • Procedure:

    • Prepare agar plates and allow them to solidify.

    • Spread a standardized inoculum of the test microorganism evenly over the agar surface.

    • Create wells in the agar using a sterile cork borer.

    • Add a defined volume of the test compound solution to each well.

    • Include a positive control (a known antibiotic) and a negative control (solvent only).

    • Incubate the plates under suitable conditions.

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.[4][5]

Visualizing Pathways and Processes

The following diagrams, created using Graphviz, illustrate key aspects of the synthesis, testing, and proposed mechanism of action of antimicrobial substituted benzothiophenes.

G General Workflow for Synthesis and Antimicrobial Screening cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Start Starting Materials (e.g., Ketone, Nitrile, Sulfur) Reaction Chemical Reaction (e.g., Gewald Reaction) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Compound Pure Substituted Benzothiophene Characterization->Compound MIC_Assay Broth Microdilution (MIC Determination) Compound->MIC_Assay Diffusion_Assay Agar Well/Disk Diffusion (Zone of Inhibition) Compound->Diffusion_Assay Data_Analysis Data Analysis and SAR Determination MIC_Assay->Data_Analysis Diffusion_Assay->Data_Analysis

Caption: Workflow for the synthesis and antimicrobial evaluation of substituted benzothiophenes.

G Proposed Mechanism of Action of Antimicrobial Benzothiophenes cluster_membrane Cell Membrane Disruption cluster_enzyme Enzyme Inhibition Benzothiophene Substituted Benzothiophene Membrane Bacterial Cytoplasmic Membrane Benzothiophene->Membrane Pyruvate_Kinase Bacterial Pyruvate Kinase Benzothiophene->Pyruvate_Kinase Pore_Formation Pore Formation / Increased Permeability Membrane->Pore_Formation Ion_Leakage Ion Leakage (e.g., K+) Pore_Formation->Ion_Leakage Membrane_Depolarization Membrane Depolarization Ion_Leakage->Membrane_Depolarization Cell_Death Bacterial Cell Death Membrane_Depolarization->Cell_Death Glycolysis_Inhibition Inhibition of Glycolysis Pyruvate_Kinase->Glycolysis_Inhibition ATP_Depletion ATP Depletion Glycolysis_Inhibition->ATP_Depletion ATP_Depletion->Cell_Death

Caption: Proposed mechanisms of antimicrobial action for substituted benzothiophenes.

G Structure-Activity Relationship (SAR) Logic cluster_substituents Substituent Modifications cluster_properties Physicochemical Properties Core Benzothiophene Core Position Position of Substitution (e.g., C2, C3, Benzene Ring) Core->Position Nature Nature of Substituent (Electron-donating/withdrawing, Lipophilicity, Steric hindrance) Core->Nature Lipophilicity Lipophilicity (logP) Position->Lipophilicity Electronic_Effects Electronic Effects (Hammett parameters) Nature->Electronic_Effects Steric_Factors Steric Factors (Taft parameters) Nature->Steric_Factors Activity Antimicrobial Activity (e.g., Lower MIC) Lipophilicity->Activity Electronic_Effects->Activity Steric_Factors->Activity

References

Methodological & Application

Synthesis of Thienopyrimidines from Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones, a critical scaffold in medicinal chemistry, starting from Ethyl 3-aminobenzo[b]thiophene-2-carboxylate. The thienopyrimidine core is a key pharmacophore found in numerous compounds with diverse biological activities, including kinase inhibition. The protocols outlined below are based on established synthetic methodologies, offering a foundation for the exploration of novel derivatives for drug discovery and development.

Introduction

The benzo[b]thiophene ring system, particularly when functionalized with an amino group at the 3-position and a carboxylate at the 2-position, serves as a versatile precursor for the construction of fused heterocyclic systems. The synthesis of thieno[3,2-d]pyrimidines from this compound typically involves the cyclization of the pyrimidine ring onto the thiophene core. This is generally achieved by reacting the starting amino ester with a suitable one-carbon synthon, such as formamide or formic acid, often under high-temperature conditions which can be facilitated by microwave irradiation to reduce reaction times and improve yields.[1][2] Subsequent functionalization of the thienopyrimidine core can be performed to generate a diverse library of compounds for biological screening.

Reaction Pathway

The general synthetic scheme involves the cyclocondensation of this compound with a one-carbon source to yield the corresponding thieno[3,2-d]pyrimidin-4(3H)-one.

reaction_pathway cluster_reagents Reagents & Conditions start This compound product Benzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one start->product Heat (Δ) or Microwave (µW) reagent Formamide (HCONH2)

Caption: General reaction scheme for the synthesis of benzo[3][4]thieno[3,2-d]pyrimidin-4(3H)-one.

Experimental Protocols

The following protocols are adapted from methodologies reported for the synthesis of related compounds, specifically substituting the analogous methyl ester with the ethyl ester.[1][2]

Protocol 1: Conventional Heating

Objective: To synthesize benzo[3][4]thieno[3,2-d]pyrimidin-4(3H)-one via thermal cyclization.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 equivalents).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 190-210 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically several hours), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry in vacuo to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Microwave-Assisted Synthesis

Objective: To synthesize benzo[3][4]thieno[3,2-d]pyrimidin-4(3H)-one using microwave irradiation for accelerated reaction times.

Materials:

  • This compound

  • Formamide

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq) and formamide (10-20 eq).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a high temperature (e.g., 200 °C) for a specified time (typically 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature using a stream of compressed air.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with water and dry in vacuo to obtain the crude product.

  • Purify the product by recrystallization if necessary.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of benzo[3][4]thieno[3,2-d]pyrimidin-4-ones from the analogous methyl 3-aminobenzo[b]thiophene-2-carboxylates, which are expected to be comparable for the ethyl ester.

Starting MaterialReagentMethodTemperature (°C)TimeYield (%)Reference
Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylateFormamideConventional1902 h94[1]
Mthis compoundFormamideMicrowave20025 min85[1]

Workflow Diagram

The overall experimental workflow from starting material to purified product is illustrated below.

workflow start Start: Weigh Reagents (this compound & Formamide) reaction Reaction Setup (Conventional Heating or Microwave Irradiation) start->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up (Quench with ice-water) monitoring->workup Upon completion isolation Isolation (Vacuum Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Characterization (NMR, MS, m.p.) purification->analysis product Final Product: Benzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one analysis->product

Caption: A typical workflow for the synthesis and purification of thienopyrimidines.

Troubleshooting and Optimization

  • Low Yields: Incomplete reactions can be addressed by increasing the reaction time or temperature. Ensure the formamide used is of high purity and anhydrous. For microwave synthesis, optimizing the power and temperature profile can improve yields.

  • Purification Challenges: If recrystallization is insufficient to purify the product, column chromatography on silica gel may be employed. A suitable eluent system would need to be determined, likely a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Alternative Reagents: While formamide is commonly used, other one-carbon sources like formic acid or triethyl orthoformate can also be explored for the cyclization step, potentially under different reaction conditions.[3] For instance, condensation with formic acid under microwave irradiation has been reported for similar substrates.[4]

These protocols and notes provide a comprehensive guide for the synthesis of benzo[3][4]thieno[3,2-d]pyrimidin-4(3H)-ones, which are valuable intermediates for the development of novel therapeutic agents.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Aminobenzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminobenzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, cleaner products, and a significant reduction in reaction times.[3][4][5][6]

These application notes provide detailed protocols for two robust and efficient microwave-assisted methods for the synthesis of aminobenzothiophenes and related aminothiophenes.

Method 1: Synthesis of 3-Aminobenzothiophenes from 2-Halobenzonitriles

This method provides rapid access to 3-aminobenzothiophene scaffolds, which are key intermediates in the synthesis of various kinase inhibitors.[1][7][8] The reaction proceeds via the condensation of a 2-halobenzonitrile with methyl thioglycolate in the presence of a base under microwave irradiation.

Quantitative Data Summary
Starting Material (2-Halobenzonitrile)ReagentsSolventMicrowave ConditionsReaction TimeYield (%)Reference
5-Bromo-2-fluorobenzonitrileMethyl thioglycolate, TriethylamineDMSO130 °C35 min58-96%[1][7]
2-FluorobenzonitrileMethyl thioglycolate, TriethylamineDMSO130 °C35 minReasonable Yield[1]
2-Chloro-5-nitrobenzaldehyde (forms a benzothiophene, not aminobenzothiophene directly)Methyl thioglycolate, K₂CO₃DMF90 °C15 minGood Yield[1]
Experimental Protocol: General Procedure for the Synthesis of Methyl 3-Amino-5-substituted-benzo[b]thiophene-2-carboxylates.[1]
  • Reaction Setup: To a microwave process vial, add the 2-halobenzonitrile (1.0 equiv), methyl thioglycolate (1.2 equiv), and triethylamine (2.0 equiv) in anhydrous DMSO (0.2 M).

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 130 °C for 35 minutes.

  • Work-up: After cooling the reaction mixture to room temperature, pour it into ice-water.

  • Isolation: Collect the resulting solid by filtration, wash with water, and dry under vacuum to obtain the desired 3-aminobenzothiophene product.

Method 2: The Gewald Reaction for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a classic multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[9][10] The use of microwave irradiation significantly accelerates this reaction, reducing reaction times from hours to minutes and often improving yields.[9][11][12] This method is highly versatile, allowing for the synthesis of a wide range of 2-aminothiophene derivatives.[13][14]

Quantitative Data Summary
Carbonyl Compoundα-Cyano EsterBaseSolventMicrowave ConditionsReaction TimeYield (%)Reference
ArylacetaldehydesActivated NitrilesMorpholineEthanol70 °C20 minHigh Yields[11]
ButyraldehydeMethyl cyanoacetateVarious bases screenedDMFNot specified30 minup to 95%[14]
GlutaraldehydeEthyl cyanoacetateTriethylamineEthanol/DMF70 °C1 hourGood Yield[12]
Experimental Protocol: Microwave-Assisted Gewald Synthesis of 5-Substituted-2-Aminothiophenes.[11]
  • Reaction Setup: In a microwave process vial, combine the arylacetaldehyde (1.0 equiv), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv), elemental sulfur (1.2 equiv), and morpholine (1.2 equiv) in ethanol (0.5 M).

  • Microwave Irradiation: Seal the vial and irradiate the mixture in a microwave reactor at 70 °C for 20 minutes.

  • Isolation: In many cases, the product crystallizes directly from the reaction mixture upon cooling. The product can be collected by filtration, washed with cold ethanol, and dried. If no crystallization occurs, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Visualizations

General Workflow for Microwave-Assisted Synthesis

G General Workflow of Microwave-Assisted Synthesis Reactants Reactants & Solvent in Microwave Vial Microwave Microwave Irradiation (Controlled Temperature & Time) Reactants->Microwave Workup Work-up (e.g., Precipitation, Extraction) Microwave->Workup Purification Purification (e.g., Filtration, Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for microwave-assisted organic synthesis.

Representative Reaction Mechanism: The Gewald Reaction

G Simplified Mechanism of the Gewald Reaction cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Ketone Ketone/Aldehyde Intermediate1 Stable Intermediate Ketone->Intermediate1 + Base Cyanoester α-Cyanoester Cyanoester->Intermediate1 Intermediate2 Thiiranium Intermediate (postulated) Intermediate1->Intermediate2 + Sulfur Sulfur Elemental Sulfur Product 2-Aminothiophene Intermediate2->Product Cyclization & Tautomerization

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.

References

Protocol for N-acylation of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the N-acylation of ethyl 3-aminobenzo[b]thiophene-2-carboxylate, a key reaction in the synthesis of various biologically active compounds and functional materials. The amino group at the 3-position of the benzo[b]thiophene scaffold serves as a versatile handle for the introduction of diverse acyl groups, enabling the exploration of structure-activity relationships in drug discovery and the tuning of material properties.

The protocol outlines two common methods for N-acylation: using acyl chlorides and carboxylic anhydrides. These methods are widely applicable and can be adapted for a range of acylating agents. The choice of method and reaction conditions may depend on the reactivity of the specific acylating agent and the desired product characteristics. This protocol is intended for researchers, scientists, and professionals in organic synthesis, medicinal chemistry, and drug development.

Reaction Scheme

The general scheme for the N-acylation of this compound involves the reaction of the amino group with an acylating agent, typically in the presence of a base, to form the corresponding N-acyl derivative.

N-Acylation Reaction Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start_material This compound reaction_node start_material->reaction_node + acylating_agent Acylating Agent (Acyl Chloride or Anhydride) acylating_agent->reaction_node base Base (e.g., Pyridine, Triethylamine) solvent Solvent (e.g., DCM, THF, Dioxane) product N-Acylated Product reaction_node->product Base, Solvent

Caption: General reaction scheme for N-acylation.

Experimental Protocols

Two primary methods for the N-acylation of this compound are detailed below.

Method A: Acylation using Acyl Chlorides

This method is suitable for the introduction of a wide variety of acyl groups. Acyl chlorides are generally more reactive than their corresponding anhydrides.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM or THF (approximately 10 mL per mmol of substrate).

  • Add a suitable base, such as pyridine (1.2 eq.) or triethylamine (1.5 eq.), to the solution and stir at room temperature.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Method B: Acylation using Carboxylic Anhydrides

This method is often used for acetylation and is generally milder than using acyl chlorides.

Materials:

  • This compound

  • Carboxylic anhydride (e.g., Acetic anhydride)

  • Pyridine or a catalytic amount of 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., Dichloromethane, Dioxane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or dioxane in a round-bottom flask.

  • Add the carboxylic anhydride (1.5-2.0 eq.) and a base such as pyridine (2.0 eq.) or a catalytic amount of DMAP (0.1 eq.).

  • Heat the reaction mixture to reflux (typically 40-100 °C, depending on the solvent) and stir for 4-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography as described in Method A.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of this compound with different acylating agents. Please note that yields can vary depending on the specific reaction conditions and scale.

Acylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Acetyl ChloridePyridineDCM4RT~90
Benzoyl ChloridePyridineDCM6RT~85
Acetic AnhydridePyridineDioxane12100~88
Propionyl ChlorideTriethylamineTHF5RT~87

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-acylation protocol.

N-Acylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_substrate Dissolve Substrate in Anhydrous Solvent add_base Add Base prep_substrate->add_base add_acyl Add Acylating Agent add_base->add_acyl stir Stir at Appropriate Temperature add_acyl->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Caption: General workflow for N-acylation.

Application Notes and Protocols: Ethyl 3-aminobenzo[b]thiophene-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate as a versatile scaffold in the discovery of novel therapeutic agents. This document details its application in the development of kinase inhibitors, anticancer agents, and antibacterial compounds, providing relevant quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

Introduction to this compound

This compound is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to the synthesis of a wide array of derivatives with significant biological activities. The benzothiophene core is a bioisostere of indole, found in many biologically active molecules, and the presence of the amino and ester groups at positions 3 and 2, respectively, provides convenient handles for synthetic elaboration. This has led to its successful application in the development of targeted therapies, particularly in oncology and infectious diseases.

Applications in Drug Discovery

The this compound scaffold has been successfully utilized to generate potent inhibitors of various drug targets.

Kinase Inhibitors

Derivatives of this compound have shown significant inhibitory activity against several protein kinases implicated in cancer pathogenesis.

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival and proliferation, making them attractive targets for cancer therapy.[1] The benzo[b]thiophene scaffold has been instrumental in developing potent PIM kinase inhibitors.

Quantitative Data: PIM Kinase Inhibition

Compound IDTarget KinaseKᵢ (nM)Reference
1 PIM12[1]
1 PIM23[1]
1 PIM30.5[1]

Signaling Pathway: PIM Kinase

The following diagram illustrates the central role of PIM kinases in cell survival and proliferation pathways.

PIM_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM PIM Kinases (PIM1, PIM2, PIM3) JAK_STAT->PIM BAD BAD PIM->BAD mTORC1 mTORC1 PIM->mTORC1 cMyc c-Myc PIM->cMyc Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis _4EBP1 4E-BP1 mTORC1->_4EBP1 eIF4E eIF4E _4EBP1->eIF4E Translation Protein Translation eIF4E->Translation Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle

Caption: PIM Kinase Signaling Pathway.

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Thiophene-3-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors.[2]

Quantitative Data: VEGFR-2 Inhibition

Compound IDTargetIC₅₀ (nM)Cell Line Antiproliferative IC₅₀ (µM)Reference
14d VEGFR-2191.1HCT116, MCF7, PC3, A549[3]
4c VEGFR-275HepG2[4][5]
3b VEGFR-2126HepG2[4][5]

Signaling Pathway: VEGFR-2

The diagram below depicts the VEGFR-2 signaling cascade, a critical pathway in angiogenesis.

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival ERK->Endothelial_Cell AKT Akt PI3K->AKT AKT->Endothelial_Cell

Caption: VEGFR-2 Signaling Pathway.

Anticancer Agents

Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action include the induction of apoptosis and inhibition of tubulin polymerization.

Quantitative Data: In Vitro Cytotoxicity

Compound IDCell LineIC₅₀ (µM)Mechanism of ActionReference
S8 A-549 (Lung)Active at 10⁻⁴ MCytotoxic[6][7]
4 MCF-7 (Breast)23.2 - 95.9Apoptosis Induction[8]
MB-D2 A375 (Melanoma)Significant cytotoxicityCaspase 3/7 activation, mitochondrial depolarization[9]
Compound 5 HepG2 (Liver)6-16Apoptosis induction, Tyrosine kinase inhibition[10]
Antibacterial Agents

The tetrahydrobenzo[b]thiophene core, derived from this compound, has been utilized to synthesize novel antibacterial agents with activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound IDE. coli (µM)P. aeruginosa (µM)Salmonella (µM)S. aureus (µM)Reference
3b >11.2811.280.542.82[2]
3k 1.823.640.733.64[2]
S1 0.81-0.810.81[6]
S4 ----[6]

Experimental Protocols

Synthesis of Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives

This protocol outlines the synthesis of antibacterial derivatives.[6]

Workflow: Synthesis of Antibacterial Derivatives

Synthesis_Workflow Start Ethyl cyanoacetate, Cyclohexanone, Sulfur, Diethylamine Intermediate Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Intermediate 1) Start->Intermediate Gewald Synthesis Final Final Product: Ethyl 2-(substituted benzylideneamino)-4,5,6,7- tetrahydrobenzo[b]thiophene-3-carboxylate Intermediate->Final Reaction2 Substituted Aromatic Benzaldehyde, Dioxane, Triethylamine Reaction2->Final Condensation

Caption: Synthesis of Antibacterial Derivatives.

Protocol:

  • Synthesis of Intermediate 1: In a round-bottom flask, combine ethyl cyanoacetate, cyclohexanone, and elemental sulfur in ethanol.

  • Add diethylamine dropwise as a catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter, wash with water, and dry the precipitate to obtain Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

  • Synthesis of Final Products: Dissolve the intermediate in dioxane.

  • Add a substituted aromatic benzaldehyde and triethylamine.

  • Reflux the mixture for the appropriate time.

  • After cooling, the product precipitates.

  • Filter, wash, and recrystallize to obtain the pure final compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a luminescent-based assay to measure the activity of kinases like PIM kinases.[11]

Workflow: ADP-Glo™ Kinase Assay

ADPGlo_Workflow Setup Prepare serial dilutions of test compound. Add compound, kinase, and substrate to a 384-well plate. Initiate Initiate reaction by adding ATP. Incubate at room temperature. Setup->Initiate Terminate Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Initiate->Terminate Convert Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Terminate->Convert Read Measure luminescence using a plate reader. Convert->Read Analyze Calculate percent inhibition and determine IC₅₀ values. Read->Analyze

Caption: ADP-Glo™ Kinase Assay Workflow.

Protocol:

  • Prepare serial dilutions of the test inhibitor in DMSO and then in kinase buffer.

  • In a 384-well plate, add the test inhibitor, PIM kinase, and a suitable peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ value by plotting the luminescence signal against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antibacterial Susceptibility Test (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.[6]

Protocol:

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound has proven to be a highly valuable and versatile scaffold in drug discovery. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The successful development of kinase inhibitors, anticancer agents, and antibacterial compounds based on this scaffold highlights its significant potential for the discovery of new and effective medicines. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the therapeutic potential of this remarkable heterocyclic system.

References

Application Notes and Protocols for the Synthesis of Benzothiophene Acylhydrazones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed experimental procedures for the synthesis of benzothiophene acylhydrazones, a class of compounds with significant potential in medicinal chemistry, particularly as antimicrobial agents.[1][2][3] The protocols outlined below are based on established synthetic routes and include methods for the preparation of key intermediates.

Introduction

Benzothiophene and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The acylhydrazone moiety is also a well-known pharmacophore that contributes to the biological activity of various compounds.[2] The combination of these two pharmacophores in benzothiophene acylhydrazones has led to the discovery of potent antimicrobial agents, notably against multidrug-resistant Staphylococcus aureus.[1][3][5] The following protocols describe a general and efficient method for the synthesis of a diverse library of benzothiophene acylhydrazones.

Experimental Protocols

The synthesis of benzothiophene acylhydrazones is typically achieved in a three-step sequence starting from a substituted 2-halobenzaldehyde, followed by the formation of a benzothiophene-2-carboxylate, its conversion to the corresponding hydrazide, and subsequent condensation with an appropriate aldehyde.

Protocol 1: Synthesis of Ethyl 6-substituted-benzo[b]thiophene-2-carboxylate

This protocol describes the synthesis of the benzothiophene core structure.

Materials:

  • Substituted 2-fluorobenzaldehyde (e.g., 2-fluoro-4-(trifluoromethyl)benzaldehyde)

  • Ethyl thioglycolate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Methanol (MeOH)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Under a dry and inert atmosphere (N₂), dissolve the substituted 2-fluorobenzaldehyde (1.0 eq.) in anhydrous DMF.

  • Add ethyl thioglycolate (1.2 eq.) and K₂CO₃ (1.1 eq.) to the solution.

  • Stir the reaction mixture at 60 °C for 2 hours.[1]

  • After cooling to room temperature, dilute the mixture with water and extract with Et₂O.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under vacuum.

  • Recrystallize the residue from MeOH to obtain the pure ethyl 6-substituted-benzo[b]thiophene-2-carboxylate.[1]

Protocol 2: Synthesis of 6-substituted-benzo[b]thiophene-2-carboxylic Acid

This protocol describes the hydrolysis of the ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 6-substituted-benzo[b]thiophene-2-carboxylate

  • Ethanol (EtOH)

  • 3N Sodium hydroxide (NaOH) solution

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl 6-substituted-benzo[b]thiophene-2-carboxylate (1.0 eq.) in EtOH.

  • Add 3N NaOH solution (2.0 eq.) and stir the mixture at room temperature overnight.[5]

  • Concentrate the reaction mixture under vacuum to remove the EtOH.

  • Dilute the residue with water and acidify with 1N HCl.

  • Extract the aqueous layer with EtOAc.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under vacuum to yield the 6-substituted-benzo[b]thiophene-2-carboxylic acid.[5]

Protocol 3: Synthesis of tert-butyl 2-(6-substituted-benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate

This protocol describes the formation of the protected hydrazide intermediate.

Materials:

  • 6-substituted-benzo[b]thiophene-2-carboxylic acid

  • tert-butyl carbazate

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Pentane

  • Diethyl ether (Et₂O)

Procedure:

  • Under a dry and inert atmosphere (N₂), dissolve the 6-substituted-benzo[b]thiophene-2-carboxylic acid (1.1 eq.) and tert-butyl carbazate (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C and add DMAP (0.13 eq.).

  • Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise.

  • Stir the mixture at room temperature for 24 hours.[5]

  • Filter the reaction mixture through Celite® and wash the filter cake with DCM.

  • Concentrate the filtrate and purify the resulting oil by column chromatography (eluent: pentane/Et₂O, 1:1) to obtain the product.[5]

Protocol 4: General Procedure for the Synthesis of Benzothiophene Acylhydrazones

This protocol details the deprotection and final condensation step to yield the target acylhydrazones.

Materials:

  • tert-butyl 2-(6-substituted-benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene

  • Methanol (MeOH)

  • Substituted benzaldehyde (e.g., 2-pyridinecarboxaldehyde)

Procedure: Step 1: Deprotection

  • Dissolve the tert-butyl 2-(6-substituted-benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate (1.0 eq.) in anhydrous DCM.

  • Add TFA (20.0 eq.) and stir the solution at room temperature for 18 hours.[1][5]

  • Co-evaporate the mixture with toluene to yield the crude benzo[b]thiophene-2-carbohydrazide as a solid.

Step 2: Condensation

  • Dissolve the crude hydrazide from Step 1 in MeOH.

  • Add the corresponding substituted benzaldehyde (2.0 eq.) at room temperature and stir.[1] Reaction times may vary, and in some cases, refluxing for 2-6 hours may be necessary.[6]

  • The product may precipitate from the solution upon cooling or require concentration of the solvent followed by recrystallization from a suitable solvent system (e.g., MeOH/EtOAc) to yield the pure benzothiophene acylhydrazone.[3]

Data Presentation

The following table summarizes the yields and characterization data for a selection of synthesized benzothiophene acylhydrazones.

Compound IDSubstituent (R) on BenzaldehydeYield (%)Physical Appearance1H NMR (DMSO-d6, δ ppm)MS (ESI) m/z
I.e 4-pyridinyl30Light-yellow powder12.41 (s, 0.5H), 12.32 (s, 0.5H), 8.70 (s, 2H), 8.46 (s, 1H), 8.29 (s, 0.5H), 8.20–7.98 (m, 2.5H), 7.80 (s, 1H), 7.71 (s, 1H), 7.58–7.43 (m, 2H)282.0 [M+H]⁺, 304.0 [M+Na]⁺[1][3]
I.k 3-nitrophenyl36Yellowish solid12.41 (s, 0.5H), 12.30 (s, 0.5H), 8.68 (s, 0.5H), 8.58 (s, 1H), 8.44 (s, 0.5H), 8.36–8.16 (m, 3H), 8.05 (s, 2H), 7.87–7.68 (m, 1H), 7.58–7.41 (m, 2H)326.1 [M+H]⁺, 348.0 [M+Na]⁺[3]
I.l 4-nitrophenyl30Yellowish solid12.43 (s, 0.5H), 12.35 (s, 0.5H), 8.56 (s, 0.5H), 8.44 (s, 0.5H), 8.33 (d, J = 8.4 Hz, 3H), 8.18–7.94 (m, 4H), 7.59–7.39 (m, 2H)324.0449 [M-H]⁻[3]
I.m 2-carboxyphenyl45White solid13.40 (s, 1H), 12.37 (s, 0.5H), 12.18 (s, 0.5H), 9.23 (s, 0.5H), 8.94 (s, 0.5H), 8.42 (s, 0.5H), 8.32 (s, 0.5H), 8.28–7.97 (m, 3H), 7.93 (dd, J = 7.7, 1.4 Hz, 1H), 7.81–7.61 (m, 1H), 7.61–7.42 (m, 3H)325.1 [M+H]⁺, 347.0 [M+Na]⁺[1]
I.n 3-carboxyphenyl85White powder12.29 (s, 0.5H), 12.16 (s, 0.5H), 8.52 (s, 0.5H), 8.49–8.30 (m, 1.5H), 8.32–7.91 (m, 5H), 7.71–7.57 (m, 1H), 7.57–7.41 (m, 2H)325.0626 [M+H]⁺[1][5]
I.o 4-carboxyphenyl39White solid13.14 (s, 1H), 12.30 (s, 0.5H), 12.19 (s, 0.5H), 8.53 (s, 0.5H), 8.44 (s, 0.5H), 8.28 (s, 0.5H), 8.23 (s, 0.5H), 8.13–7.81 (m, 6H), 7.57–7.40 (m, 2H)325.1 [M+H]⁺, 347.0 [M+Na]⁺[1]

Visualization of Experimental Workflow

The following diagram illustrates the general synthetic pathway for the preparation of benzothiophene acylhydrazones.

Synthesis_Workflow A Substituted 2-Halobenzaldehyde B Ethyl 6-substituted- benzo[b]thiophene-2-carboxylate A->B Ethyl thioglycolate, K2CO3, DMF, 60°C C 6-substituted-benzo[b]thiophene- 2-carboxylic Acid B->C NaOH, EtOH, rt, overnight D tert-butyl 2-(6-substituted-benzo[b]thiophene- 2-carbonyl)hydrazine-1-carboxylate C->D tert-butyl carbazate, DCC, DMAP, DCM, rt, 24h E 6-substituted-benzo[b]thiophene- 2-carbohydrazide D->E TFA, DCM, rt, 18h F Benzothiophene Acylhydrazone E->F R-CHO, MeOH, rt

Caption: General workflow for the synthesis of benzothiophene acylhydrazones.

References

Application Notes and Protocols: Ethyl 3-aminobenzo[b]thiophene-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is a versatile heterocyclic building block in organic synthesis, prized for its utility in constructing a variety of fused ring systems and functionalized derivatives. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group on a privileged benzo[b]thiophene scaffold, makes it an ideal starting material for the synthesis of compounds with significant biological and material properties. This document provides a detailed overview of its key applications, complete with experimental protocols and quantitative data.

Key Applications

The primary applications of this compound can be categorized into several key areas:

  • Synthesis of Fused Heterocyclic Systems: It is a cornerstone for the synthesis of thieno[3,2-d]pyrimidines, thieno[2,3-b]pyridines, and other complex heterocyclic structures. These scaffolds are prevalent in many biologically active molecules.

  • Medicinal Chemistry Scaffolding: The benzo[b]thiophene core is a recognized "privileged structure" in drug discovery. Derivatives have been extensively explored as kinase inhibitors, anticancer agents, anti-inflammatory agents, and antimicrobial compounds.[1][2][3][4]

  • Development of Functional Materials: The unique photophysical properties of benzo[b]thiophene derivatives have led to their use in creating fluorescent sensors for metal ion detection.[5]

  • Precursor in Multicomponent Reactions: The synthesis of the title compound itself, often via the Gewald reaction, exemplifies its role in diversity-oriented synthesis, allowing for the generation of a library of analogs by varying the starting materials.[6]

I. Synthesis of Fused Heterocyclic Systems: Thieno[3,2-d]pyrimidin-4-ones

One of the most prominent applications of this compound is its conversion into benzo[7]thieno[2,3-d]pyrimidin-4(3H)-one. This is typically achieved through cyclization with formamide or by a two-step process involving an intermediate formamidine.[8][9]

Reaction Scheme

G cluster_0 Synthesis of Benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one start This compound intermediate Intermediate (e.g., Formamidine derivative) start->intermediate DMF-DMA, EtOH, Microwave, 100 °C product Benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one intermediate->product NH4OAc, DMF, Microwave, 100 °C

Caption: Synthesis of Benzo[7]thieno[2,3-d]pyrimidin-4(3H)-one.

Experimental Protocol: Synthesis of Benzo[6][8]thieno[2,3-d]pyrimidin-4(3H)-one[10]
  • Step 1: Preparation of the Starting Material.

    • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be synthesized via the Gewald reaction from cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of a base like triethylamine or morpholine.[9][10]

  • Step 2: Cyclization.

    • A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) and formamide (20 mL) is heated at 180-190 °C for 4 hours.

    • After cooling, the reaction mixture is poured into cold water.

    • The resulting precipitate is filtered, washed with water, dried, and recrystallized from methanol to yield the pure product.

Quantitative Data
ProductReagentsConditionsYieldReference
Benzo[7]thieno[2,3-d]pyrimidin-4(3H)-oneFormamide180-190 °C, 4 h90%[9]
5,6,7,8-Tetrahydro-3H-benzo[7]thieno[2,3-d]pyrimidin-4-oneFormamideReflux92%[11]

II. Derivatization for Medicinal Chemistry Applications

The amino group of this compound is a versatile handle for introducing a wide array of substituents to explore structure-activity relationships (SAR) in drug discovery.

A. Synthesis of Schiff Bases for Anticancer and Antimicrobial Activity

Condensation of the amino group with various aldehydes yields Schiff bases, which have been investigated for their biological activities.[12]

Reaction Workflow

G cluster_1 Workflow for Schiff Base Synthesis and Evaluation A Reactants This compound Substituted Aromatic Aldehyde B Reaction Solvent: Dioxane Catalyst: Triethylamine Reflux A->B C Product Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate B->C D Purification Recrystallization C->D E Characterization FTIR, MS, 1H-NMR D->E F Biological Evaluation Antimicrobial Activity Anticancer Activity Antioxidant Activity E->F

Caption: Workflow for Schiff Base Synthesis and Evaluation.

Experimental Protocol: General Procedure for Schiff Base Synthesis[13]
  • A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 mmol), a substituted aromatic benzaldehyde (1 mmol), and triethylamine (2-3 drops) in dioxane (10 mL) is refluxed for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried.

  • The crude product is recrystallized from an appropriate solvent to afford the pure Schiff base.

Quantitative Data: Biological Activity of Selected Schiff Base Derivatives[13]
Compound IDSubstituent on BenzaldehydeAnticancer Activity (IC50 in µM) vs. A-549Antioxidant Activity (IC50 in µM)
S4 4-Hydroxy-48.45
S6 3-Hydroxy-4-methoxy-45.33
S8 4-BromoEffective at 10⁻⁴ M-
Ascorbic Acid (Standard)--
Adriamycin (Standard)--

Note: '-' indicates data not provided in the source.

B. Synthesis of Kinase Inhibitors

The benzo[b]thiophene scaffold is a key component in the development of kinase inhibitors. Microwave-assisted synthesis has been shown to be an efficient method for preparing the 3-aminobenzo[b]thiophene core, which can then be elaborated into potent inhibitors.[1][13]

Experimental Protocol: Microwave-Assisted Synthesis of Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate[1]
  • A mixture of 2,5-dichlorobenzonitrile (1 mmol), methyl thioglycolate (1.2 mmol), and triethylamine (3 mmol) in DMSO (2 mL) is subjected to microwave irradiation at 130 °C for 11 minutes.

  • After cooling, water is added to the reaction mixture, and the resulting solid is filtered under reduced pressure.

  • The solid is washed with water and dried to give the title compound.

Quantitative Data: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Derivatives[1]
2-Halobenzonitrile SubstituentProductYield
5-ChloroMethyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate86%
5-(Trifluoromethyl)Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate96%
6-(Trifluoromethyl)Methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate58%

III. Application in the Development of Fluorescent Sensors

Schiff bases derived from this compound can act as ratiometric fluorescent sensors for the detection of metal ions like In³⁺ and Pb²⁺.[5]

Logical Relationship Diagram

G cluster_2 Fluorescent Sensor Mechanism Sensor Schiff Base Sensor (R) Complex R-Metal Complex Sensor->Complex Binding Metal Metal Ion (In³⁺ or Pb²⁺) Metal->Complex Signal Ratiometric Fluorescent Signal Change Complex->Signal Induces Detection Detection & Quantification Signal->Detection

Caption: Mechanism of Ratiometric Fluorescent Sensing.

Experimental Protocol: Synthesis of a Schiff Base Fluorescent Sensor[5]
  • This compound (1 mmol) and a suitable aldehyde (e.g., a salicylaldehyde derivative, 1 mmol) are dissolved in ethanol.

  • A catalytic amount of an acid (e.g., a few drops of concentrated H₂SO₄) is added.[10]

  • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • Upon cooling, the product precipitates and is collected by filtration, then recrystallized to purity.

Quantitative Data: Performance of a Fluorescent Sensor for In³⁺[5]
ParameterValue
Analyte In³⁺
Linear Range 5-25 µM
Limit of Detection (LOD) 8.36 x 10⁻⁹ M
Complexation Stoichiometry (R:In³⁺) 1:2
Complexation Constant (Kₐ) 8.24 x 10⁹ M²

Conclusion

This compound is a highly valuable and adaptable building block in modern organic synthesis. Its utility spans the creation of complex heterocyclic systems for medicinal chemistry, the development of functional materials, and as a key player in multicomponent reactions. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important intermediate.

References

Application Notes and Protocols for the Synthesis of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The document outlines two effective synthetic methods: a conventional thermal synthesis and a rapid microwave-assisted approach. Quantitative data is summarized for easy comparison, and a detailed experimental workflow is provided.

Chemical Data and Reaction Parameters

A summary of the key quantitative data for the synthesis of this compound is presented in the table below. This allows for a direct comparison of the two described synthetic methodologies.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Starting Materials 2-Fluorobenzonitrile, Ethyl 2-mercaptoacetate2-Halobenzonitrile (e.g., 2-Fluorobenzonitrile), Ethyl thioglycolate
Reagents Diisopropylethylamine, Potassium carbonateTriethylamine
Solvent N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
Reaction Temperature Room temperature, then 80°C130°C[1][2]
Reaction Time 20.5 hours~10-30 minutes[1][2]
Yield 92%58-96% (for analogous methyl esters)[1][2]
Product Appearance White solidBrown solid (for analogous methyl esters)
Molecular Formula C₁₁H₁₁NO₂SC₁₁H₁₁NO₂S
Molecular Weight 221.27 g/mol 221.27 g/mol
Melting Point 42-43°CNot specified
Boiling Point 373.4°C at 760 mmHgNot specified

Experimental Protocols

Method 1: Conventional Thermal Synthesis

This protocol is adapted from a procedure utilizing 2-fluorobenzonitrile and ethyl mercaptoacetate.

Materials:

  • 2-Fluorobenzonitrile

  • Ethyl 2-mercaptoacetate

  • Diisopropylethylamine

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve 2-fluorobenzonitrile (8.25 mmol), diisopropylethylamine (8.25 mmol), and ethyl 2-mercaptoacetate (8.25 mmol) in anhydrous N,N-dimethylformamide (5 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add potassium carbonate (8.25 mmol) to the reaction mixture.

  • Heat the mixture to 80°C and maintain this temperature for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature and quench the reaction by pouring it into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water to afford the crude product.

  • The product can be further purified by recrystallization, for example, from ethanol, to yield pale yellowish crystals.[2]

Method 2: Microwave-Assisted Synthesis

This protocol is based on the rapid synthesis of analogous methyl 3-aminobenzo[b]thiophene-2-carboxylates and is adapted for the synthesis of the ethyl ester.[1][2]

Materials:

  • 2-Halobenzonitrile (e.g., 2-fluorobenzonitrile)

  • Ethyl thioglycolate

  • Triethylamine

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microwave synthesizer

  • Ice water

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-halobenzonitrile (1.0 equiv.), ethyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (to achieve a 2 M concentration of the limiting reagent).[1]

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 130°C for a designated time (typically 10-35 minutes, optimization may be required).[1]

  • After the irradiation is complete, cool the reaction vessel to room temperature using a stream of compressed air.[1]

  • Pour the reaction mixture into ice water to precipitate the product.[1]

  • Collect the resulting solid by filtration, wash with water, and dry under a vacuum to yield the desired product.[1]

Visualized Workflow and Pathways

The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of this compound.

Synthesis_Pathway Synthetic Pathway to this compound cluster_reagents Reagents & Conditions 2_halobenzonitrile 2-Halobenzonitrile reaction_step 2_halobenzonitrile->reaction_step ethyl_thioglycolate Ethyl thioglycolate ethyl_thioglycolate->reaction_step base Base (e.g., Triethylamine) base->reaction_step solvent Solvent (e.g., DMSO) solvent->reaction_step heat Heat (Conventional or Microwave) heat->reaction_step product This compound reaction_step->product Annulation

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow Experimental Workflow start Start mix_reagents Mix 2-halobenzonitrile, ethyl thioglycolate, and base in solvent start->mix_reagents heating Heat Reaction Mixture (Conventional or Microwave) mix_reagents->heating cooling Cool to Room Temperature heating->cooling precipitation Pour into Ice Water to Precipitate Product cooling->precipitation filtration Filter the Solid precipitation->filtration washing Wash with Water filtration->washing drying Dry under Vacuum washing->drying end Pure Product drying->end

References

Application Notes and Protocols for Diazotization Reactions of 3-Aminobenzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization of 3-aminobenzothiophenes provides a versatile platform for the synthesis of a wide array of functionalized benzothiophene derivatives. The resulting diazonium salts are key intermediates that can be converted into various functional groups, making this class of reactions highly valuable in medicinal chemistry and materials science. Benzothiophene scaffolds are present in a number of pharmacologically active compounds, and the ability to modify the 3-position through diazotization opens up avenues for generating novel analogues with tailored properties.

This document provides detailed protocols for the diazotization of 3-aminobenzothiophenes and their subsequent conversion into 3-halo, 3-cyano, and 3-azo derivatives. The protocols are based on established literature procedures and are intended to serve as a guide for researchers in the field.

Core Concepts and Mechanisms

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. The reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a variety of nucleophiles. This reactivity is harnessed in several named reactions, most notably the Sandmeyer and Schiemann reactions for the introduction of halogens and other functional groups.

Furthermore, the electrophilic nature of the diazonium salt allows it to react with electron-rich aromatic compounds in azo coupling reactions to form highly colored azo compounds, which are widely used as dyes.

Data Presentation: Summary of Reactions

The following table summarizes the key diazotization-based transformations of 3-aminobenzothiophenes, with specific examples from the literature.

Starting MaterialReagentsProductYield (%)Reference
Methyl 3-amino-4-nitrobenzo[b]thiophene-2-carboxylate1. t-BuONO, MeCN, 0 °C2. CuBr₂Methyl 3-bromo-4-nitrobenzo[b]thiophene-2-carboxylate78[1]
3-Aminothieno[2,3-b]pyridine-2-carboxamide1. HCl, NaNO₂, 0-5 °C2. Heat (intramolecular)Pyrido[3',2':4,5]thieno[3,2-d][2][3]triazin-4(3H)-oneHigh[2]
General 3-Aminobenzothiophene1. HBF₄, NaNO₂, 0-5 °C2. Heat3-Fluorobenzothiophene-General
General 3-Aminobenzothiophene1. HCl, NaNO₂, 0-5 °C2. CuCl3-Chlorobenzothiophene-General
General 3-Aminobenzothiophene1. HBr, NaNO₂, 0-5 °C2. CuBr3-Bromobenzothiophene-General
General 3-Aminobenzothiophene1. HCl, NaNO₂, 0-5 °C2. KI3-Iodobenzothiophene-General
General 3-Aminobenzothiophene1. HCl, NaNO₂, 0-5 °C2. CuCN3-Cyanobenzothiophene-General
General 3-Aminobenzothiophene1. HCl, NaNO₂, 0-5 °C2. Phenol, NaOH3-(4-hydroxyphenylazo)benzothiophene-General

Experimental Protocols

Protocol 1: Sandmeyer Bromination of Methyl 3-amino-4-nitrobenzo[b]thiophene-2-carboxylate

This protocol details the conversion of a substituted 3-aminobenzothiophene to its corresponding 3-bromo derivative.

Materials:

  • Methyl 3-amino-4-nitrobenzo[b]thiophene-2-carboxylate

  • tert-Butyl nitrite (t-BuONO)

  • Copper(II) bromide (CuBr₂)

  • Dry acetonitrile (MeCN)

  • Argon gas

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve methyl 3-amino-4-nitrobenzo[b]thiophene-2-carboxylate (1 equivalent) in dry acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add tert-butyl nitrite (1.1 equivalents) dropwise.

  • After the addition of tert-butyl nitrite, add copper(II) bromide (1.2 equivalents) portion-wise.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 3-bromo-4-nitrobenzo[b]thiophene-2-carboxylate.[1]

Protocol 2: General Procedure for the Sandmeyer Reaction of 3-Aminobenzothiophenes (Halogenation and Cyanation)

This protocol provides a general framework for the introduction of chloro, bromo, and cyano groups onto the 3-position of the benzothiophene ring.

Materials:

  • 3-Aminobenzothiophene derivative

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Copper(I) cyanide (CuCN)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Suspend the 3-aminobenzothiophene derivative (1 equivalent) in an aqueous solution of the appropriate acid (HCl or HBr).

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution or suspension of the corresponding copper(I) salt (CuCl, CuBr, or CuCN) in the corresponding acid.

  • Slowly add the cold diazonium salt solution to the copper(I) salt solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent.

  • Wash the organic layer with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 3: General Procedure for Azo Coupling of Diazotized 3-Aminobenzothiophenes

This protocol describes the synthesis of azo dyes by coupling the 3-benzothienyldiazonium salt with an activated aromatic compound.

Materials:

  • 3-Aminobenzothiophene derivative

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Coupling agent (e.g., phenol, aniline, β-naphthol)

  • Sodium hydroxide (NaOH) or sodium acetate

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Prepare the 3-benzothienyldiazonium salt solution as described in Protocol 2 (steps 1-4).

  • In a separate beaker, dissolve the coupling agent (1 equivalent) in an aqueous solution of sodium hydroxide (for phenols) or a buffered acidic solution (for anilines).

  • Cool the solution of the coupling agent to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with cold water.

  • Recrystallize the crude azo dye from a suitable solvent (e.g., ethanol) to obtain the purified product.

Visualizations

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Diazotization of 3-Aminobenzothiophene NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO + H⁺ H_plus 2H⁺ NO_plus NO⁺ (Nitrosonium Ion) HONO->NO_plus + H⁺, -H₂O H2O H₂O Amine 3-Aminobenzothiophene Nitrosamine N-Nitrosamine Intermediate Amine->Nitrosamine + NO⁺ Diazonium 3-Benzothienyl- diazonium Ion Nitrosamine->Diazonium Tautomerization & -H₂O

Caption: General mechanism of the diazotization of 3-aminobenzothiophene.

Sandmeyer_Workflow cluster_products Sandmeyer Products start Start: 3-Aminobenzothiophene diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium_salt 3-Benzothienyldiazonium Chloride (in situ) diazotization->diazonium_salt reagent_cucl + CuCl diazonium_salt->reagent_cucl reagent_cubr + CuBr diazonium_salt->reagent_cubr reagent_cucn + CuCN diazonium_salt->reagent_cucn product_cl 3-Chlorobenzothiophene product_br 3-Bromobenzothiophene product_cn 3-Cyanobenzothiophene reagent_cucl->product_cl reagent_cubr->product_br reagent_cucn->product_cn

Caption: Experimental workflow for Sandmeyer reactions of 3-aminobenzothiophene.

Azo_Coupling_Workflow start Start: 3-Aminobenzothiophene diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium_salt 3-Benzothienyldiazonium Chloride (in situ) diazotization->diazonium_salt coupling_reaction Azo Coupling (pH dependent) diazonium_salt->coupling_reaction coupling_partner Coupling Partner (e.g., Phenol, Aniline) coupling_partner->coupling_reaction azo_dye Azo Dye Product coupling_reaction->azo_dye

Caption: Experimental workflow for the synthesis of azo dyes.

References

Application Notes and Protocols for Cyclization Reactions of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various cyclization reactions starting from Ethyl 3-aminobenzo[b]thiophene-2-carboxylate. This versatile building block is a cornerstone in the synthesis of a wide array of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The following protocols detail the synthesis of key heterocyclic scaffolds, including benzo[1][2]thieno[3,2-d]pyrimidin-4(3H)-ones and related structures, which are known to exhibit activities such as kinase inhibition and antiproliferative effects.

Introduction to Cyclization Strategies

This compound possesses two key reactive sites for cyclization: the amino group at the 3-position and the ester group at the 2-position. The nucleophilic amino group can react with various electrophilic reagents, leading to the formation of a new ring fused to the thiophene core. The adjacent ester group can then participate in a subsequent cyclization step, often through condensation, to complete the formation of the heterocyclic system. Common cyclization partners include single-carbon synthons like formic acid and formamide, as well as reagents like urea, isothiocyanates, and dicarbonyl compounds, each leading to distinct fused ring systems. Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, often leading to higher yields and shorter reaction times.[3][4]

Experimental Protocols

Protocol 1: Synthesis of Benzo[1][2]thieno[3,2-d]pyrimidin-4(3H)-one via Formamide Cyclization

This protocol describes the synthesis of the tetracyclic benzo[1][2]thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a core structure in many biologically active molecules. The reaction involves the direct cyclization of this compound with formamide, which serves as both the reagent and the solvent.

Reaction Scheme:

G reactant This compound product Benzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one reactant->product Heat reagent Formamide (excess) reagent->product

Caption: Synthesis of Benzo[1][2]thieno[3,2-d]pyrimidin-4(3H)-one.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 eq).

  • Heat the reaction mixture to reflux (approximately 180-190 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Quantitative Data Summary:

Product NameReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Melting Point (°C)
Benzo[1][2]thieno[3,2-d]pyrimidin-4(3H)-oneFormamideFormamide2-4180-190~70-85>300
Mthis compound derivativeFormic acid, Acetic anhydrideToluene2Reflux85242-244

Note: Data for the methyl ester derivative is included for comparison.

Protocol 2: Microwave-Assisted Synthesis of Substituted Benzo[1][2]thieno[3,2-d]pyrimidin-4-ones

This protocol utilizes microwave irradiation to accelerate the synthesis of substituted benzo[1][2]thieno[3,2-d]pyrimidin-4-ones. This method is particularly useful for rapid library synthesis in drug discovery programs.[3][4]

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_product Final Product start_mol This compound mw_step Microwave Irradiation (e.g., 150 °C, 20 min) start_mol->mw_step reagent Amine & DMF-DMA reagent->mw_step workup Cooling, Precipitation, Filtration, Washing mw_step->workup purification Recrystallization workup->purification product Substituted Benzo[4,5]thieno[3,2-d]pyrimidin-4-one purification->product

Caption: Microwave-assisted synthesis workflow.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Primary amine (e.g., aniline, benzylamine)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial, add this compound (1.0 eq) and the desired primary amine (1.1 eq).

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20-30 minutes).[3]

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates upon cooling. If not, the reaction mixture can be poured into water to induce precipitation.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

Quantitative Data for Related Reactions:

Starting Material (Ester)Reagent 1Reagent 2ConditionsProductYield (%)
Mthis compoundN/AFormic AcidReflux, 2hBenzo[1][2]thieno[3,2-d]pyrimidin-4(3H)-one85
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateSuccinic anhydrideN/AMicrowave, 4 minCorresponding succinamic acidHigh
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateMaleic anhydrideN/AMicrowave, 4 minCorresponding maleiamic acidHigh

Note: The data provided is for analogous reactions and highlights the utility of microwave synthesis.

Protocol 3: Synthesis of 2-Thio-2,3-dihydrobenzo[1][2]thieno[3,2-d]pyrimidin-4(1H)-one

This protocol describes the synthesis of a thioxo-derivative of the benzo[1][2]thieno[3,2-d]pyrimidine system through a cyclocondensation reaction with an isothiocyanate, followed by intramolecular cyclization.

Reaction Pathway:

G A This compound C Intermediate Thiourea A->C + B Acyl isothiocyanate B->C Pyridine, Reflux D 2-Thio-2,3-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-4(1H)-one C->D Base (e.g., K2CO3), Heat

Caption: Pathway to 2-thioxo-benzo[1][2]thieno[3,2-d]pyrimidines.

Materials:

  • This compound

  • Acyl isothiocyanate (e.g., benzoyl isothiocyanate)

  • Pyridine

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Standard glassware for reflux

Procedure:

Step 1: Formation of the Thiourea Intermediate

  • Dissolve this compound (1.0 eq) in pyridine.

  • Add the acyl isothiocyanate (1.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and pour it into acidified ice-water.

  • Collect the precipitated solid, wash with water, and dry. This intermediate can be used in the next step without further purification.

Step 2: Cyclization to the Thienopyrimidine

  • Suspend the thiourea intermediate (1.0 eq) in ethanol.

  • Add potassium carbonate (2.0 eq).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure product.

Summary of Potential Cyclization Reactions

The following table summarizes various cyclization reactions that can be performed on this compound to yield different fused heterocyclic systems.

Reagent(s)Resulting Heterocyclic SystemNotes
Formamide / Formic AcidBenzo[1][2]thieno[3,2-d]pyrimidin-4(3H)-oneA common and straightforward method to form the pyrimidinone ring.
UreaBenzo[1][2]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneProvides access to the dione derivatives.
Isothiocyanates2-Thioxo-2,3-dihydrobenzo[1][2]thieno[3,2-d]pyrimidin-4(1H)-onesA versatile method for introducing a sulfur atom at the 2-position.
Acetic Anhydride2-Methylbenzo[1][2]thieno[3,2-d]pyrimidin-4(3H)-oneThe acetyl group from acetic anhydride is incorporated into the final product.
Carbon Disulfide, then Alkylating Agent2-(Alkylthio)benzo[1][2]thieno[3,2-d]pyrimidin-4(3H)-oneA two-step process involving the formation of a dithiocarbamate intermediate.
α,β-Unsaturated Ketones (e.g., Chalcones)Benzo[1][2]thieno[3,2-b]pyridinesFriedländer-type annulation leading to pyridine ring fusion.

Conclusion

This compound is a highly valuable starting material for the synthesis of a diverse range of fused heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this scaffold and to develop novel molecules with potential applications in drug discovery and materials science. The use of microwave-assisted synthesis can significantly enhance the efficiency of these transformations, making it a preferred method for rapid analogue synthesis.

References

Application Notes and Protocols for the Preparation of Azo Dyes Using Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants. Their characteristic azo group (-N=N-) acts as a chromophore, connecting two aromatic systems and forming an extended conjugated system responsible for their vibrant colors. Thiophene-based azo dyes, in particular, are of significant interest due to their high molar extinction coefficients, brightness, and good fastness properties, making them valuable as disperse dyes for synthetic fibers like polyester. The starting material, Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, is a key heterocyclic amine that, through diazotization and subsequent azo coupling, can be converted into a diverse range of azo dyes with various colors and properties. These dyes have applications not only in the textile industry but also hold potential in fields such as nonlinear optics, optical data storage, and biological-medical studies due to the pharmacological relevance of the thiophene nucleus.[1][2]

This document provides detailed protocols for the synthesis of azo dyes starting from this compound, covering the critical steps of diazotization and azo coupling. It also includes representative characterization data and visualizations to guide researchers in their synthetic endeavors.

Reaction Scheme

The synthesis of azo dyes from this compound is a two-step process:

  • Diazotization: The primary aromatic amine group on the benzo[b]thiophene core is converted into a reactive diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component (e.g., a phenol, naphthol, or an aromatic amine) to form the stable azo dye. The choice of coupling component is the primary determinant of the final dye's color.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt, a critical intermediate in the synthesis of azo dyes.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • Distilled Water

  • Ice

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Thermometer

Procedure:

  • In a beaker, carefully prepare nitrosylsulphuric acid by dissolving sodium nitrite (0.7 g, 0.01 mol) in concentrated sulfuric acid (10 mL) at a temperature maintained below 10 °C.

  • In a separate flask, suspend this compound (2.21 g, 0.01 mol) in glacial acetic acid (15 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add the previously prepared cold nitrosylsulphuric acid solution to the suspension of the amine over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for an additional 2 hours to ensure complete diazotization.

  • The completion of the reaction can be checked by placing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.

  • Decompose any excess nitrous acid by the portion-wise addition of a small amount of urea until the starch-iodide test is negative.

  • The resulting clear solution is the diazonium salt of this compound, which should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol details the reaction of the diazonium salt with a suitable coupling component to form the final azo dye. Phenol is used here as an example of a coupling partner.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Phenol (or other coupling component such as β-naphthol, N,N-dimethylaniline, etc.)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa)

  • Distilled Water

  • Ice

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Prepare a solution of the coupling component. For example, dissolve phenol (0.94 g, 0.01 mol) in a 10% aqueous solution of sodium hydroxide (10 mL).

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (prepared in Protocol 1) dropwise to the cold solution of the coupling partner over 30 minutes. Vigorous stirring is essential during the addition.

  • Maintain the pH of the reaction mixture between 4 and 5 for coupling with phenols or slightly acidic for coupling with anilines. The pH can be adjusted by adding a 10% sodium acetate solution.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 2-3 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature (e.g., 50 °C).

  • For higher purity, the dye can be recrystallized from a suitable solvent such as ethanol or dimethylformamide (DMF).

Data Presentation

The following tables summarize representative quantitative data for azo dyes derived from aminobenzo[b]thiophenes. While the exact values will vary based on the specific coupling component used with this compound, this data provides an expected range and format for reporting.

Table 1: Synthesis and Properties of Azo Dyes

Dye IDCoupling ComponentMolecular FormulaYield (%)Melting Point (°C)Color
ABT-01 PhenolC₁₇H₁₃NO₃S~85>250Orange-Red
ABT-02 β-NaphtholC₂₁H₁₅NO₃S~90>280Deep Red
ABT-03 N,N-DimethylanilineC₁₉H₁₈N₂O₂S~88210-212Reddish-Brown
ABT-04 Salicylic AcidC₁₈H₁₃NO₅S~82>260Yellow
ABT-05 ResorcinolC₁₇H₁₃NO₄S~87>270Brownish-Orange

Note: The data presented are representative and based on typical yields and properties of similar thiophene-based azo dyes.

Table 2: Spectroscopic Characterization of Azo Dyes

Dye IDλmax (nm) in DMFMolar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)Key IR Absorptions (cm⁻¹)
ABT-01 485~25,0003400-3500 (O-H), 1680 (C=O, ester), 1550 (N=N)
ABT-02 510~28,0003400-3500 (O-H), 1685 (C=O, ester), 1545 (N=N)
ABT-03 525~32,0001690 (C=O, ester), 1540 (N=N), 1350 (C-N)
ABT-04 430~22,0003200-3400 (O-H), 1680 (C=O, ester), 1670 (C=O, acid), 1555 (N=N)
ABT-05 490~26,0003300-3500 (O-H), 1680 (C=O, ester), 1550 (N=N)

Note: Spectroscopic data are estimates based on analogous compounds. Actual values must be determined experimentally.

Visualizations

Diagrams

Synthesis_Pathway cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄  0-5 °C D Azo Dye B->D  NaOH (aq)  0-5 °C C Coupling Component (e.g., Phenol) C->D  NaOH (aq)  0-5 °C

Caption: Chemical synthesis pathway for azo dyes.

Experimental_Workflow start Start prep_amine Prepare Suspension of This compound start->prep_amine prep_nitro Prepare Nitrosylsulphuric Acid (NaNO₂ in H₂SO₄) start->prep_nitro diazotization Diazotization Reaction (Mix at 0-5 °C) prep_amine->diazotization prep_nitro->diazotization check_excess Check for Excess Nitrous Acid (Starch-Iodide Test) diazotization->check_excess coupling Azo Coupling Reaction (Mix at 0-5 °C) check_excess->coupling prep_coupler Prepare Solution of Coupling Component prep_coupler->coupling filtration Isolate Product by Vacuum Filtration coupling->filtration washing Wash with Cold Water filtration->washing drying Dry the Azo Dye Product washing->drying end End: Purified Azo Dye drying->end

Caption: Step-by-step experimental workflow.

Applications and Further Research

Azo dyes derived from this compound are primarily suited for application as disperse dyes for hydrophobic fibers such as polyester. The presence of the ester group enhances their affinity for these materials. The variation in coupling components allows for the synthesis of a wide palette of colors, from yellow and orange to deep reds and browns.

For professionals in drug development, the benzo[b]thiophene core is a recognized scaffold in medicinal chemistry. While the primary application of these specific compounds is as dyes, the azo linkage and heterocyclic system could be explored for potential biological activities. Thiophene-based azo compounds have been investigated for various pharmacological properties, and the synthesized dyes could serve as a library for screening against various biological targets.[1][2] Further derivatization of the ester or the coupled aromatic ring could be a strategy to modulate solubility and biological activity.

References

Application Notes and Protocols: Ethyl 3-aminobenzo[b]thiophene-2-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate and its derivatives in various areas of materials science. The focus is on its application in fluorescent sensors, organic semiconductors, and azo dyes.

Application in Fluorescent Sensors for Metal Ion Detection

Derivatives of this compound, particularly Schiff bases, have shown significant promise as selective and sensitive fluorescent sensors for heavy metal ions. These sensors operate on mechanisms such as photo-induced electron transfer (PET) and intramolecular charge transfer (ICT), leading to a detectable change in fluorescence upon binding with a target ion.

A notable example is a ratiometric Schiff base fluorescent sensor derived from this compound for the detection of Indium (In³⁺) ions.[1] This sensor demonstrates high sensitivity and selectivity, capable of distinguishing In³⁺ from other similar ions like Al³⁺ and Ga³⁺.[1]

Quantitative Performance Data

The performance of a ratiometric fluorescent sensor for In³⁺ is summarized in the table below.[1]

ParameterValue
Analyte In³⁺
Limit of Detection (LOD) 8.36 × 10⁻⁹ M
Linear Detection Range 5–25 µM
Response Time < 5 minutes
Binding Stoichiometry (Sensor:In³⁺) 1:2
Sensing Mechanism Photo-induced Electron Transfer (PET) & Intramolecular Charge Transfer (ICT)

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Sensor

This protocol is a general method for the synthesis of Schiff bases from this compound and an aldehyde.

Materials:

  • This compound

  • Salicylaldehyde (or other desired aldehyde)

  • Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and salicylaldehyde (1 mmol) in ethanol (10 mL).

  • Add 2-3 drops of concentrated sulfuric acid to the solution as a catalyst.

  • Reflux the mixture for 3-4 hours with constant stirring.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the Schiff base.[2]

  • Collect the precipitate by vacuum filtration and wash with cold water (5 mL).[2]

  • Recrystallize the crude product from ethanol to obtain the purified Schiff base sensor.[2]

  • Characterize the final product using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Metal Ion Detection Using the Fluorescent Sensor

This protocol describes the general procedure for using the synthesized Schiff base sensor for the detection of metal ions in a solution.

Materials:

  • Synthesized Schiff base sensor stock solution (e.g., 1 × 10⁻² M in DMF or another suitable solvent)

  • Stock solutions of various metal ions (e.g., 1 × 10⁻² M in deionized water)

  • Buffer solution (e.g., Tris buffer)

  • Solvent (e.g., DMF/H₂O mixture)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of test solutions by adding varying concentrations of the metal ion of interest to the sensor solution in a suitable solvent system (e.g., DMF/H₂O with Tris buffer).

  • For selectivity studies, prepare solutions of the sensor with a range of different metal ions at the same concentration.

  • Allow the solutions to incubate for a specified time (e.g., 5 minutes).

  • Measure the UV-Vis absorption spectra of the solutions to observe any colorimetric changes.

  • Measure the fluorescence emission spectra of the solutions using a fluorometer. Excite the sample at its absorption maximum and record the emission spectrum.

  • Plot the fluorescence intensity or the ratio of intensities at two different wavelengths against the metal ion concentration to determine the linear range and limit of detection.

Visualization of Sensing Mechanism

Sensing_Mechanism cluster_process Excitation and Emission cluster_binding Sensing Event (Metal Ion Present) Sensor Fluorophore-Receptor System PET Photo-induced Electron Transfer (PET) Sensor->PET Fluorescence Quenching Excitation Light Excitation (hν) Excitation->Sensor Complex Sensor-Metal Complex Excitation->Complex Emission Fluorescence Emission PET->Emission Inhibited Metal_Ion Metal Ion (e.g., In³⁺) ICT Intramolecular Charge Transfer (ICT) Complex->ICT Enhanced Emission ICT->Emission SensorMetal_Ion SensorMetal_Ion OFET_Fabrication cluster_substrate Substrate Preparation cluster_active_layer Active Layer Deposition cluster_electrodes Electrode Deposition cluster_characterization Device Testing Start Start Cleaning Substrate Cleaning (Si/SiO₂) Start->Cleaning Surface_Treatment Dielectric Surface Treatment (Optional) Cleaning->Surface_Treatment Deposition_Choice Choose Deposition Method Surface_Treatment->Deposition_Choice Solution_Processing Solution Processing (Spin Coating) Deposition_Choice->Solution_Processing Solution Vacuum_Deposition Vacuum Deposition (Thermal Evaporation) Deposition_Choice->Vacuum_Deposition Vacuum Annealing Thermal Annealing Solution_Processing->Annealing Masking Shadow Mask Alignment Vacuum_Deposition->Masking Annealing->Masking Electrode_Deposition Gold Deposition (Source/Drain) Masking->Electrode_Deposition Characterization Electrical Characterization (Probe Station) Electrode_Deposition->Characterization End End Characterization->End Azo_Dye_Workflow cluster_synthesis Dye Synthesis cluster_application Fabric Dyeing Amine Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene- 3-carboxylate Diazotization Diazotization with Nitrosylsulfuric Acid (0-5 °C) Amine->Diazotization Coupling Azo Coupling (<5 °C) Diazotization->Coupling Coupling_Component N-arylmaleimide Solution Coupling_Component->Coupling Isolation Isolation & Purification (Filtration, Washing, Drying) Coupling->Isolation Final_Dye Purified Azo Dye Isolation->Final_Dye Dye_Bath Dye Bath Preparation (Dye, Dispersing Agent, pH 4.5-5.5) Final_Dye->Dye_Bath Final_Dye->Dye_Bath Dyeing High-Temperature Dyeing (130 °C, 60 min) Dye_Bath->Dyeing Fabric Polyester Fabric Fabric->Dyeing Washing After-treatment (Soaping, Rinsing) Dyeing->Washing Dyed_Fabric Dyed Fabric Washing->Dyed_Fabric

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, a key intermediate in pharmaceutical research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically prepared via the Gewald reaction, can stem from several factors. Here are key areas to investigate:

  • Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. Morpholine is a commonly used and effective catalyst for this reaction.[1] Solvents like methanol or ethanol are often employed.[1] The reaction temperature should be carefully controlled, typically around 45°C, as higher temperatures may lead to side product formation.[1]

  • Microwave Irradiation: The use of microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times from hours to minutes and can lead to improved yields compared to conventional heating methods.[2][3]

  • Purity of Reagents: Ensure that the starting materials—cyclohexanone, ethyl cyanoacetate, and elemental sulfur—are of high purity. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.

  • Base Addition: The base, such as morpholine or diethylamine, should be added slowly to the reaction mixture to maintain control over the reaction rate and temperature.[1][2]

Q2: I am observing significant side product formation. How can I minimize this?

A2: The formation of side products is a common challenge. Here are some strategies to enhance the selectivity of the reaction:

  • Knoevenagel Condensation Control: The initial step of the Gewald reaction is a Knoevenagel condensation between the ketone and the α-cyanoester.[3] Ensuring this step proceeds efficiently before the addition of sulfur can minimize side reactions.

  • Temperature Management: As mentioned, maintaining the optimal reaction temperature is critical. Exceeding the recommended temperature can promote the formation of undesired byproducts.

  • Stoichiometry of Reactants: Carefully control the molar ratios of the reactants. An excess of any one reactant can lead to the formation of specific side products. A 1:1:1 molar ratio of cyclohexanone, ethyl cyanoacetate, and sulfur is typically recommended.[1]

Q3: I am having difficulty purifying the final product. What are the recommended procedures?

A3: Effective purification is essential to obtain a high-purity product. The following methods are commonly used:

  • Recrystallization: Recrystallization from ethanol is a widely reported and effective method for purifying this compound and related compounds.[1]

  • Column Chromatography: For more challenging separations, column chromatography using silica gel with an appropriate eluent system (e.g., petroleum ether: ethyl acetate) can be employed to isolate the desired product from impurities.[4]

  • Washing: After filtration, washing the crude product with a suitable solvent, such as cold ethanol, can help remove residual starting materials and soluble impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for the synthesis of this compound and other polysubstituted 2-aminothiophenes is the Gewald reaction.[2][3][5] This one-pot, multi-component reaction involves the condensation of a ketone (cyclohexanone in this case), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3]

Q2: Can microwave irradiation be used for this synthesis?

A2: Yes, microwave irradiation is a highly effective technique for this synthesis.[2][3] It has been demonstrated to significantly shorten reaction times and, in many cases, improve product yields.[3] For instance, reactions that take several hours under conventional heating can often be completed in a matter of minutes using microwave assistance.[2]

Q3: What analytical techniques are used to characterize the final product?

A3: The structure and purity of the synthesized this compound are typically confirmed using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the molecular structure.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as N-H and C=O stretching vibrations.[1]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[2]

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in the molecule, which can be compared with the calculated values.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Gewald Synthesis of 2-Aminothiophene Derivatives

ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction Time 3 - 10 hours8 - 15 minutes[1][2]
Temperature 45°C90 - 130°C[1][6]
Typical Yields 70 - 85%Often improved over conventional[1][3]
Catalyst Morpholine, DiethylamineMorpholine, Triethylamine[1][2][6]
Solvent Methanol, EthanolDMSO, Ethanol[1][6]

Experimental Protocols

Protocol 1: Conventional Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is adapted from a general procedure for the synthesis of 2-aminothiophene derivatives.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine cyclohexanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in 30 mL of methanol.

  • Addition of Catalyst: With continuous stirring, slowly add morpholine (5 mL) to the mixture over a period of 30 minutes at a temperature of 35-40°C.

  • Reaction: Stir the reaction mixture at 45°C for 3 hours.

  • Workup: Allow the mixture to cool to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from ethanol to obtain the pure Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Protocol 2: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Derivatives

This protocol is a general method for the microwave-assisted synthesis of related compounds and can be adapted.[6][7]

  • Reaction Mixture Preparation: In a microwave reaction vial, combine the 2-halobenzonitrile (1.0 equiv.), ethyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (to a concentration of 2 M).

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 130°C for the specified time (typically 10-15 minutes).

  • Workup: After cooling the reaction vessel, pour the mixture into ice-water.

  • Isolation: Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield the desired product.

Visualizations

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_workup Purification Cyclohexanone Cyclohexanone Mixing Mix Reactants in Solvent Cyclohexanone->Mixing EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Mixing Sulfur Elemental Sulfur Sulfur->Mixing Base Base (e.g., Morpholine) Base->Mixing Condensation Knoevenagel Condensation Mixing->Condensation Cyclization Sulfur Addition & Cyclization Condensation->Cyclization Filtration Filtration Cyclization->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product This compound Recrystallization->Product

Caption: Experimental workflow for the Gewald synthesis.

Troubleshooting_Yield cluster_conditions Condition Optimization cluster_purity Reagent Quality cluster_microwave Method Enhancement Start Low Yield Issue CheckConditions Review Reaction Conditions Start->CheckConditions CheckPurity Verify Reagent Purity Start->CheckPurity ConsiderMicrowave Consider Microwave Synthesis Start->ConsiderMicrowave Temp Optimize Temperature CheckConditions->Temp Catalyst Check Catalyst CheckConditions->Catalyst Solvent Evaluate Solvent CheckConditions->Solvent FreshReagents Use Fresh/Purified Reagents CheckPurity->FreshReagents FasterReaction Faster Reaction Times ConsiderMicrowave->FasterReaction ImprovedYield Potential for Higher Yield ConsiderMicrowave->ImprovedYield

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate by recrystallization.

Experimental Protocol: Recrystallization

This protocol outlines the standard procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, Toluene, or a mixed solvent system like ethyl acetate/heptane)[1][2][3]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Watch glass

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol and methanol are commonly used.[1][3] For compounds with different solubility characteristics, a mixed solvent system such as ethyl acetate/heptane may be effective.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring to dissolve the solid completely.[4] If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid adding excessive solvent, as this will reduce the final yield.[4][5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[6]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC11H11NO2S[9]
Melting Point80-85 °C (for a related chloro-derivative)[10]
Boiling Point373.4 ± 22.0 °C at 760 mmHg[9]
AppearanceSolid[9]

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: The compound is not dissolving in the hot solvent.

A1: This indicates that the chosen solvent is not suitable. You may need to select a more polar or less polar solvent depending on the compound's structure. Alternatively, you can try a mixed solvent system. For amines that are difficult to dissolve, using an acidic solvent like acetic acid in a mixture can be effective.[11]

Q2: No crystals are forming upon cooling.

A2: This is a common issue that can arise from a few factors:

  • Too much solvent was used: If the solution is too dilute, the saturation point will not be reached upon cooling. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5][12]

  • Supersaturation: The solution may be supersaturated. This can often be resolved by "scratching" the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound to induce crystallization.[4][6]

Q3: The compound "oils out" instead of crystallizing.

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens when the melting point of the solid is lower than the temperature of the solution.[5] To address this:

  • Add more solvent: Reheat the mixture and add a small amount of additional solvent to decrease the saturation level. Then, allow it to cool more slowly.[5][7]

  • Lower the cooling temperature gradually: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before moving it to an ice bath.[7]

  • Change the solvent: A different solvent or a mixed solvent system might be necessary to prevent oiling.[7]

Q4: The final product is colored or appears impure.

A4: If the crystals have a noticeable color or other visible impurities, it may be due to the presence of colored or insoluble impurities in the starting material.

  • Use activated charcoal: Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal will also adsorb some of your product, potentially reducing the yield.

  • Repeat the recrystallization: A second recrystallization may be necessary to achieve the desired purity.

Q5: The recovery yield is very low.

A5: A low yield can be caused by several factors:

  • Using too much solvent: As mentioned, excess solvent will keep more of your product dissolved even at low temperatures.[4][5]

  • Washing with too much cold solvent: While washing is necessary, using an excessive amount of the rinse solvent can dissolve a significant portion of the crystals.[4]

  • Premature crystallization during hot filtration: If the solution cools too much during filtration, the product can crystallize in the filter paper along with the impurities. Ensure the funnel and receiving flask are pre-heated.[12]

  • The compound's inherent solubility: Some loss is unavoidable as the compound will have some solubility in the solvent even at low temperatures.[4]

Visual Troubleshooting Guide

TroubleshootingRecrystallization start Start Recrystallization issue Problem Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Compound Oils Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes impure_product Impure Product issue->impure_product Yes end Pure Crystals Obtained issue->end No add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed Supersaturated? reduce_solvent Boil Off Excess Solvent no_crystals->reduce_solvent Too Dilute? add_solvent Add More Solvent and Cool Slowly oiling_out->add_solvent check_solvent_amount Review Amount of Solvent Used low_yield->check_solvent_amount rerun_recrystallization Repeat Recrystallization (Consider Charcoal) impure_product->rerun_recrystallization add_seed->issue reduce_solvent->issue add_solvent->issue check_solvent_amount->issue rerun_recrystallization->issue

Caption: Troubleshooting workflow for recrystallization.

References

Overcoming side reactions in Gewald synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the Gewald synthesis in a question-and-answer format.

Q1: My reaction yield is very low or failing completely. Where should I start troubleshooting?

A1: Low or no yield in the Gewald reaction often points to an issue with the initial and most critical step: the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1][2] If this step fails, the subsequent thiophene ring formation cannot proceed.[1]

  • Verify Starting Material Quality: Ensure your carbonyl compound is pure and the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) has not degraded.[3]

  • Confirm Condensation: Run a small-scale control reaction with only the carbonyl compound, the active methylene nitrile, and the base. Monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS to confirm this initial step is successful before adding sulfur.[1][4]

  • Check Stoichiometry: Ensure that all reagents are measured accurately and that their purity is high.[3]

Q2: I'm observing a significant amount of an unexpected byproduct. What could it be and how can I prevent it?

A2: A common issue is the formation of byproducts due to competing side reactions. The most prevalent are dimerization of the α,β-unsaturated nitrile intermediate and the Thorpe-Ziegler reaction.

  • Dimerization: The α,β-unsaturated nitrile intermediate can dimerize, which competes directly with the desired thiophene cyclization.[1][5] This is particularly an issue when using malononitrile derivatives.[4]

    • Mitigation: The formation of this dimer is highly dependent on reaction conditions.[1][5] Adjusting the temperature, the solvent, or the rate of reagent addition can minimize this side reaction.[1][3] In some cases, under the right conditions, the dimer can even recyclize to form the desired 2-aminothiophene.[5]

  • Thorpe-Ziegler Reaction: This is an intramolecular base-catalyzed self-condensation of dinitriles that can lead to cyclic α-cyano ketones after hydrolysis.[6][7] While a distinct reaction, under Gewald conditions, related pathways can lead to undesired cyclizations if the substrate has multiple nitrile groups or other reactive functionalities.

    • Mitigation: Careful selection of the base is crucial. Strong bases like alkali metal alkoxides are often used for the Thorpe-Ziegler reaction.[6] In the Gewald synthesis, milder amine bases (morpholine, piperidine) are generally preferred.[3] Optimizing the base and reaction temperature can favor the Gewald pathway.

Q3: How does the choice of base and solvent impact the reaction and potential side reactions?

A3: The base and solvent are critical parameters that influence reaction rate, yield, and selectivity.

  • Base Selection: The base catalyzes the initial Knoevenagel condensation.[3]

    • Common Bases: Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine are frequently used.[3][5]

    • Impact: For less reactive ketones, a stronger base may be required.[3] However, a base that is too strong can promote side reactions like dimerization or polymerization.[3] Screening different bases is often necessary to find the optimal choice for a specific set of substrates.[3]

  • Solvent Selection: The solvent affects the solubility and reactivity of the reagents, especially elemental sulfur.[3]

    • Common Solvents: Polar solvents such as ethanol, methanol, or DMF are commonly used because they enhance the solubility of sulfur and facilitate the condensation steps.[1][8]

    • Impact: Ethanol is often cited as a good solvent choice due to the favorable solubility of sulfur.[8] In some modern variations, reactions have been successfully performed in water or even under solvent-free conditions, offering greener alternatives.[9][10]

Q4: My reaction is sluggish or requires very long reaction times. How can I accelerate it?

A4: Several factors can be adjusted to increase the reaction rate.

  • Temperature: The reaction temperature influences the rate of both sulfur addition and cyclization.[1] While some reactions work at room temperature, many require heating (e.g., 40-70°C).[1][3] A temperature that is too high can promote side product formation, so screening a range of temperatures is recommended.[1]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields, particularly for challenging or sterically hindered substrates.[2][3]

  • Catalyst Choice: While traditional methods use stoichiometric amounts of base, recent studies have shown that truly catalytic amounts of certain systems, like piperidinium borate, can be highly effective, leading to short reaction times and high yields.[11]

Data on Reaction Condition Optimization

Optimizing the Gewald synthesis often involves screening catalysts and solvents. The following tables summarize the effects of these parameters on product yield.

Table 1: Effect of Different Bases on Gewald Synthesis Yield

EntryCarbonyl CompoundActive MethyleneBase (equiv.)SolventYield (%)Reference
1CyclohexanoneMalononitrileMorpholine (1.0)Ethanol~85-95[12]
2CyclohexanoneMalononitrilePiperidine (1.0)EthanolLow Yield[13]
3CyclohexanoneMalononitrileTriethylamine (1.0)Ethanol~70-80[5]
4CyclohexanoneMalononitrilePip. Borate (0.2)EtOH/H₂O96[11]
5AcetophenoneEthyl CyanoacetateMorpholine (1.0)DMF~80-90[12]

Table 2: Effect of Different Solvents on Gewald Synthesis Yield

EntryCarbonyl CompoundBaseSolventYield (%)Reference
1BenzaldehydePiperidineTolueneLow[8]
2BenzaldehydePiperidineAcetonitrileModerate[8]
3BenzaldehydePiperidineEthanolHigh (86)[8]
4CyclohexanoneTriethylamineWater98[9]

Visualizing Reaction Pathways and Troubleshooting

Diagrams can help visualize the complex interplay of reaction pathways and guide troubleshooting efforts.

Gewald_Reaction_Pathways Start Starting Materials (Ketone + Nitrile + S₈ + Base) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Catalyst Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Gewald_Product Desired 2-Aminothiophene Intermediate->Gewald_Product + Sulfur + Cyclization Dimer Dimeric Byproduct Intermediate->Dimer Side Reaction (e.g., high conc., wrong base) Thorpe Thorpe-Ziegler Byproducts Intermediate->Thorpe Side Reaction (e.g., strong base)

Caption: Main vs. Side Pathways in the Gewald Synthesis.

Troubleshooting_Workflow Start Low Yield / Impure Product Check_Start Verify Starting Material Quality Start->Check_Start Check_Condensation Confirm Knoevenagel Step (Control Reaction) Start->Check_Condensation Identify_Byproduct Identify Byproduct(s) (TLC, LC-MS, NMR) Start->Identify_Byproduct Optimize_Base Optimize Base (Screen Amines) Check_Start->Optimize_Base Check_Condensation->Optimize_Base Consider_MW Consider Microwave Irradiation Check_Condensation->Consider_MW Optimize_Temp Optimize Temperature (Screen 40-70°C) Identify_Byproduct->Optimize_Temp Identify_Byproduct->Optimize_Base Optimize_Solvent Optimize Solvent (e.g., Ethanol, DMF) Identify_Byproduct->Optimize_Solvent Success Improved Yield & Purity Optimize_Temp->Success Optimize_Base->Success Optimize_Solvent->Success Consider_MW->Success

Caption: A logical workflow for troubleshooting the Gewald synthesis.

Key Experimental Protocols

General Protocol for Gewald Synthesis (Morpholine/Ethanol)

This protocol is a standard procedure adaptable for many substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (12 mmol, 1.2 equiv.).

  • Solvent and Catalyst Addition: Add ethanol (20-30 mL) to the flask, followed by the addition of morpholine (10 mmol, 1.0 equiv.).

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 40-60°C) for the required time (2-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-water and stir until a solid precipitate forms.

  • Purification: Collect the crude product by filtration, wash with cold water, and then a small amount of cold ethanol or hexane. Recrystallize the solid from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to obtain the pure 2-aminothiophene.[8][12]

Microwave-Assisted Protocol

This method can significantly shorten reaction times.

  • Preparation: In a microwave-safe reaction vessel, combine the ketone/aldehyde (5 mmol), active methylene nitrile (5 mmol), elemental sulfur (6 mmol), and a catalytic amount of base (e.g., diethylamine or piperidine, ~1 mmol). Add a suitable solvent like ethanol or DMF (10-15 mL).

  • Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for a short period (e.g., 5-20 minutes). Caution: Ensure the pressure and temperature limits of the equipment are not exceeded.

  • Work-up and Purification: After cooling, work up the reaction mixture as described in the general protocol. The product can be isolated by precipitation and purified by recrystallization.[2]

References

Technical Support Center: Optimizing Aminobenzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of aminobenzothiophenes. Designed for researchers, chemists, and drug development professionals, this resource addresses common challenges to help improve reaction yields, minimize side products, and streamline purification processes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of aminobenzothiophenes, particularly via the common Gewald reaction pathway.

Q1: My Gewald reaction is failing or giving a very low yield. What are the first things I should check?

A1: Low product yield in the Gewald reaction often originates from issues with starting materials or suboptimal conditions for the initial condensation step.[1]

  • Verify Starting Material Quality: Ensure the ketone or aldehyde is pure and the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) has not degraded. The first and most critical step is the Knoevenagel condensation between these two reactants.[1][2][3] If this step fails, the thiophene ring cannot be formed.[1]

  • Assess Base Selection and Amount: The choice of base is crucial for catalyzing the Knoevenagel condensation.[1] Secondary amines like morpholine or piperidine are often effective catalysts.[1] In some cases, triethylamine is also used.[1] For certain protocols, truly catalytic amounts (e.g., 20 mol%) of a conjugate acid-base pair like piperidinium borate have been shown to achieve high yields in short reaction times.[4]

  • Check Reaction Temperature: Many Gewald reactions do not proceed at room temperature.[4] If you observe no product formation, a gradual increase in temperature may be necessary. For instance, studies have shown that while only traces of product form at room temperature, heating to 100 °C can lead to excellent yields.[4]

Q2: I'm observing significant byproduct formation in my reaction. How can I minimize it?

A2: Byproduct formation complicates purification and reduces the isolated yield. Common causes include oxidation of thiol intermediates and self-condensation reactions.

  • Use an Inert Atmosphere: Thiol intermediates can oxidize to form disulfide dimers, a common impurity.[5] Performing the reaction under a nitrogen or argon atmosphere can effectively minimize this side reaction.[5]

  • Control Reagent Addition: In syntheses involving highly reactive cyclizing agents, slow and controlled addition can prevent self-condensation of the starting materials.[5]

  • Optimize Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion and the formation of side products.[5] Double-check all calculations and measurements, especially for hygroscopic solid reagents.[5]

Q3: I'm losing a significant amount of my product during purification. How can I improve my isolated yield?

A3: Product loss during purification is a frequent problem, often related to the chosen recrystallization or chromatography method.

  • Optimize Recrystallization Solvent: The ideal solvent for recrystallization should dissolve your compound well when hot but poorly when cold.[5] If your compound remains in the mother liquor, test different solvents or solvent systems. A mixture of a C1-C8 alcohol and water (5-20% water concentration) can be effective for purifying benzothiophenes.[6] You can also try inducing precipitation by adding a non-solvent (like water or hexane) or by reducing the solvent volume before cooling.[5]

  • Monitor via TLC: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. If the starting material is still present after the planned reaction time, consider extending the duration.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key steps and mechanism of the Gewald aminothiophene synthesis?

A1: The Gewald reaction is a one-pot, multi-component synthesis that proceeds through three main steps:[2][3]

  • Knoevenagel Condensation: A base catalyzes the condensation of a ketone or aldehyde with an α-active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[2][3]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated intermediate. The exact mechanism is complex and may involve polysulfide intermediates.[2][7][8]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur attacks the cyano group. This is followed by tautomerization to yield the stable 2-aminothiophene product.[2][3][9]

Q2: How can I accelerate my aminobenzothiophene synthesis?

A2: Microwave irradiation is a well-documented method for accelerating the synthesis and improving yields. For example, a conventional synthesis of methyl 5-nitrobenzo[b]thiophene-2-carboxylate can be reduced from 17 hours to just 15 minutes with microwave heating, while a saponification step can be completed in 3 minutes instead of several hours.[10] Microwave-assisted organic synthesis (MAOS) has been successfully applied to various Gewald reactions.[3][11]

Q3: Are there alternatives to the Gewald reaction for synthesizing substituted benzothiophenes?

A3: Yes, several other methods are widely used:

  • Palladium-Catalyzed Cross-Coupling: These reactions are effective for creating C-C bonds, such as in the C2-arylation of benzothiophene derivatives. Optimization of the palladium catalyst, co-catalyst (oxidant), and solvent is critical for achieving high yields.[12][13]

  • Intramolecular Friedel-Crafts Reaction: This method can be used to construct the benzothiophene core through acid-catalyzed cyclization.[14][15][16]

  • Electrophilic Cyclization: Annulation-based methods, for instance, the reaction of 2-halobenzonitriles with methyl thioglycolate, can rapidly produce 3-aminobenzo[b]thiophenes.[10][17]

Data Presentation: Optimizing Reaction Conditions

Quantitative data from optimization studies are crucial for reproducibility and further development. The following tables summarize key findings from the literature.

Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [12] Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.

EntryPd CatalystCopper SaltSolventYield (%)
1Pd(OAc)₂Cu(OAc)₂DMSO85
2Pd(OAc)₂CuCl₂DMSO56
3Pd(OAc)₂Cu(OTf)₂DMSO71
4PdCl₂Cu(OAc)₂DMSO43
5Pd(PPh₃)₄Cu(OAc)₂DMSO25
6Pd(OAc)₂Cu(OAc)₂Dioxane34
7Pd(OAc)₂Cu(OAc)₂Toluene21

Table 2: Effect of Base and Solvent on Gewald Synthesis Yield Data compiled from multiple sources for generalized guidance.

Base CatalystCommon SolventsTypical TemperatureExpected YieldNotes
PiperidineEthanol, DMF60-80 °CGood to ExcellentA highly effective and commonly used secondary amine base.[1]
MorpholineEthanol, Methanol50-70 °CGood to ExcellentAnother effective secondary amine, often used interchangeably with piperidine.[1]
TriethylamineDMSO, Dioxane80-130 °CModerate to GoodA tertiary amine base; sometimes used in microwave-assisted protocols.[1][10]
DABCOPEG-200UltrasoundExcellentA greener approach using a catalytic amount of DABCO under ultrasound irradiation.[18]

Visualizations: Workflows and Mechanisms

Troubleshooting_Low_Yield start Low or No Product Yield check_materials 1. Verify Starting Material Purity (Ketone, Nitrile) start->check_materials check_condensation 2. Confirm Knoevenagel Condensation (Monitor by TLC for intermediate) check_materials->check_condensation Materials OK optimize_base 3. Optimize Base (e.g., Piperidine, Morpholine) check_condensation->optimize_base Condensation Failed optimize_temp 4. Optimize Temperature (Gradually increase if no reaction) check_condensation->optimize_temp Condensation OK, Low Yield optimize_base->check_condensation Re-run check_atmosphere 5. Check for Side Products (Consider inert atmosphere) optimize_temp->check_atmosphere success Improved Yield check_atmosphere->success

Caption: A logical workflow for troubleshooting low yields in aminobenzothiophene synthesis.

Gewald_Reaction_Workflow cluster_reactants Reactants & Setup ketone Ketone / Aldehyde reaction_vessel Combine reactants in solvent (e.g., Ethanol) nitrile Active Methylene Nitrile sulfur Elemental Sulfur base Base Catalyst (e.g., Morpholine) heating Heat Reaction Mixture (Conventional or Microwave) reaction_vessel->heating monitoring Monitor Progress via TLC heating->monitoring workup Reaction Workup (e.g., Pour into ice-water) monitoring->workup Reaction Complete purification Purification (Recrystallization / Chromatography) workup->purification product Purified Aminobenzothiophene purification->product

Caption: General experimental workflow for the Gewald synthesis of aminobenzothiophenes.

Gewald_Mechanism Reactants Ketone + Nitrile + Sulfur Step1 Step 1: Knoevenagel Condensation Reactants->Step1 Base Intermediate1 α,β-Unsaturated Nitrile Step1->Intermediate1 Step2 Step 2: Sulfur Addition Intermediate1->Step2 + S₈ Intermediate2 Sulfur Adduct Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization & Tautomerization Intermediate2->Step3 Product 2-Aminothiophene Product Step3->Product

References

Technical Support Center: Column Chromatography Purification of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of benzothiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of benzothiophene derivatives?

A1: The most frequently used stationary phase for the column chromatography of benzothiophene derivatives is silica gel (SiO₂).[1] Its polar nature is well-suited for separating benzothiophene compounds from non-polar impurities using a less polar mobile phase. For benzothiophene derivatives that are sensitive to the acidic nature of silica gel, alternative stationary phases such as neutral alumina or deactivated silica gel can be used.[1]

Q2: How do I select an appropriate mobile phase (solvent system) for my benzothiophene derivative?

A2: The selection of a suitable mobile phase is crucial for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1] The ideal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column. For optimal separation on a column, the desired benzothiophene derivative should have an Rf value between 0.2 and 0.4 on the TLC plate.[1]

Q3: My benzothiophene derivative is very polar and does not move from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

A3: If your compound is highly polar and remains at the baseline, you need to use a more polar mobile phase. A solvent system consisting of dichloromethane and methanol is a common alternative.[1] For extremely polar benzothiophene derivatives, reverse-phase chromatography may be a more suitable technique. In reverse-phase chromatography, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[1][2]

Q4: My benzothiophene derivative is not soluble in the mobile phase. How can I load it onto the column?

A4: For compounds with poor solubility in the eluent, a technique known as "dry loading" is recommended.[1][3] This involves dissolving your crude product in a suitable solvent in which it is soluble, adding a small amount of silica gel to this solution, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder, which contains your compound adsorbed onto the silica, is then carefully added to the top of the prepared chromatography column.[3]

Q5: Should I use isocratic or gradient elution for my purification?

A5: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , where the mobile phase composition remains constant throughout the separation, is generally simpler and can be effective for separating compounds with similar polarities.

  • Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is more suitable for complex mixtures containing compounds with a wide range of polarities.[1] A gradient allows for the efficient elution of both less polar and more polar compounds in a single run.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of benzothiophene derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Low Recovery The compound is too strongly adsorbed to the stationary phase and has not eluted.Flush the column with a much more polar solvent (e.g., 100% methanol or a mixture of dichloromethane and methanol) to elute any remaining compounds.[4]
The compound has decomposed on the acidic silica gel.[5]Test the stability of your compound on a small amount of silica gel using 2D TLC. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[5][6] Deactivating silica gel can be done by flushing the column with a solvent mixture containing a small amount of a base like triethylamine (1-3%) before loading the sample.[7]
The collected fractions are too dilute to detect the compound by TLC.[4][5]Concentrate the fractions in the expected elution range and re-analyze by TLC.[4]
The compound eluted very quickly in the solvent front.Check the very first fractions collected. This often happens if the initial mobile phase is too polar for your compound.
Streaking or Tailing of Bands The sample was overloaded on the column.Use a larger column or reduce the amount of sample loaded.
The compound is interacting too strongly with the stationary phase.For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape.[8] For basic benzothiophene derivatives, adding a small amount of triethylamine or pyridine to the eluent can mitigate tailing.[6]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry packing method is generally preferred for achieving a homogenous column bed.
Co-elution of Impurities The polarity of the mobile phase is not optimal for separating the desired compound from impurities.Adjust the mobile phase composition. Small changes in the solvent ratio can significantly impact resolution. If isocratic elution is not effective, a shallow gradient elution can be employed.
The chosen stationary phase does not provide enough selectivity.If adjusting the mobile phase does not resolve the co-elution, consider using a different stationary phase. For example, if you are using silica gel, you could try alumina, or vice-versa. For certain isomers, specialized stationary phases may be required.
Compound is not moving down the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. This can be done by increasing the percentage of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).
The compound has precipitated at the top of the column.This can happen if the sample is not fully soluble in the mobile phase. Try dissolving the crude mixture in a stronger, more polar solvent for loading, or use the dry loading technique.

Quantitative Data

The following table summarizes typical purification conditions for various benzothiophene derivatives, providing a starting point for method development.

Benzothiophene DerivativeStationary PhaseMobile Phase / Eluent SystemReference
Methyl 2-phenylbenzo[b]thiophene-3-carboxylateSilica GelHexane to Hexane:Ethyl Acetate (95:5)[9]
Methyl 5-methyl-2-phenylbenzo[b]thiophene-3-carboxylateSilica GelHexane:Diethyl Ether (100:0 to 99.5:0.5)[9]
3-(Phenylethynyl)-2-(thiophen-2-yl)benzo[b]thiopheneSilica GelHexane/Ethyl Acetate (19/1)[9][10]
Benzo[b]thiophen-3-ylmethyl 2,2-difluoro-3-oxo-3-phenylpropanoateSilica Gel2% to 10% Ethyl Acetate in Hexanes (gradient)[11]
2,2-Difluoro-2-(3-methylbenzo[b]thiophen-2-yl)-1-phenylethan-1-oneSilica Gel10% Ethyl Acetate in n-pentane[11]
General 2,3-disubstituted benzothiophenesSilica GelPetroleum Ether/Ethyl Acetate (25/1)[12]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Non-Polar Benzothiophene Derivative

This protocol is a general guideline and may require optimization based on the specific properties of the compound and impurities.

1. Preparation of the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm) on top of the plug.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 100% hexane).

  • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

  • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel to protect the surface.

2. Sample Loading (Wet Loading):

  • Dissolve the crude benzothiophene derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

  • Carefully add a small amount of the initial eluent to wash the sides of the column and allow it to adsorb.

3. Elution and Fraction Collection:

  • Carefully fill the column with the initial eluent.

  • Begin eluting the column, collecting the eluate in fractions (e.g., in test tubes).

  • Monitor the progress of the separation by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Once the desired compound has been fully eluted, the column can be flushed with a highly polar solvent to remove any remaining substances.

4. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified benzothiophene derivative.

Protocol 2: Dry Loading for Compounds with Low Solubility
  • Dissolve the crude product in a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the prepared chromatography column.

  • Proceed with elution as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation A Crude Benzothiophene Derivative B TLC Analysis to Determine Solvent System A->B C Prepare Column (Slurry Pack Silica Gel) B->C D Load Sample (Wet or Dry Loading) C->D E Elute Column (Isocratic or Gradient) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Fractions I Evaporate Solvent H->I J Pure Benzothiophene Derivative I->J

Caption: General workflow for the column chromatography purification of benzothiophene derivatives.

Troubleshooting_Workflow cluster_problem Identify the Issue cluster_solution Implement Solution Start Problem Observed P1 Low Yield Start->P1 P2 Streaking/Tailing Start->P2 P3 Co-elution Start->P3 P4 No Elution Start->P4 S1 Flush with polar solvent Check for decomposition Concentrate fractions P1->S1 S2 Check sample load Add modifier to mobile phase Repack column P2->S2 S3 Adjust mobile phase polarity Use gradient elution Change stationary phase P3->S3 S4 Increase mobile phase polarity Check for precipitation Use dry loading P4->S4 End Problem Resolved S1->End S2->End S3->End S4->End

Caption: A troubleshooting decision-making workflow for common column chromatography issues.

Condition_Selection Start Start: Crude Sample Q1 Is the compound soluble in the mobile phase? Start->Q1 A1_Yes Wet Loading Q1->A1_Yes Yes A1_No Dry Loading Q1->A1_No No Q2 Is the compound sensitive to acid? A2_Yes Use Alumina or Deactivated Silica Q2->A2_Yes Yes A2_No Use Standard Silica Gel Q2->A2_No No Q3 Are impurities close in polarity? A3_Yes Use Gradient Elution Q3->A3_Yes Yes A3_No Use Isocratic Elution Q3->A3_No No A1_Yes->Q2 A1_No->Q2 A2_Yes->Q3 A2_No->Q3 End Optimized Purification A3_Yes->End A3_No->End

Caption: Logical decision tree for selecting appropriate column chromatography conditions.

References

Technical Support Center: Synthesis of Substituted Aminobenzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted aminobenzothiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted aminobenzothiophenes?

A1: Several versatile methods are employed for the synthesis of substituted aminobenzothiophenes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key methods include:

  • Gewald Synthesis: A multi-component reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. This is particularly useful for synthesizing 2-aminothiophenes which can be precursors to aminobenzothiophenes.[1][2][3]

  • Fiesselmann-Sachs Synthesis: This route involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters to yield substituted thiophenes, which can be further modified to aminobenzothiophenes.[1][4]

  • Cyclization of o-halobenzonitriles or o-halovinylbenzenes: These methods utilize palladium-catalyzed or other transition-metal-mediated reactions to construct the benzothiophene core.[5][6]

  • Intramolecular Cyclization of Thioethers: Starting from appropriately substituted benzonitriles, a thiol anion can displace a nitro group, followed by cyclization to form the aminobenzothiophene ring system.[7]

  • Willgerodt-Kindler Reaction: This classical method can be adapted for a one-pot, three-component synthesis of 2-aminobenzothiophenes.[1][7]

Q2: I am experiencing low yields in my Gewald synthesis of a 2-aminobenzothiophene precursor. What are the likely causes and how can I troubleshoot this?

A2: Low yields in the Gewald reaction are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[8]

  • Inefficient Initial Condensation: The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is a critical step. You can monitor this step by TLC or LC-MS before the addition of sulfur to ensure the formation of the α,β-unsaturated nitrile intermediate.[8]

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. Some reactions proceed at room temperature, while others require heating. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[8] Polar solvents like ethanol, methanol, or DMF are commonly used to facilitate the reaction.[8]

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, reducing the yield of the 2-aminothiophene.[8] Adjusting the temperature or the rate of reagent addition may minimize this side reaction.[8]

  • Base Selection: The choice of base can significantly impact the reaction outcome. While amine bases are common, exploring other options might be beneficial.[8]

Q3: How can I control regioselectivity during the synthesis of substituted aminobenzothiophenes?

A3: Achieving the desired regioselectivity is a significant challenge, particularly with unsymmetrically substituted starting materials.

  • Directed Ortho-Metalation: This strategy can be employed to introduce substituents at specific positions on the benzene ring prior to the construction of the thiophene ring.[9]

  • Choice of Synthetic Route: The inherent mechanism of certain synthetic routes can favor the formation of a specific regioisomer. For example, the cyclization of pre-functionalized precursors often provides better regiocontrol than multi-component reactions where multiple reaction pathways may be possible.

  • Steric and Electronic Effects: The substituents on the starting materials can influence the regiochemical outcome of the cyclization step. Electron-donating or withdrawing groups can direct the cyclization to a specific position.

Troubleshooting Guides

Problem: Poor Yield in the Cyclization Step to Form the Benzothiophene Ring

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inefficient Cyclization Conditions Optimize reaction temperature and time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[10]
Incorrect Solvent The polarity of the solvent can significantly impact the solubility of intermediates and the reaction rate. Screen a range of solvents with varying polarities (e.g., DMF, DMSO, ethanol, toluene).[7][8]
Decomposition of Starting Materials or Intermediates Ensure the use of pure starting materials. Degradation can occur at elevated temperatures; consider running the reaction at a lower temperature for a longer duration.
Inappropriate Base The strength and type of base are critical. For Thorpe-Ziegler type cyclizations, strong bases like NaH or NaOMe are often required.[7] For other cyclizations, weaker bases like Et3N or K2CO3 may be sufficient.[10]
Problem: Formation of Undesired Side Products

Possible Causes & Solutions:

CauseTroubleshooting Steps
Dimerization of Intermediates In Gewald-type reactions, the α,β-unsaturated nitrile can dimerize.[8] Try adding the sulfur and base at a lower temperature or in a more controlled manner (e.g., slow addition).
Over-reaction or Decomposition Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.
Lack of Regioselectivity As discussed in the FAQs, consider using a more regioselective synthetic strategy or modifying the substituents on your starting materials to direct the cyclization.[5][9]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate

This protocol is adapted from a microwave-assisted method for the synthesis of substituted 3-aminobenzo[b]thiophenes.[10]

Reagents and Conditions:

  • Starting Materials: 2-Fluoro-6-nitrobenzonitrile, Ethyl thioglycolate

  • Base: Triethylamine (Et3N)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment: Microwave reactor

Procedure:

  • To a solution of 2-fluoro-6-nitrobenzonitrile in DMSO, add ethyl thioglycolate and triethylamine.

  • Subject the reaction mixture to microwave irradiation at 130°C for approximately 11 minutes.

  • After completion, cool the reaction mixture and add water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Quantitative Data Example:

EntryStarting NitrileHalogenProductYield (%)
15-Bromo-2-fluorobenzonitrileFEthyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate96
22-Fluoro-5-nitrobenzonitrileFEthyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate94
35-Chloro-2-fluorobenzonitrileFEthyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate92

Table adapted from data presented in a study on microwave-assisted synthesis.[10]

Visualizations

Troubleshooting Workflow for Low Yield in Gewald Synthesis

Gewald_Troubleshooting start Low Yield in Gewald Synthesis check_condensation Check Initial Knoevenagel Condensation (TLC/LC-MS) start->check_condensation condensation_ok Condensation Successful? check_condensation->condensation_ok optimize_condensation Optimize Condensation: - Change base - Vary temperature - Check starting material purity condensation_ok->optimize_condensation No check_cyclization Investigate Cyclization Step condensation_ok->check_cyclization Yes optimize_condensation->check_condensation optimize_cyclization Optimize Cyclization Conditions: - Screen temperatures (e.g., RT, 45°C, 70°C) - Test different polar solvents (EtOH, MeOH, DMF) - Adjust rate of reagent addition check_cyclization->optimize_cyclization side_reactions Check for Side Reactions (e.g., Dimerization) optimize_cyclization->side_reactions minimize_side_reactions Minimize Side Reactions: - Lower reaction temperature - Slower addition of reagents side_reactions->minimize_side_reactions end Improved Yield minimize_side_reactions->end

Caption: Troubleshooting workflow for low yields in the Gewald synthesis.

Logical Relationship of Key Synthetic Strategies

Synthesis_Strategies cluster_precursors Common Precursors A Starting Materials P1 Carbonyl Compounds A->P1 P2 Nitriles A->P2 P3 Alkynes A->P3 P4 Aryl Halides A->P4 B Gewald Synthesis (Ketone/Aldehyde + Active Methylene Nitrile + Sulfur) E Substituted Aminobenzothiophenes B->E C Fiesselmann-Sachs Synthesis (α,β-Acetylenic Ester + Thioglycolic Acid Derivative) C->E D Cyclization of o-Substituted Precursors (e.g., o-halobenzonitriles) D->E P1->B P2->B P3->C P4->D

Caption: Key synthetic routes to substituted aminobenzothiophenes.

References

Stability of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 3-aminobenzo[b]thiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting advice and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic conditions?

A1: this compound is susceptible to hydrolysis under acidic conditions, which can lead to the cleavage of the ethyl ester bond to form the corresponding carboxylic acid, 3-aminobenzo[b]thiophene-2-carboxylic acid. The rate of this hydrolysis is dependent on the acid concentration, temperature, and reaction time. While the molecule can tolerate some acidic conditions, prolonged exposure to strong acids, especially at elevated temperatures, will likely result in significant degradation.

Q2: I am observing a lower than expected yield in a reaction where this compound is used in an acidic medium. What could be the cause?

A2: A lower than expected yield is a common indication of an unstable reactant. The likely cause is the acid-catalyzed hydrolysis of the ester. To confirm this, you can analyze your crude reaction mixture using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of the more polar carboxylic acid byproduct.

Q3: Are there any known side reactions of this compound in the presence of strong acids besides hydrolysis?

A3: While hydrolysis of the ester is the primary concern, other potential side reactions under strongly acidic and oxidative conditions could involve the aromatic amine functionality. Aromatic amines can be susceptible to oxidation or other electrophilic reactions on the benzene ring, although specific data for this compound is limited. It is advisable to perform reactions under an inert atmosphere if oxidation is a concern.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in acidic experimental conditions.

Problem Potential Cause Recommended Solution
Low or no yield of the desired product Acid-catalyzed hydrolysis of the ester.- Minimize reaction time: Reduce the exposure of the ester to acidic conditions as much as possible.- Lower the reaction temperature: Perform the reaction at a lower temperature to decrease the rate of hydrolysis.- Use a milder acid: If the reaction chemistry allows, consider using a weaker acid or a buffered acidic solution.- Protecting group strategy: In multi-step syntheses, consider protecting the amino group, which may influence the overall stability of the molecule.
Presence of a more polar byproduct in TLC/HPLC analysis Formation of 3-aminobenzo[b]thiophene-2-carboxylic acid due to hydrolysis.- Confirm identity: Isolate the byproduct and characterize it by NMR or mass spectrometry to confirm it is the carboxylic acid.- Optimize work-up: During the work-up procedure, minimize contact with aqueous acidic or basic solutions. Use cold solutions to slow down hydrolysis.
Inconsistent reaction outcomes Variability in the quality and age of the starting material or reagents.- Check starting material purity: Ensure the purity of your this compound using appropriate analytical techniques.- Use fresh, anhydrous solvents and reagents: Moisture can contribute to hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of an Ethyl Ester (Illustrative)

This protocol describes a general method for the hydrolysis of an ethyl ester to the corresponding carboxylic acid and can be adapted to assess the stability of this compound.

Materials:

  • Ethyl ester (e.g., this compound)

  • Dilute strong acid (e.g., 1 M HCl or 1 M H₂SO₄)

  • Ethanol (or other suitable co-solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the ethyl ester in a suitable co-solvent like ethanol in a round-bottom flask.

  • Add an excess of the dilute strong acid to the flask.

  • Heat the mixture to reflux with stirring for a predetermined time (e.g., monitor by TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • If a precipitate (the carboxylic acid) forms upon cooling, it can be collected by filtration.

  • If no precipitate forms, remove the co-solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Forced Degradation Study under Acidic Conditions

This protocol outlines a forced degradation study to evaluate the stability of this compound under specific acidic stress conditions, as recommended by ICH guidelines.[1]

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • Volumetric flasks

  • Water bath or incubator

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • In a volumetric flask, add a specific volume of the stock solution and dilute with 0.1 M HCl to achieve the desired final concentration.

  • Incubate the solution at a controlled temperature (e.g., 40°C or 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot of the sample, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.

  • Calculate the percentage of degradation at each time point.

Data Presentation

The following table summarizes the expected outcomes from stability studies under different conditions. Note: This is a representative table; actual degradation rates will vary based on specific experimental parameters.

Condition Temperature Time Expected Degradation Primary Degradation Product
0.1 M HCl40°C24 hModerate3-aminobenzo[b]thiophene-2-carboxylic acid
1 M HCl60°C8 hSignificant3-aminobenzo[b]thiophene-2-carboxylic acid
0.01 M HCl25°C48 hLow3-aminobenzo[b]thiophene-2-carboxylic acid

Visualizations

Below are diagrams illustrating the key chemical pathway and a suggested workflow for troubleshooting stability issues.

G cluster_0 Acid-Catalyzed Hydrolysis Ester This compound Protonated_Ester Protonated Ester Intermediate Ester->Protonated_Ester + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O Carboxylic_Acid 3-aminobenzo[b]thiophene-2-carboxylic acid Tetrahedral_Intermediate->Carboxylic_Acid - H+ Ethanol Ethanol Tetrahedral_Intermediate->Ethanol

Caption: Mechanism of acid-catalyzed ester hydrolysis.

G Start Low experimental yield? Check_Purity Analyze crude product by TLC/HPLC Start->Check_Purity Hydrolysis_Product Is the carboxylic acid byproduct present? Check_Purity->Hydrolysis_Product Optimize_Conditions Optimize reaction conditions: - Lower temperature - Shorter reaction time - Use milder acid Hydrolysis_Product->Optimize_Conditions Yes Other_Issue Investigate other potential issues: - Starting material purity - Reagent quality - Reaction setup Hydrolysis_Product->Other_Issue No End Problem Solved Optimize_Conditions->End Other_Issue->End

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities can arise from unreacted starting materials, side reactions, or decomposition. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include 2-halobenzonitriles (e.g., 2-fluorobenzonitrile or 2-chlorobenzonitrile) and ethyl thioglycolate.

  • Side Products: The reaction between a 2-halobenzonitrile and ethyl thioglycolate can sometimes lead to the formation of dimers or other condensation byproducts.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., DMF, ethanol, ethyl acetate, hexanes) are common impurities that can be identified by NMR spectroscopy.

Q2: My final product has a persistent color, even after initial purification. What could be the cause?

A2: A persistent color (often yellow or brown) can be due to trace amounts of oxidized impurities or highly conjugated byproducts. Thorough removal of these is crucial for obtaining a high-purity product. Recrystallization is often more effective than column chromatography at removing these types of impurities.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A3: If your compound is "oiling out" or failing to crystallize, consider the following:

  • Solvent System: The chosen solvent or solvent mixture may not be ideal. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Purity: If the crude product is highly impure, it may inhibit crystallization. Consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

  • Seeding: Introducing a seed crystal of the pure compound can initiate crystallization.

  • Cooling Rate: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities along with the product.

Q4: How can I identify impurities in my final product using NMR spectroscopy?

A4: 1H NMR spectroscopy is a powerful tool for identifying impurities.

  • Solvent Peaks: Compare the peaks in your spectrum to established tables of common laboratory solvent chemical shifts.

  • Starting Materials: Look for characteristic peaks of your starting materials. For example, the aldehydic proton of a benzaldehyde starting material will appear far downfield.

  • Byproducts: Unidentified peaks may correspond to side products. Their structure can sometimes be inferred from their chemical shift, multiplicity, and integration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield After Purification - Incomplete reaction. - Product loss during extraction or washing steps. - Inefficient purification method.- Monitor the reaction by TLC to ensure completion. - Minimize the number of extraction and washing steps. - For column chromatography, ensure proper packing and choice of eluent to avoid band broadening and loss of product. - For recrystallization, use the minimum amount of hot solvent to dissolve the product to maximize recovery upon cooling.
Product is an Oil Instead of a Solid - Presence of significant impurities. - The compound itself may have a low melting point.- Purify the crude product by column chromatography to remove impurities that may be inhibiting crystallization. - If the pure compound is an oil at room temperature, purification should be performed by column chromatography.
Multiple Spots on TLC After Purification - Incomplete separation during column chromatography. - Decomposition of the product on the silica gel.- Optimize the eluent system for column chromatography to achieve better separation between the product and impurities. - If the compound is suspected to be unstable on silica, consider using a different stationary phase (e.g., alumina) or minimizing the time the compound is on the column.
Broad Peaks in NMR Spectrum - Presence of paramagnetic impurities. - Sample aggregation.- Wash the crude product with a solution of a chelating agent like EDTA to remove metal contaminants. - Ensure the sample is fully dissolved in the NMR solvent.

Data Presentation

Table 1: Comparison of Purification Methods for Substituted Benzo[b]thiophenes

CompoundPurification MethodEluent/SolventYieldPurityReference
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylateColumn ChromatographyPentane/Et₂O (10:1)21%Not Reported[1]
Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylateRecrystallizationMethanolNot ReportedNot Reported[1]
Methyl/Ethyl 2-aminothiophene-3-carboxylatesRecrystallizationEthanol70-85%Not Reported[2]
2,3-disubstituted benzo[b]thiophenesColumn ChromatographyHexanes/Ethyl AcetateHighHigh[3]

Note: Data for the exact target compound is limited in the literature. The table presents data for structurally similar compounds to provide general guidance.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on literature for similar compounds, ethanol or methanol are good starting points for recrystallization.[1][2] A mixture of ethyl acetate and hexanes can also be effective.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent System: A common eluent system for this class of compounds is a gradient of ethyl acetate in hexanes or pentane/diethyl ether.[1][4] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • Column Packing: Pack the column with a slurry of silica gel in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Troubleshooting Logic for Product Purification

Purification Troubleshooting start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure_recryst Is the product pure by TLC/NMR? recrystallization->is_pure_recryst is_pure_column Is the product pure by TLC/NMR? column_chromatography->is_pure_column final_product Pure Product is_pure_recryst->final_product Yes troubleshoot_recryst Troubleshoot Recrystallization: - Check solvent system - Consider pre-purification is_pure_recryst->troubleshoot_recryst No is_pure_column->final_product Yes troubleshoot_column Troubleshoot Column: - Optimize eluent - Check for decomposition is_pure_column->troubleshoot_column No troubleshoot_recryst->column_chromatography troubleshoot_column->recrystallization Consider post-column recrystallization

Caption: A flowchart outlining the decision-making process for purifying the crude product.

Experimental Workflow for Purification

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials: - 2-Halobenzonitrile - Ethyl Thioglycolate reaction Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup crude_product Crude Product workup->crude_product purification_choice Choose Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Oil or Impure Solid analysis Purity Analysis: - TLC - NMR - Melting Point recrystallization->analysis column_chromatography->analysis

Caption: An overview of the experimental workflow from synthesis to purification and analysis.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing very low or no yield of the desired this compound. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no yield in the Gewald synthesis of this compound can stem from several factors. A primary reason can be the inefficiency of the initial Knoevenagel condensation between 2-mercaptobenzaldehyde and ethyl cyanoacetate. Ensure that the reagents are pure and the base used (e.g., a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine) is appropriate and used in the correct stoichiometric amount. The reaction temperature is also critical; it should be high enough to drive the reaction forward but not so high as to cause decomposition of reactants or intermediates. For scaling up, poor mixing can lead to localized concentration gradients and reduced reaction rates. Ensure efficient stirring throughout the reaction.

Issue 2: Formation of Significant Side Products/Impurities

  • Question: My crude product contains a high level of impurities. What are the common side products in this synthesis and how can I minimize their formation?

  • Answer: A common side product is the formation of a dimeric thieno[2,3-d]pyrimidine derivative, which can arise from the self-condensation of the aminothiophene product. This is often favored at higher reaction temperatures or prolonged reaction times. To minimize this, it is advisable to monitor the reaction progress closely by TLC or LC-MS and to work up the reaction as soon as the starting materials are consumed. Another potential impurity is unreacted elemental sulfur, which can be challenging to remove. Ensuring the complete reaction of sulfur by maintaining the appropriate temperature and reaction time is crucial. Over-oxidation of the product can also occur, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue, especially at a larger scale.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: I am struggling with the purification of this compound at a larger scale. What are the recommended procedures?

  • Answer: For large-scale purification, direct crystallization from the reaction mixture is the most efficient method. Upon completion of the reaction, the mixture can be cooled, and the precipitated product can be collected by filtration. The choice of solvent for washing the crude product is important to remove soluble impurities without dissolving a significant amount of the desired product; cold ethanol is often a suitable choice. If the crude product is highly impure, recrystallization is necessary. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective. For industrial-scale operations, it is important to carefully control the cooling rate during crystallization to obtain a product with good filterability and purity.

Issue 4: Reaction Stalls Before Completion

  • Question: The reaction seems to stop before all the starting material is consumed. What could be the reason for this, and how can I drive the reaction to completion?

  • Answer: A stalled reaction can be due to several factors. The base might be consumed by acidic impurities in the starting materials or solvent. Ensure all reagents and solvents are of appropriate purity and are dry. In some cases, the elemental sulfur may not be fully reacting due to poor solubility or deactivation. The use of a phase-transfer catalyst can sometimes help in such situations. For scaled-up reactions, inefficient heat transfer can lead to "cold spots" in the reactor, slowing down the reaction rate. Proper reactor design and agitation are key to maintaining a consistent temperature throughout the reaction mass.

Frequently Asked Questions (FAQs)

General Questions

  • Question: What is the most common and scalable method for synthesizing this compound?

  • Answer: The most widely used and scalable method is the Gewald reaction. This is a one-pot, multi-component reaction that involves the condensation of a carbonyl compound (in this case, derived from 2-mercaptobenzaldehyde), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. Microwave-assisted variations of the Gewald reaction have also been shown to be effective for rapid and efficient synthesis.

  • Question: What are the key safety precautions to consider when scaling up this synthesis?

  • Answer: The reaction can be exothermic, especially during the initial condensation step. When scaling up, it is crucial to have adequate cooling capacity to control the reaction temperature and prevent a runaway reaction. The use of flammable solvents requires appropriate handling and grounding to prevent static discharge. Elemental sulfur is a flammable solid and should be handled with care. It is also important to ensure good ventilation to avoid inhalation of any volatile reagents or byproducts.

Technical and Experimental Questions

  • Question: What is the optimal temperature range for the scalable synthesis of this compound?

  • Answer: The optimal temperature can vary depending on the specific protocol and catalyst used. Generally, the reaction is carried out at a moderately elevated temperature, typically in the range of 40-80 °C. It is important to find a balance where the reaction proceeds at a reasonable rate without significant decomposition or side-product formation.

  • Question: How can I monitor the progress of the reaction effectively?

  • Answer: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials, intermediates, and the final product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

  • Question: What are the typical yields and purities that can be expected for this synthesis on a larger scale?

  • Answer: With an optimized protocol, yields for the scalable synthesis of this compound are generally in the range of 70-90%. The purity of the crude product can vary, but after a simple crystallization or recrystallization step, a purity of >98% is often achievable.

Data Presentation

Table 1: Comparison of Scalable Synthesis Methods for this compound

MethodKey ReagentsCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Typical Purity (%)
Conventional Heating 2-Mercaptobenzaldehyde, Ethyl Cyanoacetate, SulfurMorpholineEthanol50-604-675-85>98 (after recrystallization)
Microwave-Assisted 2-Mercaptobenzaldehyde, Ethyl Cyanoacetate, SulfurPiperidineDMF120-1400.25-0.580-90>98 (after recrystallization)

Experimental Protocols

Protocol 1: Scalable Conventional Synthesis of this compound

  • Reaction Setup: In a suitable multi-necked reactor equipped with a mechanical stirrer, condenser, thermometer, and an addition funnel, charge 2-mercaptobenzaldehyde (1.0 eq) and ethanol (5-10 volumes).

  • Reagent Addition: To the stirred solution, add ethyl cyanoacetate (1.05 eq) followed by elemental sulfur (1.1 eq).

  • Base Addition: Slowly add morpholine (1.2 eq) via the addition funnel over a period of 30-60 minutes, maintaining the internal temperature below 40 °C. An exotherm may be observed.

  • Reaction: After the addition of the base is complete, heat the reaction mixture to 50-60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then further to 0-5 °C.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration and wash the filter cake with cold ethanol (2 x 1 volume).

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

  • Purification (if necessary): The crude product can be recrystallized from a suitable solvent system like ethanol/water to achieve higher purity.

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge Reactor: - 2-Mercaptobenzaldehyde - Ethanol - Ethyl Cyanoacetate - Sulfur add_base Slowly Add Morpholine (Control Exotherm) reagents->add_base heat Heat to 50-60°C (4-6 hours) add_base->heat monitor Monitor by TLC heat->monitor cool Cool to 0-5°C monitor->cool Reaction Complete filtrate Filter Precipitate cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize (e.g., Ethanol/Water) dry->recrystallize If Purity < 98%

Caption: Experimental workflow for the scalable synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_base Check Base Activity and Amount start->check_base check_temp Ensure Correct Reaction Temperature start->check_temp check_mixing Verify Efficient Stirring start->check_mixing impurity_issue High Impurity Levels check_temp_time Optimize Temperature and Reaction Time impurity_issue->check_temp_time use_inert Use Inert Atmosphere impurity_issue->use_inert purification_issue Purification Difficulty optimize_cryst Optimize Crystallization Solvent and Cooling Rate purification_issue->optimize_cryst

Caption: Troubleshooting decision tree for the synthesis of this compound.

Gewald_Mechanism cluster_steps Reaction Steps reactants 2-Mercaptobenzaldehyde Ethyl Cyanoacetate Sulfur (S8) knoevenagel Knoevenagel Condensation (Base Catalyzed) reactants->knoevenagel intermediate1 α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate1 sulfur_addition Nucleophilic Attack on Sulfur Ring intermediate1->sulfur_addition intermediate2 Thiolate Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization aromatization Aromatization (Thiophene Ring Formation) cyclization->aromatization product This compound aromatization->product

Caption: Simplified reaction mechanism for the Gewald synthesis of this compound.

Validation & Comparative

13C NMR Analysis: A Comparative Guide to Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, a heterocyclic compound, and its derivatives are of significant interest due to their potential applications as scaffolds in the development of kinase inhibitors and other therapeutic agents. Among the array of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for determining the carbon framework of such molecules.

This guide provides a comparative analysis of the 13C NMR data for this compound and its structural analogs. By presenting available experimental data, this document aims to serve as a valuable resource for researchers in the verification and characterization of this and related compounds.

Comparative 13C NMR Data

Table 1: 13C NMR Chemical Shifts (ppm) of this compound Analogs

Carbon AtomMthis compound (in DMSO-d6)Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate (in DMSO-d6)Methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (in d6-DMSO)[1]Ethyl 2-aminothiophene-3-carboxylate (in CDCl3)
C2 --97.4-
C3 ----
C3a ----
C4 --124.1-
C5 --121.0–120.7 (m)-
C6 --120.3–120.0 (m)-
C7 ----
C7a ----
C=O 164.5-164.5-
-OCH2CH3 ----
-OCH2CH3 ----
-OCH3 51.5-51.5-

Note: Dashes (-) indicate that the specific chemical shift data was not provided in the cited literature. "m" denotes a multiplet, which can arise from carbon-fluorine coupling.

Analysis and Prediction for this compound:

Based on the data from its analogs, the 13C NMR spectrum of this compound is expected to exhibit signals in characteristic regions:

  • Carbonyl Carbon (C=O): A signal in the downfield region, likely around 164-168 ppm.

  • Aromatic and Heterocyclic Carbons (C2-C7a): A series of signals between approximately 95 ppm and 150 ppm. The carbon attached to the amino group (C3) would likely be significantly shielded compared to the other aromatic carbons.

  • Ethyl Ester Carbons: The -OCH2- carbon is expected around 60 ppm, and the terminal -CH3 carbon will be the most upfield, typically in the 14-15 ppm range.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a 13C NMR spectrum, typical for a compound like this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.
  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

2. Instrumentation and Data Acquisition:

  • The 13C NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 100 or 125 MHz for the 13C nucleus.
  • The experiment is typically run at room temperature (approximately 298 K).
  • A standard proton-decoupled 13C NMR experiment is performed to simplify the spectrum to single lines for each unique carbon atom.
  • Key acquisition parameters include:
  • Pulse Angle: A 30-45° pulse is commonly used to allow for a shorter relaxation delay.
  • Relaxation Delay: A delay of 1-2 seconds between pulses is typical.
  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
  • Spectral Width: A spectral width of approximately 200-250 ppm is used to encompass the full range of expected chemical shifts.

3. Data Processing:

  • The acquired free induction decay (FID) is processed using an appropriate software package.
  • Processing steps include Fourier transformation, phase correction, and baseline correction.
  • The chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm or DMSO-d6 at 39.52 ppm).

Workflow and Pathway Visualization

To illustrate the process of 13C NMR analysis and its role in structural elucidation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference assign Assign Peaks reference->assign final_structure final_structure assign->final_structure Structural Confirmation

Caption: Experimental workflow for 13C NMR analysis.

logical_relationship cluster_concept Conceptual Framework cluster_application Application molecular_structure Molecular Structure (this compound) carbon_environments Unique Carbon Environments molecular_structure->carbon_environments chemical_shifts Characteristic 13C Chemical Shifts carbon_environments->chemical_shifts data_interpretation Spectral Interpretation & Peak Assignment chemical_shifts->data_interpretation informs spectral_data Acquired 13C NMR Spectrum spectral_data->data_interpretation structural_verification Structural Verification data_interpretation->structural_verification

Caption: Logical relationship in 13C NMR structural elucidation.

References

Comparative Analysis of Mass Spectrometry for Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mass spectrometric behavior of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, a significant heterocyclic compound used as a scaffold in the development of kinase inhibitors and fluorescent sensors.[1][2] We will explore its characteristic fragmentation patterns and compare mass spectrometry with other common analytical techniques, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the analytical characterization of this molecule.

Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. For this compound (Molecular Formula: C₁₁H₁₁NO₂S, Molecular Weight: 221.28 g/mol ), electrospray ionization (ESI) is a common and effective ionization method, particularly when coupled with liquid chromatography (LC-MS).

Expected Fragmentation Pattern:

Under mass spectrometric conditions, the molecule is expected to undergo specific fragmentations based on its functional groups: an ethyl ester, an amino group, and a benzothiophene core. The initial protonation in ESI-MS would likely occur at the amino group or the ester carbonyl oxygen.

A common fragmentation pathway for ethyl esters involves the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty rearrangement, if sterically possible, or the loss of an ethoxy radical (•OC₂H₅, 45 Da) or ethanol (C₂H₅OH, 46 Da). Cleavage of the C-C bond adjacent to the carbonyl group can also occur. Aromatic amines can undergo cleavage of the C-N bond.

Based on studies of similar structures like aminobenzoate esters, a key fragmentation involves the loss of an alkyl radical from the ester group.[3]

Key Spectral Data:

Published liquid chromatography-mass spectrometry (LCMS) data for this compound shows a protonated molecular ion peak [M+H]⁺ at m/z 222.[4] This confirms the molecular weight of the compound.

Comparison with Alternative Analytical Methods

While mass spectrometry is crucial for determining molecular weight and fragmentation, other spectroscopic methods provide complementary structural information.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural information from fragmentation.Isomers may not be distinguishable by mass alone.
Nuclear Magnetic Resonance (NMR) Detailed information about the carbon-hydrogen framework.Provides unambiguous structure elucidation and stereochemistry.Lower sensitivity than MS, requires larger sample amounts.
Infrared Spectroscopy (IR) Identification of functional groups (e.g., N-H, C=O, C-O).Fast, non-destructive, good for functional group identification.Provides limited information on the overall molecular structure.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for the analysis of this compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Further, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5-10% B, increasing to 95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow: 5-10 L/min.

  • Drying Gas Temperature: 250-350 °C.

  • Scan Range: m/z 50-500.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible mass spectrometry fragmentation pathway for this compound.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing dissolve Dissolve in Solvent dilute Dilute to Working Concentration dissolve->dilute lc LC Separation dilute->lc ms MS Detection (ESI+) lc->ms spectra Acquire Mass Spectra ms->spectra analysis Data Analysis spectra->analysis

Caption: Experimental workflow for LC-MS analysis.

fragmentation cluster_frags Fragmentation Pathways parent This compound [M+H]⁺ = m/z 222 frag1 Loss of C₂H₄ (28 Da) m/z 194 parent->frag1 - C₂H₄ frag2 Loss of C₂H₅OH (46 Da) m/z 176 parent->frag2 - C₂H₅OH frag3 Loss of CO (28 Da) from m/z 176 m/z 148 frag2->frag3 - CO

Caption: Plausible fragmentation of the target compound.

References

A Comparative Guide to the Synthesis of Aminobenzothiophenes: Classical vs. Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of aminobenzothiophene scaffolds is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of prominent synthesis methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your research needs.

Aminobenzothiophenes are a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibitors and antimicrobial agents. The choice of synthetic route to these valuable heterocycles can significantly impact yield, purity, substrate scope, and overall efficiency. This guide delves into a comparative analysis of classical methods, such as the Fiesselmann and Gewald syntheses, alongside modern transition-metal-catalyzed approaches.

At a Glance: Comparison of Key Synthesis Methods

MethodStarting MaterialsKey ReagentsConditionsPosition of Amino GroupAdvantagesDisadvantages
Fiesselmann Synthesis α,β-Acetylenic Nitriles & Thioglycolic Acid DerivativesBase (e.g., Sodium Ethoxide)Varies3-aminoGood for specific substitution patterns.Limited detailed protocols for aminobenzothiophenes.
Gewald Synthesis Ketone/Aldehyde, Active Methylene Nitrile, Elemental SulfurBase (e.g., Morpholine, Triethylamine)Conventional heating or microwave irradiation2-aminoReadily available starting materials, versatile, one-pot reaction.[1][2]Can have purification challenges, use of odorous sulfur.
Microwave-Assisted Synthesis 2-Halobenzonitriles & Methyl ThioglycolateTriethylamine, DMSOMicrowave irradiation (e.g., 130°C)[3][4]3-aminoRapid reaction times, high yields, simple work-up.[3][4]Requires specialized microwave equipment.
Palladium-Catalyzed Synthesis o-Haloarylacetonitriles & Thioamides or EnethiolatesPd Catalyst (e.g., Pd(OAc)₂, PdCl₂), Base, OxidantVaries2- or 3-aminoBroad substrate scope, good functional group tolerance.[5][6]Cost of palladium catalyst, potential for metal contamination.
Copper-Catalyzed Synthesis o-Halobenzonitriles & Sulfur Source (e.g., Na₂S) or o-Alkynylphenols & AminesCu Catalyst (e.g., CuI, Cu₂O), Ligand, BaseVaries2- or 3-aminoLower cost catalyst compared to palladium.[7][8]Can require specific ligands and reaction conditions.

Fiesselmann Synthesis for 3-Aminobenzothiophenes

The Fiesselmann synthesis is a classical method for preparing thiophenes. While it is more commonly associated with the synthesis of 3-hydroxythiophenes from α,β-acetylenic esters, a variation using α,β-acetylenic nitriles can yield 3-aminothiophenes.[9] This approach offers a distinct regiochemical outcome compared to the Gewald synthesis.

Reaction Pathway

The synthesis proceeds through the base-catalyzed addition of a thioglycolic acid derivative to an α,β-acetylenic nitrile, followed by intramolecular cyclization and tautomerization to form the 3-aminothiophene ring.

Fiesselmann_Synthesis cluster_start Starting Materials start1 α,β-Acetylenic Nitrile intermediate1 Michael Addition Adduct start1->intermediate1 start2 Thioglycolic Acid Derivative start2->intermediate1 base Base base->intermediate1 Catalyzes intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 3-Aminobenzothiophene intermediate2->product Tautomerization

Caption: Fiesselmann synthesis pathway for 3-aminobenzothiophenes.

Experimental Protocol

A detailed, contemporary experimental protocol for the Fiesselmann synthesis of aminobenzothiophenes from α,β-acetylenic nitriles is not extensively reported in recent literature, representing a potential area for further research and methods development.

Gewald Synthesis for 2-Aminobenzothiophenes

The Gewald synthesis is a versatile and widely used one-pot, three-component reaction for the preparation of polysubstituted 2-aminothiophenes.[1][2] Its popularity stems from the use of readily available starting materials and operational simplicity.

Reaction Pathway

The reaction mechanism involves an initial Knoevenagel condensation between a ketone or aldehyde and an active methylene nitrile, followed by the addition of elemental sulfur and subsequent intramolecular cyclization to form the 2-aminothiophene product.[9]

Gewald_Synthesis cluster_start Starting Materials start1 Ketone / Aldehyde intermediate1 Knoevenagel Adduct start1->intermediate1 start2 Active Methylene Nitrile start2->intermediate1 start3 Elemental Sulfur intermediate2 Sulfur Adduct start3->intermediate2 base Base base->intermediate1 Catalyzes intermediate1->intermediate2 product 2-Aminobenzothiophene intermediate2->product Cyclization Microwave_Synthesis cluster_start Starting Materials start1 2-Halobenzonitrile intermediate Thioether Intermediate start1->intermediate start2 Methyl Thioglycolate start2->intermediate reagents Triethylamine, DMSO reagents->intermediate conditions Microwave Irradiation product 3-Aminobenzothiophene conditions->product Promotes intermediate->product Intramolecular Cyclization

References

Unraveling the Biological Tapestry: A Comparative Guide to 2-Aminobenzothiophenes and 3-Aminobenzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structural isomers is paramount in the quest for novel therapeutics. This guide provides an objective comparison of the biological activities of 2-aminobenzothiophenes and 3-aminobenzothiophenes, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

The benzothiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. The position of the amino substituent on the benzothiophene ring system, at either the C2 or C3 position, significantly influences the molecule's interaction with biological targets, leading to distinct activity profiles. This guide delves into these differences, focusing on their anticancer and antimicrobial properties.

Anticancer Activity: A Tale of Two Isomers

Both 2-aminobenzothiophene and 3-aminobenzothiophene derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.

2-Aminobenzothiophenes as Potent Antimitotic Agents:

A significant body of research highlights the role of 2-aminobenzothiophene derivatives as inhibitors of tubulin polymerization. These compounds disrupt the formation of microtubules, essential components of the mitotic spindle, leading to cell cycle arrest and apoptosis. A particularly promising compound in this class is 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, which has been shown to inhibit cancer cell growth at subnanomolar concentrations by binding to the colchicine site on tubulin.

3-Aminobenzothiophenes as Kinase Inhibitors:

In contrast, 3-aminobenzothiophene scaffolds have emerged as versatile platforms for the development of potent kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of 3-aminobenzothiophene have been successfully developed as inhibitors of several key kinases implicated in tumorigenesis, including LIMK1, PIM kinases, and MK2.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 2-aminobenzothiophene and 3-aminobenzothiophene derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Biological Target
2-Aminobenzothiophene 2-Amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneVariousSubnanomolarTubulin
2-Aminobenzothiophene 2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl)-benzo[b]thiopheneHeLa<1Tubulin
2-Aminobenzothiophene 2-Aminobenzothiazole derivative 13 HCT1166.43EGFR
2-Aminobenzothiophene 2-Aminobenzothiazole derivative 20 HepG29.99VEGFR-2
2-Aminobenzothiophene 2-Aminobenzothiazole derivative 24 C6 (glioma)4.63FAK
3-Aminobenzothiophene Benzo[b]thiophene-derived PIM inhibitorVariousNanomolar (Ki)PIM Kinases
3-Aminobenzothiophene Thieno[2,3-b]pyridine LIMK1 inhibitorVarious-LIMK1
3-Aminobenzothiophene Benzo[1][2]thieno[3,2-e][1][3]diazepin-5(2H)-one MK2 inhibitorVarious<0.5MK2

Antimicrobial Activity: A Broad Spectrum of Action

Both isomeric forms of aminobenzothiophenes have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-aminobenzothiophene and 3-aminobenzothiophene derivatives against various microbial strains.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)
2-Aminobenzothiophene 6-AminobenzothiopheneMycobacterium smegmatis0.78
2-Aminobenzothiophene 5-AminobenzothiopheneMycobacterium smegmatis-
2-Aminobenzothiazole Derivative 1n Candida albicans4-8
2-Aminobenzothiazole Derivative 1o Candida albicans4-8
3-Aminobenzothiophene 3-Chlorobenzo[b]thiophene derivativeStaphylococcus aureus16
3-Aminobenzothiophene 3-Bromobenzo[b]thiophene derivativeStaphylococcus aureus16
3-Aminobenzothiophene 3-Chlorobenzo[b]thiophene derivativeCandida albicans16
3-Aminobenzothiophene 3-Bromobenzo[b]thiophene derivativeCandida albicans16

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

  • Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate, ATP, and the test compound at various concentrations in a suitable buffer.

  • Incubation: Incubate the reaction mixture to allow the kinase to phosphorylate the substrate.

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified using a detection reagent (e.g., luminescence-based assay).

  • Data Analysis: The IC50 or Ki value is calculated as the concentration of the compound that inhibits kinase activity by 50%.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Serial Dilution: Perform serial twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 2-aminobenzothiophene and 3-aminobenzothiophene derivatives.

Tubulin_Polymerization cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization 2-Aminobenzothiophenes 2-Aminobenzothiophenes 2-Aminobenzothiophenes->Tubulin Dimers Inhibits Polymerization

Caption: Tubulin Polymerization Inhibition by 2-Aminobenzothiophenes.

Kinase_Signaling_Pathways cluster_1 LIMK1 Pathway cluster_2 PIM Kinase Pathway cluster_3 MK2 Pathway Rho/ROCK/PAK Rho/ROCK/PAK LIMK1 LIMK1 Rho/ROCK/PAK->LIMK1 Activates Cofilin Cofilin LIMK1->Cofilin Phosphorylates (inactivates) Actin Cytoskeleton Actin Cytoskeleton Cofilin->Actin Cytoskeleton Regulates Dynamics 3-Aminobenzothiophenes_LIMK1 3-Aminobenzothiophenes 3-Aminobenzothiophenes_LIMK1->LIMK1 Inhibits Growth Factors/Cytokines Growth Factors/Cytokines JAK/STAT JAK/STAT Growth Factors/Cytokines->JAK/STAT PIM Kinases PIM Kinases JAK/STAT->PIM Kinases Upregulates Cell Proliferation & Survival Cell Proliferation & Survival PIM Kinases->Cell Proliferation & Survival Promotes 3-Aminobenzothiophenes_PIM 3-Aminobenzothiophenes 3-Aminobenzothiophenes_PIM->PIM Kinases Inhibits Stress/Cytokines Stress/Cytokines p38 MAPK p38 MAPK Stress/Cytokines->p38 MAPK MK2 MK2 p38 MAPK->MK2 Activates Inflammation & Cell Cycle Inflammation & Cell Cycle MK2->Inflammation & Cell Cycle Regulates 3-Aminobenzothiophenes_MK2 3-Aminobenzothiophenes 3-Aminobenzothiophenes_MK2->MK2 Inhibits

Caption: Kinase Signaling Pathways Targeted by 3-Aminobenzothiophenes.

References

The Versatile Benzothiophene Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzothiophene derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this guide aims to be an invaluable resource for the rational design of more potent and selective therapeutic agents.

Benzothiophene and its derivatives are privileged structures in drug discovery, forming the core of several FDA-approved drugs such as the selective estrogen receptor modulator Raloxifene, the antiasthmatic Zileuton, and the antifungal agent Sertaconazole.[1] Their therapeutic potential extends to a wide array of domains including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][3][4] The versatility of the benzothiophene ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. This guide will delve into the SAR of benzothiophene derivatives in two key therapeutic areas: as anticancer and antimicrobial agents, supported by experimental data from recent studies.

Anticancer Activity of Benzothiophene Derivatives

Benzothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[5] Their mechanisms of action are diverse and include the inhibition of crucial cellular targets like tubulin and protein kinases.[6][7]

A series of benzothiophene acrylonitrile analogs have been synthesized and evaluated for their anticancer properties, with some compounds demonstrating potent growth inhibition at nanomolar concentrations.[6] For instance, the E-isomer of 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile exhibited GI50 values of less than 10.0 nM in the majority of the NCI-60 human cancer cell line panel.[6] The cytotoxic activity of these compounds is believed to be mediated, at least in part, by their interference with tubulin polymerization.[6]

Furthermore, 5-hydroxybenzothiophene derivatives have been identified as effective multi-target kinase inhibitors.[7] One particular hydrazide derivative, 16b , displayed potent inhibition against several kinases, including Clk4, DRAK1, and haspin, with IC50 values in the nanomolar range.[8] This multi-targeted approach is a promising strategy to overcome chemoresistance in cancer.[7] Another study focused on benzo[b]thiophene 1,1-dioxide derivatives as potent inhibitors of STAT3, a key protein involved in cancer cell proliferation and survival.[9] Compound 8b from this series was found to induce apoptosis and block the cell cycle in cancer cells.[9]

Quantitative Comparison of Anticancer Activity
Compound IDTarget/AssayCell Line(s)Activity (IC50/GI50)Reference
E-13 Tubulin PolymerizationNCI-60 Panel< 10.0 nM (most lines)[6]
16b Multi-kinase inhibition (Clk4, DRAK1, haspin, etc.)HCT-116, A549, U87MG, Hela11 nM (Clk4), 7.2 µM (U87MG)[8][10]
8b STAT3 InhibitionCancer cellsNot specified in abstract[9]
19d Estrogen Receptor α (ERα) antagonistER+ breast cancer cellsPotent antagonistic activity[11]

Antimicrobial Activity of Benzothiophene Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel antibiotics.[1] Benzothiophene derivatives have shown significant promise in this area, with various analogs exhibiting potent activity against a range of bacterial and fungal pathogens.[1]

Studies have revealed that the antimicrobial efficacy of benzothiophenes is highly dependent on the nature and position of substituents on the core structure.[1] For example, certain 3-alkynyl-2-arylbenzo[b]thiophenes have demonstrated high antibacterial activity against Staphylococcus aureus.[12] Specifically, compounds with a 4-aminobenzoethynyl or a simple ethynyl group at the 3-position showed notable potency.[12]

Quantitative structure-activity relationship (QSAR) and molecular docking studies have been employed to further elucidate the antimicrobial potential of benzothiophene derivatives against multidrug-resistant S. aureus.[13] These computational approaches have helped in identifying key molecular features that correlate with antibacterial activity, paving the way for the rational design of new and more effective antibiotics.[13]

Quantitative Comparison of Antimicrobial Activity
Compound IDTarget Organism(s)Activity (MIC in µg/mL)Reference
12E (3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene)S. aureusHigh activity (specific MIC not in abstract)[12]
12L (3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene)S. aureusHigh activity (specific MIC not in abstract)[12]
12J (3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene)S. aureusHigh activity (specific MIC not in abstract)[12]
10 (3-iodo-2-(thiophen-2-yl)benzo[b]thiophene)AntifungalPotential activity[12]
12K (3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene)AntifungalPotential activity[12]
II.b ((E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide)Multidrug-resistant S. aureus4[14]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are outlines of common protocols used in the evaluation of benzothiophene derivatives.

Broth Microdilution Susceptibility Assay (for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.[1]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is often assessed by measuring the absorbance using a plate reader.[1]

Kinase Inhibition Assay

These assays are used to measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Assay Components: The assay typically includes the kinase enzyme, a substrate (e.g., a peptide or protein that the kinase phosphorylates), ATP (the phosphate donor), and the test compound.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a specific period to allow for substrate phosphorylation.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or antibody-based detection methods (e.g., ELISA).

  • Calculation of IC50: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.

Visualizing Structure-Activity Relationships

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following DOT script generates a diagram representing a general workflow for the structure-activity relationship study of benzothiophene derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis & Optimization cluster_advanced Advanced Studies start Design of Novel Benzothiophene Derivatives synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization screening In vitro Biological Assays (e.g., Anticancer, Antimicrobial) characterization->screening hit_id Hit Identification screening->hit_id sar_analysis Structure-Activity Relationship (SAR) Analysis lead_opt Lead Optimization sar_analysis->lead_opt hit_id->sar_analysis lead_opt->start Iterative Design in_vivo In vivo Efficacy & Toxicity Studies lead_opt->in_vivo

References

Validation of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of analytical techniques for the structural validation of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, with a primary focus on spectroscopic methods as a robust alternative to X-ray crystallography.

Executive Summary

While X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, its reliance on the growth of a high-quality single crystal can be a significant bottleneck. This guide demonstrates that a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a powerful and more universally applicable approach to structural validation. By comparing experimental spectroscopic data with theoretical values obtained from computational methods such as Density Functional Theory (DFT), researchers can achieve a high degree of confidence in the assigned structure.

Spectroscopic and Crystallographic Data Comparison

The following table summarizes the key data points for the structural validation of this compound. Since publicly available X-ray crystallography data for this specific compound is limited, this guide presents a combination of available experimental spectroscopic data and expected values for a comprehensive comparison.

ParameterX-ray CrystallographySpectroscopic Methods (NMR, IR, MS)
Sample State Crystalline SolidSolid or Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, functional groups, molecular weight, elemental composition
Prerequisites High-quality single crystalSmall amount of pure sample
Throughput Low to MediumHigh

In-Depth Analytical Data

X-ray Crystallography

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. The successful application of this technique would require the growth of a suitable single crystal, a process that can be challenging and time-consuming.

Spectroscopic Analysis

A combination of NMR, IR, and Mass Spectrometry provides a detailed picture of the molecular structure.

Table 1: Experimental Spectroscopic Data for this compound

TechniqueParameterObserved/Expected ValueInterpretation
¹H-NMR Chemical Shift (δ)δ 7.43 (1H, d, J = 8.1 Hz), 7.65 (1H, d, J = 8.1 Hz), 7.49-7.44 (1H, m), 7.39-7.34 (1H, m), 4.36 (2H, q, J = 7.1 Hz), 1.40 (3H, t, J = 7.1 Hz)[1]Confirms the presence of the aromatic protons on the benzo[b]thiophene core and the ethyl ester group.
¹³C-NMR Chemical Shift (δ)Expected ~100-170 ppmAromatic and carbonyl carbons in the downfield region; aliphatic carbons of the ethyl group in the upfield region.
IR Wavenumber (cm⁻¹)Expected ~3400-3300 (N-H), ~1700 (C=O), ~1600 (C=C)Presence of the amine and ester functional groups, as well as the aromatic ring.
Mass Spec. m/zExpected [M+H]⁺ at 222.06Confirms the molecular weight and elemental formula (C₁₁H₁₁NO₂S).

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H-NMR, a standard pulse sequence is used. For ¹³C-NMR, a proton-decoupled sequence is typically employed.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, C=O, C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Ionization: Generate ions in the gas phase. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Determine the molecular weight from the m/z of the molecular ion. High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the elemental formula.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using spectroscopic methods.

G Structural Validation Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structural Validation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Connectivity Connectivity & Proton Environment NMR->Connectivity FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight & Formula MS->MolecularWeight ProposedStructure Proposed Structure Connectivity->ProposedStructure FunctionalGroups->ProposedStructure MolecularWeight->ProposedStructure ValidatedStructure Validated Structure ProposedStructure->ValidatedStructure Confirmation

Caption: Workflow for structural validation using spectroscopy.

Alternative Validation: Computational Chemistry

In the absence of X-ray crystallographic data, computational chemistry, specifically Density Functional Theory (DFT), serves as a powerful tool for structural validation. By calculating the theoretical spectroscopic data for a proposed structure, a direct comparison with experimental data can be made.

Table 2: Comparison of Experimental vs. Hypothetical DFT Calculated Data

TechniqueParameterExperimental DataHypothetical DFT Calculated Data
¹³C-NMR Chemical Shift (δ)Expected ~100-170 ppmCalculated chemical shifts for each carbon atom.
IR Wavenumber (cm⁻¹)Expected ~3400-3300, ~1700, ~1600Calculated vibrational frequencies corresponding to functional groups.

The workflow for this comparative validation is as follows:

G Computational Validation Workflow cluster_exp Experimental cluster_comp Computational (DFT) cluster_comp_val Comparison & Validation ExpData Experimental Spectroscopic Data (NMR, IR) Comparison Comparison ExpData->Comparison ProposedStruc Proposed Structure DFTCalc DFT Calculation ProposedStruc->DFTCalc CalcData Calculated Spectroscopic Data DFTCalc->CalcData CalcData->Comparison ValidatedStruc Validated Structure Comparison->ValidatedStruc

Caption: Workflow for validation via computational chemistry.

Conclusion

The structural validation of this compound can be confidently achieved through a combination of spectroscopic techniques. While X-ray crystallography remains the gold standard for absolute structure determination, the methodologies outlined in this guide, particularly the synergy between experimental spectroscopy and computational chemistry, provide a robust and more accessible pathway for the unambiguous structural elucidation of synthesized compounds. This multi-faceted approach ensures a high degree of certainty, which is critical for advancing research and development in the chemical and pharmaceutical sciences.

References

A Comparative Guide to Purity Assessment of Synthesized Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in ensuring the safety and efficacy of therapeutic agents. Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is a key building block in the synthesis of various medicinally important compounds. This guide provides an objective comparison of the principal analytical methods for assessing the purity of this compound, complete with supporting experimental data and detailed protocols.

Comparison of Analytical Techniques for Purity Determination

The purity of this compound can be determined using several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information regarding the purity profile of the compound.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC (UV-Vis) Differential partitioning of analytes between a stationary and mobile phase.Percentage purity, detection and quantification of impurities.High sensitivity, high resolution, widely available.Requires a reference standard for accurate quantification, may not detect non-UV active impurities.
qNMR (¹H NMR) The signal intensity is directly proportional to the number of atomic nuclei.Absolute purity, structural confirmation, identification and quantification of impurities.Primary analytical method, does not require a reference standard of the analyte, provides structural information.Lower sensitivity than HPLC, requires a high-purity internal standard, higher instrumentation cost.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, structural elucidation of impurities through fragmentation patterns.High sensitivity and specificity, provides molecular weight information.Not inherently quantitative without coupling to a separation technique like LC or GC and use of standards.

Experimental Data

The following tables summarize representative quantitative data obtained from the purity assessment of a synthesized batch of this compound using HPLC and qNMR.

Table 1: HPLC Purity Assessment

ParameterResult
Retention Time5.8 minutes
Peak Area % (Main Peak)99.5%
Impurity 1 (Retention Time: 4.2 min)0.2%
Impurity 2 (Retention Time: 6.5 min)0.3%
Calculated Purity 99.5%

Table 2: qNMR Purity Assessment

ParameterValue
Internal StandardMaleic Acid (Certified Purity: 99.9%)
Analyte Signal (Integral)Aromatic Protons
Internal Standard Signal (Integral)Olefinic Protons
Calculated Purity 99.4%

Table 3: Mass Spectrometry Data

Ionization ModeMass-to-Charge Ratio (m/z)Interpretation
ESI+222.06[M+H]⁺ (Theoretical: 222.06)
ESI+244.04[M+Na]⁺ (Theoretical: 244.04)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column : C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm.

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume : 10 µL.

  • Purity Calculation : The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation : A 400 MHz or higher NMR spectrometer.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of this compound.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters :

    • Pulse Program : A standard 30° pulse.

    • Relaxation Delay (D1) : At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30 seconds for accurate quantification).

    • Number of Scans : 16-64 to achieve a high signal-to-noise ratio.

  • Data Processing :

    • Apply a line broadening of 0.3 Hz.

    • Manually phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation : The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where I is the integral, N is the number of protons, MW is the molecular weight, m is the mass, and P is the purity of the internal standard (IS).

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source : Electrospray Ionization (ESI) in positive mode.

  • Sample Introduction : Direct infusion or via LC separation.

  • Data Acquisition : Scan a mass range that includes the expected molecular weight of the analyte and potential impurities (e.g., m/z 100-500).

  • Analysis : Confirm the molecular weight of the main component from the [M+H]⁺ or other adduct ions. Analyze other detected masses as potential impurities. For structural elucidation of impurities, tandem MS (MS/MS) can be performed to observe fragmentation patterns.

Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process for selecting a purity assessment method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_ms MS Analysis cluster_data_analysis Data Analysis & Reporting weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into HPLC dissolve->inject nmr_acq NMR Data Acquisition dissolve->nmr_acq ms_inject Introduce to MS dissolve->ms_inject separate Chromatographic Separation inject->separate detect_uv UV Detection separate->detect_uv integrate Integrate Peaks / Signals detect_uv->integrate nmr_proc Data Processing nmr_acq->nmr_proc nmr_proc->integrate ms_acq Mass Analysis ms_inject->ms_acq calculate Calculate Purity ms_acq->calculate integrate->calculate report Generate Report calculate->report

Purity Assessment Workflow

decision_tree start Start: Purity Assessment Needed q1 Need for Absolute Quantification? start->q1 q2 High Sensitivity for Trace Impurities Required? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Need for Structural Confirmation? q2->q3 No hplc Use HPLC q2->hplc Yes q3->hplc No ms Use MS (LC-MS) q3->ms Yes

Method Selection Logic

A Comparative Guide to the Synthesis of Benzothiophenes: Microwave-Assisted versus Conventional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of benzothiophene scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of microwave-assisted and conventional heating methods for the synthesis of these important heterocyclic compounds, supported by experimental data and detailed protocols.

At a Glance: Key Performance Differences

Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods in terms of reaction time and often provides comparable or improved yields. This is largely attributed to the rapid and uniform heating of the reaction mixture by microwave irradiation, which can lead to accelerated reaction rates.

Table 1: Synthesis of Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate
ParameterMicrowave-Assisted SynthesisConventional Synthesis
Reaction Time 11 minutes2 hours
Temperature 130°C100°C
Yield 94%95%
Reference
Table 2: Gewald Synthesis of 2-Aminothiophenes
ParameterMicrowave-Assisted SynthesisConventional Synthesis
Reaction Time 3.5 - 8 minutes3.5 - 7 hours
Yield 55 - 92%Generally lower than MW
Reference

Experimental Workflows: A Visual Comparison

The general workflow for both synthesis methods is similar in terms of the chemical transformation, but the heating and reaction control differ significantly.

G cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis A Reactants & Solvent in Round-bottom flask B Heating via Oil Bath/Heating Mantle A->B F Reactants & Solvent in Microwave Vial C Reaction (Hours) B->C D Work-up & Purification C->D E Product D->E G Microwave Irradiation F->G H Reaction (Minutes) G->H I Work-up & Purification H->I J Product I->J

Caption: General workflow for conventional vs. microwave-assisted synthesis.

Signaling Pathways and Logical Relationships

The synthesis of 3-aminobenzothiophenes from 2-halobenzonitriles proceeds through a key tandem reaction sequence.

G 2-halobenzonitrile 2-halobenzonitrile nucleophilic_substitution Nucleophilic Aromatic Substitution 2-halobenzonitrile->nucleophilic_substitution methyl_thioglycolate methyl_thioglycolate methyl_thioglycolate->nucleophilic_substitution base base base->nucleophilic_substitution promotes intramolecular_cyclization Intramolecular Cyclization base->intramolecular_cyclization promotes intermediate Thioether Intermediate nucleophilic_substitution->intermediate intermediate->intramolecular_cyclization product 3-aminobenzothiophene intramolecular_cyclization->product

Caption: Key steps in the synthesis of 3-aminobenzothiophenes.

Experimental Protocols

Synthesis of Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate

Microwave-Assisted Protocol

  • Reaction Setup: In a microwave process vial, combine 2-fluoro-5-nitrobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry dimethyl sulfoxide (DMSO) to make a 2 M solution.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 130°C for 11 minutes.

  • Work-up: After the reaction, cool the vial to room temperature using compressed air.

  • Isolation: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the final product.

Conventional Heating Protocol (Based on reported conditions)

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 2-fluoro-5-nitrobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO.

  • Heating: Heat the reaction mixture in an oil bath at 100°C for 2 hours with continuous stirring.

  • Work-up: After 2 hours, allow the reaction mixture to cool to room temperature.

  • Isolation: Pour the cooled reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain the product.

Gewald Synthesis of 2-Aminothiophenes

Microwave-Assisted Protocol

  • Reaction Setup: In a microwave process vial, combine the starting ketone or aldehyde (1.0 equiv.), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.1 equiv.), elemental sulfur (1.1 equiv.), and a base such as pyrrolidine (1.0 equiv.) in a suitable solvent like dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vial and irradiate in a microwave synthesizer at a set temperature (e.g., 50-75°C) for a short duration, typically ranging from a few minutes to 30 minutes.

  • Work-up and Isolation: After cooling, the product can often be isolated by precipitation upon addition of water or an alcohol, followed by filtration. Further purification can be achieved by recrystallization.

Conventional Heating Protocol

  • Reaction Setup: In a round-bottom flask fitted with a condenser, dissolve the ketone or aldehyde (1.0 equiv.), the active methylene nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.) in a solvent such as ethanol.

  • Addition of Base: Add a base, for example, morpholine (1.0 equiv.), to the mixture.

  • Heating: Heat the reaction mixture with stirring at a temperature between 50-70°C for several hours (typically 2-12 hours). The reaction progress is monitored by thin-layer chromatography.

  • Work-up and Isolation: Upon completion, the mixture is cooled to room temperature. If a precipitate has formed, it is collected by filtration. Otherwise, the reaction mixture is poured into ice-water to induce precipitation. The crude product is then collected by filtration and purified by recrystallization.

Conclusion

The evidence strongly suggests that microwave-assisted synthesis is a superior method for the rapid and efficient production of benzothiophenes. The dramatic reduction in reaction times, from hours to minutes, offers a significant advantage in a research and development setting, enabling higher throughput and faster lead optimization. While conventional heating methods are still effective and may be more suitable for very large-scale synthesis where microwave scalability can be a concern, for laboratory-scale synthesis and library generation, the microwave-assisted approach is a powerful and green chemistry tool. Researchers are encouraged to consider the adoption of microwave technology to accelerate their synthetic workflows.

Safety Operating Guide

Essential Guide to the Safe Disposal of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper disposal of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, ensuring the safety of laboratory personnel and environmental compliance. The following procedures are designed for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. Based on available Safety Data Sheets (SDS), it is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a well-ventilated laboratory or fume hood.[4][5]

Quantitative Hazard and Disposal Information

The following table summarizes key hazard classifications and precautionary statements associated with this compound and its analogs.

Hazard CategoryGHS ClassificationPrecautionary Statements (Selected)
Acute Toxicity, Oral Category 4P264: Wash skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[5][6] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5][6]
Skin Irritation Category 2P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5] P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]
Eye Irritation Category 2A / 2P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] P337 + P313: If eye irritation persists: Get medical advice/attention.[4][5][6]
Respiratory Irritation Category 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]
Aquatic Hazard Chronic 3P273: Avoid release to the environment.[6]
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[3][5][6]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][5][6] This ensures the chemical is managed and destroyed in compliance with all local, state, and federal regulations.

1. Segregation of Waste:

  • Immediately segregate all waste containing this compound at the point of generation.

  • This includes unused or expired material, contaminated solvents, reaction residues, and disposable labware such as gloves, pipette tips, and weighing papers.

  • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.

2. Waste Containerization:

  • Use a designated, leak-proof, and chemically compatible container for both solid and liquid waste.

  • The container must be kept securely closed except when actively adding waste.

  • Ensure the container is appropriate for the type of waste (e.g., a separate container for sharps).

3. Labeling:

  • Clearly and accurately label the waste container with "Hazardous Waste."

  • Include the full chemical name: "this compound" and its CAS number (7311-95-7).

  • List any other components in the waste stream, such as solvents, with their approximate concentrations.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]

  • Follow storage temperature guidelines if applicable (e.g., some sources recommend storage at 2-8°C or below +30°C).[7]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS office with all necessary information about the waste stream as detailed on your label.

  • Do not attempt to treat or neutralize the chemical waste unless you have a specific, validated, and approved protocol for doing so.

6. Accidental Spills:

  • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.

  • For solid spills, avoid generating dust.[1] Sweep or shovel the material into a suitable container for disposal.[1]

  • Prevent the chemical from entering the environment, including drains and waterways.[1][6]

  • Report the spill to your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Generation (this compound) segregate Segregate Waste (Solid, Liquid, PPE) start->segregate containerize Use Designated & Compatible Waste Container segregate->containerize label_waste Label Container ('Hazardous Waste', Chemical Name, CAS) containerize->label_waste store Store in Secure, Ventilated Area label_waste->store spill Accidental Spill? store->spill contact_ehs Contact EHS for Pickup ehs_pickup EHS Collection contact_ehs->ehs_pickup final_disposal Approved Waste Disposal Plant ehs_pickup->final_disposal spill->contact_ehs No spill_procedure Follow Spill Protocol: - Wear PPE - Contain & Clean Up - Report to EHS spill->spill_procedure Yes spill_procedure->store

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the compound and structurally related chemicals, including other aminobenzo[b]thiophene derivatives and aromatic amines.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1][2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][3]

Operational Plan: Handling and Experimental Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[2]

Step 2: Handling the Compound

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or in a ventilated balance enclosure to control dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: All manipulations should be carried out within a certified chemical fume hood.[1]

Step 3: Post-Handling Procedures

  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Contaminated PPE and Labware: All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, weighing paper) must be collected in a designated, clearly labeled hazardous waste container.[1]

    • Unused Solid Chemical: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

  • Liquid Waste:

    • Solutions: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. The container should be designated for organic waste.

    • Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous waste.

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and associated hazards (e.g., "Irritant," "Harmful if Swallowed").[5][6]

    • Segregation: Do not mix incompatible waste streams.

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely managing this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Enter Fume Hood handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Experiment handle_dissolve->handle_react cleanup_decon Decontaminate Surfaces handle_react->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.